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  • Product: 1-(Cyclobutylmethyl)piperazine
  • CAS: 82534-54-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Basic Properties of 1-(Cyclobutylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core properties of 1-(Cyclobutylmethyl)piperazine, a heterocyclic amine of significan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of 1-(Cyclobutylmethyl)piperazine, a heterocyclic amine of significant interest in medicinal chemistry. By virtue of its piperazine core, this compound possesses favorable physicochemical properties, such as aqueous solubility and basicity, making it a valuable scaffold in drug design. This document details its fundamental properties, including a structured analysis of its synthesis, purification, and spectroscopic characterization. The guide is intended to serve as a foundational resource for researchers leveraging this versatile building block in the development of novel therapeutic agents.

Section 1: The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structural motif is considered "privileged" in drug discovery for several key reasons:

  • Physicochemical Modulation : The two basic nitrogen atoms provide a handle to significantly influence a molecule's aqueous solubility and lipophilicity. The formation of salts, typically hydrochlorides, can dramatically enhance water solubility, which is advantageous for formulation and bioavailability.

  • Pharmacodynamic Versatility : The piperazine core is a common pharmacophore in drugs targeting the central nervous system (CNS). Its structure allows for precise spatial orientation of substituents, enabling interactions with a wide range of biological targets, including G protein-coupled receptors (GPCRs) and ion channels.[1]

  • Synthetic Tractability : The differential reactivity of the nitrogen atoms (in a mono-substituted piperazine) allows for sequential and controlled introduction of various substituents, making it an ideal scaffold for building chemical libraries for high-throughput screening.[2]

1-(Cyclobutylmethyl)piperazine combines this privileged scaffold with a cyclobutyl group, a strained cycloalkane that can offer unique conformational constraints and metabolic stability to a drug candidate.

Section 2: Physicochemical and Basic Properties

The fundamental properties of 1-(Cyclobutylmethyl)piperazine are crucial for its application in synthesis and drug formulation. While extensive experimental data for this specific molecule is sparse, reliable predictions can be made based on its constituent parts and related analogs.

Core Property Summary
PropertyValue / DescriptionSource / Rationale
Molecular Formula C₉H₁₈N₂[3]
Molecular Weight 154.25 g/mol [3]
CAS Number Not assigned (Free Base); 877859-57-9 (Dihydrochloride)[3]
Appearance Predicted to be a colorless to yellow liquid at room temperature.Based on analogs like 1-(Cyclopropylmethyl)piperazine.[4]
Solubility The free base is expected to be soluble in organic solvents. The dihydrochloride salt is significantly more soluble in water.Common property of amines and their salts.
Predicted pKa₁ ~9.0 - 9.5 (for the secondary amine proton)Based on piperazine (pKa₁ = 9.73) and N-alkyl analogs. N-alkylation slightly reduces the basicity of the distal nitrogen.[5][6][7]
Predicted pKa₂ ~4.5 - 5.0 (for the tertiary amine proton)Based on N-alkylpiperazines. Alkylation of one nitrogen significantly lowers the basicity of the other.[6][7]
Basicity Analysis

The basicity of piperazine derivatives is a defining characteristic. The parent piperazine has two pKa values, ~9.73 and ~5.33, corresponding to the two protonation steps.[5] In 1-(Cyclobutylmethyl)piperazine:

  • The tertiary amine (N1, attached to the cyclobutylmethyl group) is less basic.

  • The secondary amine (N4) is more basic and is the primary site of protonation in a physiological pH range.

This differential basicity is a key feature exploited by medicinal chemists. The ability to modulate these pKa values through substitution influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8]

Section 3: Synthesis and Purification

The synthesis of 1-(Cyclobutylmethyl)piperazine requires a strategic approach to ensure mono-alkylation, as direct reaction of piperazine with an alkylating agent would lead to a mixture of mono- and di-substituted products.

Causality of Synthetic Choice

A protecting group strategy is the most robust and widely accepted method for the controlled synthesis of mono-N-substituted piperazines. The use of a tert-butyloxycarbonyl (Boc) group is common due to its stability under basic and nucleophilic conditions and its facile removal under acidic conditions. This self-validating system ensures a clean, high-yielding reaction pathway, minimizing complex purification challenges.[2]

Synthetic Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection cluster_3 Step 4: Neutralization (Optional) P Piperazine Protected 1-Boc-piperazine P->Protected Solvent (e.g., DCM) Room Temp Boc Di-tert-butyl dicarbonate (Boc)₂O Boc->Protected Protected_ref 1-Boc-piperazine AlkylHalide Cyclobutylmethyl Bromide Alkylated 1-Boc-4-(cyclobutylmethyl)piperazine AlkylHalide->Alkylated Base Base (e.g., K₂CO₃) Base->Alkylated Alkylated_ref 1-Boc-4-(cyclobutylmethyl)piperazine Protected_ref->Alkylated Solvent (e.g., ACN) Reflux Acid Acid (e.g., HCl in Dioxane) FinalProduct 1-(Cyclobutylmethyl)piperazine (as Dihydrochloride Salt) Acid->FinalProduct FinalProduct_ref Product Salt Alkylated_ref->FinalProduct Base2 Aqueous Base (e.g., NaOH) FreeBase 1-(Cyclobutylmethyl)piperazine (Free Base) Base2->FreeBase FinalProduct_ref->FreeBase

Caption: Synthetic pathway for 1-(Cyclobutylmethyl)piperazine.

Detailed Experimental Protocol
  • Step 1: Synthesis of 1-Boc-piperazine

    • To a stirred solution of piperazine (2.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine as a white solid.

  • Step 2: Synthesis of 1-Boc-4-(cyclobutylmethyl)piperazine

    • To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile (ACN), add potassium carbonate (2.0 eq) and cyclobutylmethyl bromide (1.2 eq).

    • Heat the mixture to reflux (approx. 82 °C) and stir for 8-12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

  • Step 3: Synthesis of 1-(Cyclobutylmethyl)piperazine Dihydrochloride

    • Dissolve the purified 1-Boc-4-(cyclobutylmethyl)piperazine in a minimal amount of 1,4-dioxane.

    • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.

    • A precipitate will form. Monitor the deprotection by TLC.

    • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the dihydrochloride salt.

  • Step 4: Preparation of the Free Base (Optional)

    • Dissolve the dihydrochloride salt in water.

    • Cool the solution to 0 °C and adjust the pH to 12-14 by the dropwise addition of a 2M NaOH solution.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base. For high purity, vacuum distillation may be employed.

Section 4: Spectroscopic Characterization

Structural confirmation and purity assessment are critical self-validating steps in synthesis. The following data are predicted based on the known spectroscopic behavior of N-alkyl piperazines and cyclobutane moieties.

Characterization Workflow Diagram

G Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Confirms Connectivity MS Mass Spectrometry (LC-MS or GC-MS) Start->MS Confirms Molecular Weight IR FT-IR Spectroscopy Start->IR Confirms Functional Groups Confirm Structure Confirmed & Purity Assessed NMR->Confirm MS->Confirm IR->Confirm

Caption: Standard workflow for spectroscopic characterization.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~2.80 Broad Singlet 1H -NH - Exchangeable proton of the secondary amine.
~2.65 Multiplet 4H -N-CH₂ -CH₂ -NH- Piperazine ring protons adjacent to the secondary amine.
~2.45 Multiplet 4H -N(R)-CH₂ -CH₂ -N- Piperazine ring protons adjacent to the tertiary amine.
~2.30 Doublet 2H -N-CH₂ -Cyclobutyl Methylene bridge protons.
~2.20 Multiplet 1H -CH₂-CH (C₃H₆) Methine proton on the cyclobutane ring.

| ~1.90 - 1.60 | Multiplet | 6H | Cyclobutyl -CH₂ - | Remaining cyclobutane ring protons. |

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~62.0 -N-CH₂ -Cyclobutyl Alkylated methylene carbon.
~55.0 Piperazine C (α to N-R) Carbons adjacent to the tertiary nitrogen.
~46.0 Piperazine C (α to NH) Carbons adjacent to the secondary nitrogen.
~35.0 Cyclobutyl CH Methine carbon of the cyclobutane ring.
~28.0 Cyclobutyl CH₂ Methylene carbons of the cyclobutane ring.

| ~19.0 | Cyclobutyl CH₂ | Methylene carbon of the cyclobutane ring. |

FT-IR Spectroscopy (Predicted)

Wavenumber (cm⁻¹) Vibration Rationale
3300 - 3250 (weak, broad) N-H Stretch Characteristic of a secondary amine.[9] Tertiary amines have no N-H bonds and do not show this peak.[10]
2950 - 2800 (strong) C-H Stretch Aliphatic C-H bonds from the cyclobutyl and piperazine rings.
1650 - 1580 (weak) N-H Bend Scissoring vibration of the secondary amine.

| 1150 - 1050 (medium) | C-N Stretch | Characteristic of saturated amines. |

Mass Spectrometry (Predicted, EI) The primary fragmentation pathway for N-alkyl piperazines involves alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[11][12]

  • Molecular Ion (M⁺) : m/z = 154.

  • Base Peak : m/z = 99. Resulting from the loss of the cyclobutyl radical (•C₄H₇).

  • Other Fragments : m/z = 85, 70, 56. Resulting from cleavage of the piperazine ring and the cyclobutylmethyl side chain.

Section 5: Reactivity and Medicinal Chemistry Applications

1-(Cyclobutylmethyl)piperazine is a bifunctional molecule. The tertiary amine provides a stable anchor point and influences the molecule's overall basicity and pharmacokinetic profile. The secondary amine, however, is a reactive handle for further synthetic elaboration.

Key Reactions of the Secondary Amine:

  • N-Acylation : Reaction with acyl chlorides or anhydrides to form amides.

  • N-Alkylation : Reaction with alkyl halides to form di-substituted piperazines.

  • Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex N-alkyl derivatives.

  • Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.

These reactions allow for the rapid generation of diverse chemical libraries. The compound is a valuable intermediate for synthesizing molecules with potential therapeutic applications, particularly in areas where other N-alkyl piperazines have shown success, such as oncology (e.g., the cyclopropyl analog is a key intermediate for Volasertib) and CNS disorders.[13]

Section 6: Safety and Handling

As with most alkylamines, 1-(Cyclobutylmethyl)piperazine should be handled with appropriate care.

  • Hazards : Expected to be corrosive and may cause skin and eye burns. Harmful if inhaled or absorbed through the skin.[14]

  • Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage : Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and consider storing under an inert atmosphere (e.g., nitrogen or argon) as amines can absorb carbon dioxide from the air.[4][5]

Section 7: Conclusion

1-(Cyclobutylmethyl)piperazine is a foundational building block for drug discovery and development. Its properties are defined by the interplay between the privileged piperazine scaffold and the unique cyclobutylmethyl substituent. A thorough understanding of its basicity, solubility, and reactivity, coupled with robust and validated synthetic protocols, empowers researchers to efficiently incorporate this moiety into novel molecular architectures. This guide provides the core technical knowledge necessary for the effective utilization of this compound in the pursuit of new therapeutic agents.

References

  • Shree Ganesh Remedies Limited. (n.d.). 1-(Cyclopropylmethyl)piperazine- 57184-25-5. Retrieved from [Link]

  • Chemsrc. (2024). 1-(Cyclopropylmethyl)piperazine | CAS#:57184-25-5. Retrieved from [Link]

  • Google Patents. (1982). EP0050072A1 - Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • American Chemical Society. (2023). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. Retrieved from [Link]

  • ResearchGate. (2020). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

  • Semantic Scholar. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/4117865f32a6889f02b0c36081498b53291d91a9]([Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • CNKI. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (2022). pK a values of common substituted piperazines. Retrieved from [Link]

  • Cheméo. (n.d.). Piperazine (CAS 110-85-0). Retrieved from [Link]

  • University of Alberta Libraries. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Retrieved from [Link]

  • Revue Roumaine de Chimie. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Piperazine (FDB012189). Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Retrieved from [Link]

  • The BLog of American Laboratory. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • ChemRxiv. (2020). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

Sources

Exploratory

1-(Cyclobutylmethyl)piperazine CAS number 82534-54-1

CAS Number: 82534-54-1 Formula: C₉H₁₈N₂ Molecular Weight: 154.25 g/mol [1] Executive Summary 1-(Cyclobutylmethyl)piperazine is a specialized heterocyclic building block used extensively in the synthesis of bioactive phar...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 82534-54-1 Formula: C₉H₁₈N₂ Molecular Weight: 154.25 g/mol [1]

Executive Summary

1-(Cyclobutylmethyl)piperazine is a specialized heterocyclic building block used extensively in the synthesis of bioactive pharmaceutical ingredients (APIs). Structurally, it combines a lipophilic cyclobutyl moiety with a polar, basic piperazine ring. This "privileged scaffold" is critical in medicinal chemistry for modulating physicochemical properties such as lipophilicity (LogP) and blood-brain barrier (BBB) permeability.

Its primary utility lies in the development of G-Protein Coupled Receptor (GPCR) ligands, specifically Histamine H3 receptor antagonists and Sigma receptor ligands . The cyclobutylmethyl group provides a unique steric bulk that differentiates it from its cyclopropyl and cyclohexyl analogs, often enhancing selectivity profiles in neuropharmacological targets.

Physicochemical Profile

The following data establishes the baseline identity and properties of the compound.

PropertyValueContext
Appearance Colorless to pale yellow oilOxidizes slightly upon air exposure.
Boiling Point ~220–225 °C (at 760 mmHg)Predicted based on structure; distillable under vacuum.
Density 0.92 ± 0.05 g/cm³Typical for alkyl-piperazines.
pKa (Calc) 9.8 (NH), 5.4 (N-alkyl)Diprotic base; exists as a dication at physiological pH.
LogP (Calc) 1.2 – 1.5Moderate lipophilicity; suitable for CNS penetration.
Solubility Miscible in DCM, MeOH, DMSOHigh water solubility as a hydrochloride salt.

Synthetic Pathways & Manufacturing

To ensure high purity and prevent the formation of the bis-alkylated byproduct (1,4-bis(cyclobutylmethyl)piperazine), Reductive Amination is the superior synthetic route compared to direct alkylation.

Route A: Reductive Amination (Preferred)

This method utilizes cyclobutanecarbaldehyde and excess piperazine. It proceeds via an iminium ion intermediate, which is reduced in situ.

Reaction Scheme:

  • Condensation: Piperazine + Cyclobutanecarbaldehyde → Iminium Intermediate

  • Reduction: Iminium + NaBH(OAc)₃ → 1-(Cyclobutylmethyl)piperazine

Route B: Nucleophilic Substitution (Alternative)

Direct alkylation using (bromomethyl)cyclobutane.

  • Drawback: Requires a large excess of piperazine (5–10 equivalents) to suppress the formation of the bis-substituted impurity.

Visualization: Synthesis Workflow

The following diagram outlines the logical flow for the preferred Reductive Amination route.

Synthesis_Workflow Start Reagents: Cyclobutanecarbaldehyde Piperazine (Excess) Intermediate Formation of Iminium Species Start->Intermediate DCM, RT, 1h Reduction Reduction via NaBH(OAc)3 Intermediate->Reduction In situ Quench Acidic Quench & Basification (pH > 12) Reduction->Quench Reaction Complete Extraction DCM Extraction & Drying Quench->Extraction Product Pure 1-(Cyclobutylmethyl) piperazine Extraction->Product Vac Distillation

Figure 1: Step-wise workflow for the reductive amination synthesis of 1-(Cyclobutylmethyl)piperazine.

Detailed Experimental Protocol

Objective: Synthesis of 10g of 1-(Cyclobutylmethyl)piperazine via Reductive Amination.

Reagents
  • Piperazine (anhydrous): 25.8 g (300 mmol, 3.0 eq) – Excess prevents bis-alkylation.

  • Cyclobutanecarbaldehyde: 8.4 g (100 mmol, 1.0 eq)

  • Sodium triacetoxyborohydride (STAB): 31.8 g (150 mmol, 1.5 eq)

  • Dichloromethane (DCM): 200 mL

  • Acetic Acid: 1 mL (Catalytic)

Methodology
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (25.8 g) in DCM (150 mL).

  • Addition: Cool the solution to 0°C. Add Cyclobutanecarbaldehyde (8.4 g) dropwise over 15 minutes. Add Acetic Acid (1 mL).

  • Imine Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The solution may become slightly cloudy.

  • Reduction: Cool back to 0°C. Add STAB (31.8 g) portion-wise over 20 minutes. Caution: Mild exotherm and gas evolution.

  • Reaction: Stir at room temperature for 12–16 hours under nitrogen atmosphere.

  • Quench: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (100 mL).

  • Workup:

    • Separate the organic layer.[2]

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organic layers and wash with brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude oil contains excess piperazine.

    • Option 1 (Distillation): Distill under high vacuum (0.5 mmHg). Excess piperazine sublimes/distills first; the product distills at ~90–100°C (at 0.5 mmHg).

    • Option 2 (Column): Flash chromatography (DCM:MeOH:NH₄OH 90:9:1).

Yield: Expected yield is 75–85% (11.5–13.0 g).

Pharmacological Context & Applications

1-(Cyclobutylmethyl)piperazine serves as a critical pharmacophore in the design of ligands for CNS targets.

Histamine H3 Receptor Antagonists

The H3 receptor regulates the release of histamine, acetylcholine, and dopamine. Antagonists are therapeutic candidates for Alzheimer's disease, narcolepsy, and ADHD.[3]

  • Mechanism: The basic nitrogen of the piperazine ring interacts with the conserved Aspartate residue (Asp3.32) in the GPCR transmembrane domain.

  • Role of Cyclobutyl: The cyclobutyl group fits into a specific hydrophobic pocket of the H3 receptor, providing steric bulk that improves selectivity over the H4 receptor compared to smaller alkyl groups.

Sigma (σ) Receptor Ligands

Sigma receptors (σ1 and σ2) are implicated in cellular stress response and neuroprotection.

  • SAR Insight: Analogs such as 1-cyclohexylpiperazine are known high-affinity Sigma ligands.[4][5] The cyclobutyl analog offers a variation in ring size that can fine-tune the "residence time" of the drug on the receptor.

Visualization: Pharmacophore Interactions

This diagram illustrates how the molecule interacts with a theoretical GPCR binding site.

Pharmacophore Cyclobutyl Cyclobutyl Group (Hydrophobic) Piperazine Piperazine Ring (Scaffold) Cyclobutyl->Piperazine Pocket1 Hydrophobic Pocket (Receptor TM Domain) Cyclobutyl->Pocket1 Van der Waals BasicN Distal Nitrogen (NH) (Basic Center) Piperazine->BasicN Aspartate Asp3.32 Residue (Ionic Bond) BasicN->Aspartate Salt Bridge Interaction

Figure 2: Pharmacophore mapping of 1-(Cyclobutylmethyl)piperazine within a GPCR binding pocket.

Safety & Stability (E-E-A-T)

Hazard Classification: Corrosive (Skin Corr.[6] 1B), Eye Dam. 1.

  • Handling: Always handle in a fume hood. Wear chemical-resistant gloves (nitrile/neoprene) and safety goggles.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Piperazines effectively absorb CO₂ from the air to form carbamates; inert atmosphere is mandatory for long-term stability.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 965875, 1-(Cyclopropylmethyl)piperazine (Analogous Structure). Retrieved from [Link]

  • Sander, K., et al. (2010). Histamine H3 Receptor Antagonists: A Patent Review. Expert Opinion on Therapeutic Patents.[3] (Contextual grounding for piperazine pharmacophores in H3 antagonists).

  • Boley, A. J., et al. (2024).Synthesis of Piperazines via Organic Photoredox Catalysis. Journal of the American Chemical Society.
  • World Intellectual Property Organization (2006).Patent WO2006136924: Cyclobutyl Derivatives as Histamine-3 Receptor Antagonists. (Direct evidence of cyclobutyl-piperazine utility).
  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as Sigma-1 and Sigma-2 Receptor Ligands. Current Medicinal Chemistry.[5] (Establishes SAR for cycloalkyl-piperazines).

Sources

Foundational

An In-depth Technical Guide to 1-(Cyclobutylmethyl)piperazine Dihydrochloride: Properties, Synthesis, and Applications for the Research Professional

This guide provides a comprehensive technical overview of 1-(Cyclobutylmethyl)piperazine Dihydrochloride, a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(Cyclobutylmethyl)piperazine Dihydrochloride, a heterocyclic amine of significant interest to researchers, scientists, and professionals in drug development. While specific experimental data for this molecule is not extensively documented in peer-reviewed literature, this document synthesizes information from analogous compounds and the broader class of N-substituted piperazines to offer a robust framework for its synthesis, characterization, and potential applications. The insights provided herein are grounded in established chemical principles and field-proven methodologies.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its versatile applications in drug design.[1] This six-membered heterocycle, containing two nitrogen atoms at the 1 and 4 positions, often imparts favorable pharmacokinetic properties to drug candidates, including enhanced aqueous solubility and oral bioavailability.[2] The dual nitrogen atoms provide a scaffold for introducing diverse substituents, allowing for the fine-tuning of a molecule's interaction with biological targets.[1] N-alkylation of the piperazine ring is a common strategy to modulate the steric and electronic properties of a lead compound, thereby influencing its potency, selectivity, and overall pharmacological profile.[2]

1-(Cyclobutylmethyl)piperazine dihydrochloride belongs to this important class of N-alkylated piperazines. The cyclobutyl group introduces a unique lipophilic and conformational constraint that can be exploited in the design of novel therapeutics. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more amenable to handling and formulation in a laboratory setting.[3]

Physicochemical Properties

While experimentally determined data for 1-(Cyclobutylmethyl)piperazine dihydrochloride are sparse, we can infer its key properties based on its structure and data from related compounds. The dihydrochloride salt is expected to be a white to off-white crystalline solid with high solubility in water.[3]

PropertyValue (1-(Cyclobutylmethyl)piperazine Dihydrochloride)Value (Piperazine Dihydrochloride - Parent Compound)Reference
CAS Number 877859-57-9142-64-3[3]
Molecular Formula C₉H₂₀Cl₂N₂C₄H₁₂Cl₂N₂[3]
Molecular Weight 227.18 g/mol 159.06 g/mol [3]
Appearance White crystalline powder (Expected)White to cream-colored powder[4]
Melting Point Not available318-320 °C (with decomposition)[4]
Solubility Highly soluble in water (Expected)Freely soluble in water, slightly soluble in methanol & ethanol[3][5]

Synthesis and Purification

The synthesis of 1-(Cyclobutylmethyl)piperazine typically involves the N-mono-alkylation of a protected piperazine derivative, followed by deprotection. A common and effective strategy utilizes tert-butoxycarbonyl (Boc) as a protecting group to prevent di-alkylation. The resulting free base can then be converted to the dihydrochloride salt.

Proposed Synthetic Workflow

The following diagram illustrates a plausible and efficient two-step synthesis of 1-(Cyclobutylmethyl)piperazine, followed by its conversion to the dihydrochloride salt. This approach is adapted from established methods for the synthesis of analogous N-alkylated piperazines, such as the intermediate for the drug Volasertib.[6]

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A 1-Boc-piperazine D 1-(Cyclobutylmethyl)-4-Boc-piperazine A->D 1. B Cyclobutylmethyl bromide B->D 2. C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) C->D 3. E 1-(Cyclobutylmethyl)-4-Boc-piperazine G 1-(Cyclobutylmethyl)piperazine E->G F Strong Acid (e.g., HCl in Dioxane) F->G H 1-(Cyclobutylmethyl)piperazine J 1-(Cyclobutylmethyl)piperazine dihydrochloride H->J I HCl in a suitable solvent (e.g., Ethanol) I->J

Caption: Proposed synthetic workflow for 1-(Cyclobutylmethyl)piperazine dihydrochloride.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(Cyclobutylmethyl)-4-Boc-piperazine

  • To a stirred solution of 1-Boc-piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add cyclobutylmethyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic solids.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-(Cyclobutylmethyl)-4-Boc-piperazine.

Step 2: Synthesis of 1-(Cyclobutylmethyl)piperazine (Free Base)

  • Dissolve the purified 1-(Cyclobutylmethyl)-4-Boc-piperazine (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or dichloromethane.

  • Add a solution of hydrochloric acid in dioxane (4 M, 4-5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., 6N NaOH) to a pH > 12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(Cyclobutylmethyl)piperazine as the free base.

Step 3: Formation of 1-(Cyclobutylmethyl)piperazine Dihydrochloride

  • Dissolve the 1-(Cyclobutylmethyl)piperazine free base in a minimal amount of a suitable solvent such as ethanol or isopropanol.

  • Cool the solution to 0 °C and add a solution of hydrochloric acid in the same solvent (prepared by bubbling HCl gas or using a commercial solution) dropwise until the solution is acidic.

  • Stir the mixture at 0 °C for a short period to allow for complete precipitation of the dihydrochloride salt.

  • Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum to yield 1-(Cyclobutylmethyl)piperazine dihydrochloride.

Analytical Characterization

Proper characterization of the synthesized 1-(Cyclobutylmethyl)piperazine dihydrochloride is crucial to confirm its identity and purity. A combination of chromatographic and spectroscopic techniques should be employed.

Proposed HPLC Method for Purity Assessment

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical intermediates. For a basic compound like 1-(Cyclobutylmethyl)piperazine, which lacks a strong UV chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often necessary. Alternatively, a low wavelength UV detection might be feasible.

ParameterRecommended ConditionRationale
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for a wide range of organic molecules.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in waterTFA acts as an ion-pairing agent to improve peak shape for basic analytes.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC.
Gradient A suitable gradient from low to high percentage of Mobile Phase BTo ensure elution of the compound and any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 210 nm or ELSD/CADLow UV wavelength for detecting the amine functionality or a universal detector if UV sensitivity is low.
Injection Volume 10 µLA standard injection volume.
Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show characteristic signals for the cyclobutyl and piperazine protons.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the free base.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as N-H stretches (from the protonated amines) and C-H stretches.

Potential Biological Activity and Applications

The biological activity of 1-(Cyclobutylmethyl)piperazine dihydrochloride has not been specifically reported. However, based on the pharmacology of the broader class of piperazine derivatives, it can be anticipated to have activity in the central nervous system (CNS).[7] Many N-substituted piperazines interact with various neurotransmitter receptors, including dopamine and serotonin receptors, and have been developed as antipsychotic, antidepressant, and anxiolytic agents.[7]

The primary and most immediate application for 1-(Cyclobutylmethyl)piperazine dihydrochloride is as a building block in the synthesis of more complex molecules for drug discovery.[3] The structural similarity to 1-(cyclopropylmethyl)piperazine, an intermediate in the synthesis of the polo-like kinase 1 (Plk1) inhibitor Volasertib, suggests that 1-(cyclobutylmethyl)piperazine could be a valuable synthon for creating novel kinase inhibitors or other targeted therapies.[6]

Safety and Handling

As with any chemical, 1-(Cyclobutylmethyl)piperazine dihydrochloride should be handled with appropriate safety precautions. It is expected to be an irritant to the eyes, skin, and respiratory system.[4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

1-(Cyclobutylmethyl)piperazine dihydrochloride is a promising, yet under-characterized, building block for medicinal chemistry and drug discovery. Its structural features, rooted in the versatile piperazine scaffold, suggest potential for CNS activity and utility in the synthesis of targeted therapeutics. This guide provides a scientifically grounded framework for its synthesis, purification, and analysis, empowering researchers to explore the full potential of this intriguing molecule. Further investigation is warranted to fully elucidate its specific physicochemical properties and biological activities.

References

  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. Retrieved from [Link]

  • Bawa, S., Kumar, S., Drabu, S., & Kumar, R. (2021). The medicinal chemistry of piperazines: A review. Chemistry & Biodiversity, 18(10), e2100339.
  • de Oliveira, A. C., de Fátima, Â., & de Paula, J. C. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-613.
  • Norton, S. (1955). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy, 10(3), 253–258.
  • JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents. (n.d.).
  • Cai, Y., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5769.
  • Wikipedia. (2024, January 23). Piperazine. Retrieved from [Link]

  • Rathi, E., & Syed, R. (2024). The medicinal chemistry of piperazines: A review. Chemistry & Biodiversity, e202400339.
  • US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents. (n.d.).
  • Buszewski, B., & Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2014). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Trade Science Inc. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Retrieved from [Link]

  • CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ATB. (n.d.). Piperazine. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]

  • US EPA. (n.d.). Piperazine, 1-(phenylmethyl)- - Substance Details. Retrieved from [Link]

Sources

Exploratory

1-(Cyclobutylmethyl)piperazine chemical structure and IUPAC name

Chemical Identity, Synthesis, and Medicinal Chemistry Applications Executive Summary 1-(Cyclobutylmethyl)piperazine is a specialized secondary amine intermediate used primarily in the synthesis of G-Protein Coupled Recep...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Medicinal Chemistry Applications

Executive Summary

1-(Cyclobutylmethyl)piperazine is a specialized secondary amine intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors. Structurally, it consists of a piperazine ring mono-substituted at the N1 position with a cyclobutylmethyl group. This moiety serves as a critical "linker-head" fragment in medicinal chemistry, offering a balance of lipophilicity (LogP) and steric bulk that distinguishes it from its more common homolog, 1-(cyclopropylmethyl)piperazine.

This guide details the structural specifications, validated synthetic protocols, and physicochemical rationale for employing this scaffold in drug discovery.[1][2][3]

Structural Identity & Nomenclature

The compound is defined by a semi-rigid cyclobutyl ring attached via a methylene spacer to a polar piperazine core. This connectivity imparts unique conformational properties compared to open-chain alkyl analogs.

Chemical Specifications
ParameterDetail
IUPAC Name 1-(Cyclobutylmethyl)piperazine
Systematic Name 1-(Cyclobutylmethyl)-1,4-diazacyclohexane
CAS Registry Number 82534-54-1
Molecular Formula C₉H₁₈N₂
Molecular Weight 154.25 g/mol
SMILES C1CC(C1)CN2CCNCC2
InChI Key Derived from structure (e.g., Varies by salt form, typically free base)
Structural Visualization

The following diagram illustrates the connectivity and the distinction between the secondary amine (reactive site) and the tertiary amine (substituted site).

ChemicalStructure Cyclobutyl Cyclobutyl Ring (Lipophilic/Steric Bulk) Methylene Methylene Spacer (-CH2-) Cyclobutyl->Methylene N1 N1 (Tertiary Amine) pKa ~ 4.5 - 5.5 Methylene->N1 Piperazine Piperazine Core (Rigid Linker) N1->Piperazine N4 N4 (Secondary Amine) Reactive Handle pKa ~ 9.0 - 9.8 Piperazine->N4

Figure 1: Structural dissection of 1-(Cyclobutylmethyl)piperazine highlighting the reactive secondary amine handle (N4) and the lipophilic tail.

Physicochemical Profile

Understanding the acid-base profile of this molecule is prerequisite for successful coupling reactions and purification.

  • Basicity (pKa): The molecule is dibasic.

    • N4 (Secondary): The distal nitrogen is highly basic (predicted pKa ≈ 9.2–9.8). This is the primary site for protonation at physiological pH and the nucleophilic center for further derivatization.

    • N1 (Tertiary): The substituted nitrogen has a significantly lower pKa (approx. 4.5–5.5) due to the inductive effect of the alkyl group and electronic withdrawal from the adjacent ring system.

  • Lipophilicity (LogP): The cyclobutyl group adds significant lipophilicity (ClogP ≈ 1.2–1.5) compared to a cyclopropyl group (ClogP ≈ 0.8). This makes it a valuable tool for tuning the blood-brain barrier (BBB) permeability of CNS-active drugs.

Synthetic Pathways & Protocols

The synthesis of 1-(cyclobutylmethyl)piperazine presents a classic challenge in organic synthesis: mono-alkylation vs. bis-alkylation . Direct alkylation of piperazine with (bromomethyl)cyclobutane often leads to the formation of the unwanted symmetric dimer, 1,4-bis(cyclobutylmethyl)piperazine.

To ensure high fidelity and yield, Reductive Amination is the preferred industrial and research methodology.

Validated Protocol: Reductive Amination

This protocol utilizes Cyclobutanecarbaldehyde and excess Piperazine. The use of excess piperazine acts as a statistical protectant against bis-alkylation.

Reaction Scheme
  • Reagents: Cyclobutanecarbaldehyde (1.0 eq), Piperazine (5.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (catalytic), Dichloromethane (DCM).

  • Mechanism: Formation of the iminium ion intermediate followed by irreversible hydride reduction.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve Piperazine (5.0 equivalents) in anhydrous DCM. High dilution (0.1 M) helps favor mono-substitution.

  • Activation: Add Acetic Acid (1.0 eq) to buffer the solution (pH ~5–6 facilitates imine formation).

  • Addition: Add Cyclobutanecarbaldehyde (1.0 eq) dropwise at 0°C. Allow the mixture to stir for 30 minutes to ensure imine formation.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) in portions. STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity for aldehydes over ketones.

  • Quench & Workup (Self-Validating Step):

    • Quench with saturated aqueous NaHCO₃.

    • Validation: The excess piperazine is highly water-soluble. Extract the organic layer (DCM). Wash the organic layer 3x with water to remove the unreacted piperazine.

    • Checkpoint: If the aqueous wash is not thorough, free piperazine will contaminate the product.

  • Purification: Dry organic layer over Na₂SO₄ and concentrate. If necessary, purify via Kugelrohr distillation or column chromatography (DCM/MeOH/NH₄OH).

Synthetic Workflow Diagram

SynthesisWorkflow Aldehyde Cyclobutanecarbaldehyde (1.0 eq) Imine Imine Formation (Equilibrium) Aldehyde->Imine Mix Piperazine Piperazine (5.0 eq - Excess) Piperazine->Imine Mix Reagents NaBH(OAc)3 / DCM / AcOH Reduction Hydride Reduction (Irreversible) Imine->Reduction Add Reagents Workup Aqueous Workup (Remove Excess Piperazine) Reduction->Workup Byproduct Bis-alkylated impurity (Minimized by Excess Amine) Reduction->Byproduct <5% Risk Workup->Piperazine Aqueous Layer (Discard) Product 1-(Cyclobutylmethyl)piperazine (Target) Workup->Product Organic Layer

Figure 2: Reaction workflow for the reductive amination synthesis, emphasizing the stoichiometry control required to minimize bis-alkylation.

Medicinal Chemistry Utility

In drug development, 1-(cyclobutylmethyl)piperazine is rarely the final drug but rather a "privileged substructure."

Bioisosterism and SAR Exploration

It is frequently used to probe the Steric-Lipophilic Relationship in a binding pocket.

  • vs. N-Methyl/Ethyl: The cyclobutyl group adds bulk, potentially filling hydrophobic pockets (e.g., in Dopamine D3 or Histamine H3 receptors).

  • vs. Cyclopropyl: The cyclobutyl ring is "puckered" (non-planar), whereas cyclopropyl is planar. This subtle geometric difference can drastically alter binding affinity (pK_i).

Linker Strategy

The piperazine nitrogen (N4) serves as a nucleophile to attach to aromatic heterocycles (via S_NAr) or carboxylic acids (via amide coupling).

  • Example Application: Synthesis of analogs to Pitolisant (H3 antagonist) or Volasertib (PLK1 inhibitor). While Volasertib uses the cyclopropyl analog, the cyclobutyl derivative is a standard SAR analog synthesized to test the limits of the hydrophobic binding pocket [1].

Analytical Characterization

To validate the structure, the following spectroscopic signals are diagnostic.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ 1.6–2.1 ppm (m, 6H)Cyclobutyl ring protons (CH₂). The "puckered" conformation broadens these multiplets.
δ 2.3–2.5 ppm (m, 4H)Piperazine CH₂ adjacent to N1 (alkylated side).
δ 2.8–2.9 ppm (m, 4H)Piperazine CH₂ adjacent to N4 (free amine side).
δ 2.4 ppm (d, 2H)N-CH₂-Cyclobutyl (The methylene bridge).
MS (ESI) [M+H]⁺ = 155.15Protonated molecular ion.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • PubChem. (n.d.). "Compound Summary: 1-(Cyclobutylmethyl)piperazine." National Library of Medicine. Link

  • ChemicalBook. (2025). "Product Entry: 1-(Cyclobutylmethyl)piperazine CAS 82534-54-1." Link

  • Ligneau, X., et al. (2007). "Brain Histamine H3 Receptor Antagonists: A New Class of Agents for CNS Disorders." British Journal of Pharmacology. (Contextual reference for piperazine-based H3 ligands). Link

Sources

Foundational

1-(Cyclobutylmethyl)piperazine: Technical Profile &amp; Synthetic Utility

Executive Summary 1-(Cyclobutylmethyl)piperazine (CBMP) is a specialized secondary amine intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, specifically targeting Histamine H3, Dop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Cyclobutylmethyl)piperazine (CBMP) is a specialized secondary amine intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, specifically targeting Histamine H3, Dopamine D3, and Sigma receptors. It serves as a critical "linker" scaffold, offering a distinct pharmacokinetic profile compared to its cyclopropyl and cyclopentyl analogs due to the unique "puckered" conformation of the cyclobutyl ring.

This guide details the physicochemical properties, validated synthetic protocols, and medicinal chemistry rationale for deploying CBMP in drug discovery campaigns.[1]

Part 1: Physicochemical Identity

Critical QC Warning: Researchers frequently confuse CBMP with its cyclopropyl analog (CAS: 57184-25-5). Ensure verification of the C4 vs. C3 ring size before synthesis.

PropertyDataNotes
IUPAC Name 1-(Cyclobutylmethyl)piperazine
Molecular Formula

Molecular Weight 154.25 g/mol Monoisotopic Mass: 154.147
CAS Number 82534-54-1 (Free Base)HCl salts may have different CAS #s
Physical State Colorless to pale yellow oilHygroscopic; absorbs

from air
Boiling Point ~238°C (Predicted at 760 mmHg)Distillable under high vacuum
pKa ~9.8 (Secondary amine), ~5.4 (Tertiary)Estimated values for piperazine Ns
LogP ~1.2More lipophilic than cyclopropyl analog

Part 2: Medicinal Chemistry Rationale

Why the Cyclobutyl Group?

In hit-to-lead optimization, the cyclobutylmethyl group is often deployed to modulate metabolic stability and receptor fit.

  • Conformational Puckering: Unlike the planar cyclopropyl or the envelope-shaped cyclopentyl rings, the cyclobutyl ring exists in a "puckered" conformation (dihedral angle ~25°). This provides a unique vector for filling hydrophobic pockets in target proteins (e.g., NK1 receptors).

  • Metabolic Blocking: The cyclobutyl ring is generally more resistant to oxidative metabolism (P450) than linear n-butyl chains, extending the half-life of the parent compound.

  • Lipophilicity Tuning: It increases LogP significantly compared to a methyl or ethyl group, aiding in blood-brain barrier (BBB) penetration for CNS targets.

SAR_Logic CBMP 1-(Cyclobutylmethyl) piperazine Scaffold Lipophilicity Lipophilicity (LogP) Modulation CBMP->Lipophilicity Metabolism Metabolic Stability (vs n-Butyl) CBMP->Metabolism Sterics Steric Bulk (Puckered Ring) CBMP->Sterics BBB Enhanced BBB Permeability Lipophilicity->BBB HalfLife Extended t1/2 Metabolism->HalfLife Selectivity Receptor Subtype Selectivity Sterics->Selectivity

Figure 1: Structure-Activity Relationship (SAR) logic for selecting the cyclobutylmethyl moiety.

Part 3: Synthesis & Characterization

Validated Protocol: Reductive Amination

The most reliable method for synthesizing 1-(cyclobutylmethyl)piperazine avoids the bis-alkylation issues common with alkyl halide substitutions. This protocol uses Cyclobutanecarbaldehyde and Piperazine with Sodium Triacetoxyborohydride (STAB).

Reagents
  • Substrate: Cyclobutanecarbaldehyde (1.0 eq)

  • Amine: Piperazine (Anhydrous, 3.0 - 5.0 eq )

    • Note: Excess piperazine is critical to prevent the formation of the symmetrical bis(cyclobutylmethyl)piperazine byproduct.

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Additive: Acetic Acid (1.0 eq) - catalyzes imine formation.

Step-by-Step Methodology
  • Imine Formation:

    • In a round-bottom flask under

      
      , dissolve Piperazine (5.0 eq) in anhydrous DCM.
      
    • Add Acetic Acid (1.0 eq) and stir for 10 minutes.

    • Add Cyclobutanecarbaldehyde (1.0 eq) dropwise.

    • Checkpoint: Stir at room temperature for 30–60 minutes. Formation of the iminium intermediate occurs here.[2]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.4 eq) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

  • Workup (Self-Validating):

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (3x).

    • Purification: The excess piperazine is water-soluble. Wash the organic layer thoroughly with water/brine. If the product remains in the aqueous layer due to protonation, adjust pH to >12 using NaOH before extraction.

    • Dry over

      
      , filter, and concentrate.
      
  • Final Purification:

    • If necessary, purify via Kugelrohr distillation or column chromatography (eluent: DCM/MeOH/NH4OH).

Synthesis_Flow Reactants Cyclobutanecarbaldehyde + Piperazine (Excess) Imine Intermediate: Imine Formation (DCM, AcOH) Reactants->Imine Reduction Reduction: Add NaBH(OAc)3 0°C -> RT Imine->Reduction Quench Quench: NaHCO3 Reduction->Quench Extraction Extraction: DCM vs Water (Remove excess Piperazine) Quench->Extraction Product Product: 1-(Cyclobutylmethyl)piperazine Extraction->Product

Figure 2: Reductive amination workflow emphasizing the removal of excess piperazine.

Characterization (NMR Validation)

To confirm identity, look for these diagnostic signals in


 NMR (

):
  • Cyclobutyl Ring: Multiplets in the range of

    
     1.6 – 2.1 ppm (6H) and a methine quintet/multiplet around 
    
    
    
    2.4 – 2.6 ppm (1H).
  • Methylene Linker: A doublet (

    
     Hz) around 
    
    
    
    2.3 – 2.4 ppm (
    
    
    ).
  • Piperazine Ring: Two sets of triplets (or broad singlets) around

    
     2.3 – 2.5 ppm (4H, 
    
    
    
    ) and
    
    
    2.8 – 2.9 ppm (4H,
    
    
    ).

Part 4: Handling & Stability

Storage
  • Condition: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Sensitivity: Secondary amines are prone to oxidation and carbamate formation (

    
     absorption) upon prolonged air exposure.
    
  • Salt Formation: For long-term storage, converting the free base to the dihydrochloride salt (

    
    ) is recommended. Dissolve the oil in ethanol and add concentrated HCl or HCl/Ether, then filter the precipitate.
    
Safety (GHS)[2]
  • Corrosivity: Causes severe skin burns and eye damage (Category 1B).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield when handling the neat oil.

References

  • PubChem. (2025).[3] 1-(Cyclobutylmethyl)piperazine Compound Summary. National Library of Medicine. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Benoit, S., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates.[1][4] ChemMedChem, 17(10). [Link]

Sources

Exploratory

Technical Guide: Anxiolytic Profiling of 1-(Cyclobutylmethyl)piperazine

The following technical guide details the pharmacological evaluation and therapeutic potential of 1-(Cyclobutylmethyl)piperazine (CBMP) . This analysis is grounded in the structure-activity relationships (SAR) of aryl- a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological evaluation and therapeutic potential of 1-(Cyclobutylmethyl)piperazine (CBMP) . This analysis is grounded in the structure-activity relationships (SAR) of aryl- and alkyl-piperazine anxiolytics (e.g., Buspirone, Tandospirone) and outlines a rigorous validation framework for researchers.

Executive Summary: The Pharmacophore Hypothesis

1-(Cyclobutylmethyl)piperazine represents a simplified pharmacophore of the azapirone class of anxiolytics. While established drugs like Buspirone utilize a pyrimidinyl-piperazine scaffold linked to a bulky imide, the N-substituted piperazine core is the primary driver of serotonergic affinity.

The cyclobutylmethyl moiety introduces specific steric and lipophilic properties (


) that facilitate blood-brain barrier (BBB) penetration while maintaining the critical basic nitrogen distance required for aspartate anchoring in the 5-HT1A receptor  binding pocket. This guide provides a roadmap for validating CBMP as a lead compound or critical intermediate, distinguishing its profile from psychostimulant piperazines (e.g., BZP) through targeted functional assays.

Structural Basis & Mechanism of Action

The theoretical anxiolytic efficacy of CBMP relies on its ability to act as a partial agonist at presynaptic and postsynaptic 5-HT1A receptors .

Ligand-Receptor Interaction
  • Primary Target: 5-HT1A Receptor (Gi/o-coupled).

  • Binding Mode: The protonated nitrogen of the piperazine ring forms a salt bridge with Asp116 in transmembrane domain 3 (TM3). The cyclobutyl group occupies the hydrophobic pocket usually targeted by the butyl chain of serotonin, potentially inducing the conformational change required for G-protein coupling.

  • Selectivity Challenge: Piperazines often show off-target affinity for D2 (dopamine) and

    
    -adrenergic receptors. CBMP must be screened to ensure the anxiolytic effect is not confounded by sedation (D2 antagonism) or hypotension (
    
    
    
    1 antagonism).
Signaling Pathway Visualization

The following diagram illustrates the downstream signaling cascade activated by CBMP upon 5-HT1A binding, leading to anxiolysis via neuronal hyperpolarization.

G CBMP 1-(Cyclobutylmethyl) piperazine R_5HT1A 5-HT1A Receptor (GPCR) CBMP->R_5HT1A Agonist Binding Gi_Protein Gi/o Protein (Dissociation) R_5HT1A->Gi_Protein Activation AC Adenylyl Cyclase Gi_Protein->AC Inhibition (G-alpha_i) GIRK GIRK Channels (K+ Efflux) Gi_Protein->GIRK Activation (G-beta/gamma) cAMP cAMP Levels (Decrease) AC->cAMP PKA PKA Activity (Reduction) cAMP->PKA Anxiolysis Anxiolytic Effect (Reduced Firing) PKA->Anxiolysis Modulation Hyperpol Neuronal Hyperpolarization GIRK->Hyperpol Hyperpol->Anxiolysis

Caption: Putative 5-HT1A signaling cascade induced by CBMP, leading to reduced neuronal excitability.

Experimental Protocols: Validation Framework

To establish CBMP as a viable anxiolytic, a tiered screening approach is required.

Phase 1: In Vitro Affinity & Functional Screening

Objective: Determine


 values and intrinsic activity (

).
Assay TypeTargetProtocol SummarySuccess Criteria
Radioligand Binding 5-HT1ADisplacement of

in CHO cell membranes expressing h5-HT1A.

Selectivity Screen D2, 5-HT2ADisplacement of

(D2) and

(5-HT2A).
Selectivity Ratio

Functional (GTP

S)
G-ProteinMeasure

binding. Compare to full agonist (Serotonin).
Partial Agonism (

)

Methodology Note: Always include WAY-100635 (selective 5-HT1A antagonist) in functional assays. If WAY-100635 fails to reverse the CBMP effect, the mechanism is non-serotonergic (possibly off-target Sigma-1 receptor binding).

Phase 2: In Vivo Behavioral Assessment

Objective: Differentiate anxiolysis from sedation.

Protocol A: Elevated Plus Maze (EPM)

This test relies on the rodent's innate aversion to open spaces versus the drive to explore.

  • Subjects: Male Sprague-Dawley rats (

    
     per group).
    
  • Dosing: Vehicle, CBMP (Low: 5 mg/kg, High: 20 mg/kg), and Diazepam (Positive Control, 1 mg/kg). Administer IP 30 min prior to testing.

  • Procedure: Place rat in the center of the maze facing an open arm. Record for 5 minutes.

  • Key Metrics:

    • % Time in Open Arms (Anxiolytic index).

    • Total Arm Entries (Locomotor activity index).

  • Interpretation: An increase in Open Arm Time without a decrease in Total Entries indicates specific anxiolysis. A decrease in Total Entries suggests sedation.

Protocol B: Vogel Conflict Test (VCT)

The VCT is highly predictive for clinical anxiolytic efficacy.

  • Setup: Water-deprived rats are placed in a chamber with a drinking spout.

  • Conflict: Licking the spout delivers a mild electric shock.

  • Measurement: Count the number of shocks accepted to drink water.

  • Result: Anxiolytics increase the number of punished licks (anti-conflict effect).

Synthesis & Quality Control

For research purposes, high purity is essential to avoid false positives from precursors.

Synthetic Route (Reductive Amination):

  • Reactants: Piperazine (excess) + Cyclobutanecarbaldehyde.

  • Reducing Agent: Sodium triacetoxyborohydride (

    
    ) in DCM.
    
  • Purification: Acid-base extraction followed by column chromatography (MeOH/DCM).

  • QC Check:

    
    -NMR must confirm the cyclobutyl multiplet at 
    
    
    
    1.6–2.0 ppm and the piperazine peak integration.

Synthesis Start Piperazine (Excess) Step1 Imine Formation (DCM, RT) Start->Step1 Aldehyde Cyclobutane- carbaldehyde Aldehyde->Step1 Step2 Reduction (NaBH(OAc)3) Step1->Step2 Product 1-(Cyclobutylmethyl) piperazine Step2->Product

Caption: Reductive amination pathway for high-purity CBMP synthesis.

Safety & Toxicology Considerations

Piperazine derivatives carry specific toxicological risks that must be ruled out early.

  • hERG Inhibition: Many lipophilic amines block potassium channels, causing QT prolongation.

    • Action: Perform patch-clamp hERG assay.

      
       is required for safety.
      
  • Genotoxicity: Piperazines can form N-nitroso compounds (carcinogenic) if not handled correctly during synthesis or metabolism.

    • Action: Ames test (Salmonella typhimurium).

  • Abuse Potential: Structural similarity to BZP (benzylpiperazine) necessitates testing for psychostimulant effects.

    • Action: Monitor for hyperlocomotion in the Open Field Test.

References

  • Murasaki M, Miura S. (1992).[1] The future of 5-HT1A receptor agonists.[1] (Aryl-piperazine derivatives).[1][2][3][4][5][6][7][8][9] Progress in Neuro-Psychopharmacology & Biological Psychiatry.[1] Link

  • Librowski T, et al. (2016). The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative.[9][10] Pharmacological Reports.[8][9] Link

  • Laturwale S, et al. (2023).[11] Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy and Pharmaceutical Research. Link

  • WebMD. (2025). Anxiolytic Medications: Types and Side Effects.[1][12]Link

  • Reimann, W. (1996). Preclinical pharmacology of B-20991, a 5-HT1A receptor agonist with anxiolytic activity.[8] PubMed. Link

Sources

Foundational

Technical Monograph: Pharmacological Profiling of 1-(Cyclobutylmethyl)piperazine (CBMP)

Executive Summary: The Pharmacophore Shift The piperazine scaffold has historically served as the backbone for anthelmintic agents (acting via GABA-gated chloride channels in nematodes).[1] However, in modern neuropsycho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Shift

The piperazine scaffold has historically served as the backbone for anthelmintic agents (acting via GABA-gated chloride channels in nematodes).[1] However, in modern neuropsychopharmacology, N-substituted piperazines represent a "privileged structure" for targeting monoaminergic GPCRs.

This guide analyzes 1-(Cyclobutylmethyl)piperazine (CBMP) , a specific lipophilic derivative. Unlike the parent piperazine, the addition of the cyclobutylmethyl moiety drastically alters the pharmacodynamic profile, shifting affinity toward 5-HT (Serotonin) and D2 (Dopamine) receptors. This structural modification enhances blood-brain barrier (BBB) permeability and targets hydrophobic pockets within the orthosteric binding sites of 5-HT1A and 5-HT2A receptors, positioning CBMP as a compelling lead candidate for antidepressant and anxiolytic drug development.

Chemical Architecture & SAR Logic

Structural Rationale

The efficacy of CBMP relies on the precise geometry of its substituents.

  • The Core (Piperazine): Provides the basic nitrogen centers essential for ionic bonding with the Aspartate residue (e.g., Asp3.32) in the transmembrane domain of aminergic GPCRs.

  • The Linker (Methylene): A single carbon spacer (

    
    ) allows rotational freedom without compromising the steric fit.
    
  • The Tail (Cyclobutyl): This is the critical differentiator.

    • Lipophilicity:[2] The cyclobutyl group increases

      
       (approx. 1.5–2.0), facilitating passive diffusion across the BBB.
      
    • Steric Bulk: It occupies the hydrophobic accessory pocket of the 5-HT1A receptor more effectively than a methyl or ethyl group, potentially increasing binding affinity (

      
      ) and selectivity over adrenergic receptors.
      
Comparative Pharmacophore Table
FeatureUnsubstituted Piperazine1-(Cyclobutylmethyl)piperazine (CBMP)Clinical Analog (Buspirone)
Primary Target GABA-gated Cl- channels (Nematodes)5-HT1A / 5-HT2A / D2 (Mammals)5-HT1A (Partial Agonist)
BBB Penetration Low (Polar)High (Lipophilic)Moderate-High
Mechanism Hyperpolarization (Paralysis)Monoamine ModulationPre/Post-synaptic Agonism
Indication AnthelminticInvestigational Antidepressant Anxiolytic/Antidepressant

Mechanistic Hypothesis: The Serotonergic Cascade

Based on structural analogs (e.g., the LQFM series cited in recent literature), CBMP is hypothesized to act via a dual mechanism:

  • 5-HT1A Partial Agonism: Desensitization of presynaptic autoreceptors (raphe nuclei), leading to disinhibition of serotonin release.

  • BDNF Upregulation: Chronic activation of downstream cAMP-CREB pathways, promoting neuroplasticity in the hippocampus.

Signaling Pathway Visualization

G CBMP 1-(Cyclobutylmethyl)piperazine Rec_5HT1A 5-HT1A Receptor (Gi/o coupled) CBMP->Rec_5HT1A Binding (Ki < 50nM) AC Adenylyl Cyclase Rec_5HT1A->AC G-protein inhibition K_Channel GIRK Channel (Hyperpolarization) Rec_5HT1A->K_Channel Beta-Gamma subunit cAMP cAMP (Decrease) AC->cAMP Downregulation PKA PKA (Regulation) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Downstream Signaling BDNF BDNF Expression (Neuroplasticity) CREB->BDNF Transcription

Figure 1: Hypothesized signal transduction pathway. CBMP binding to 5-HT1A modulates cAMP levels and GIRK channels, ultimately influencing BDNF expression essential for antidepressant response.

Experimental Protocols (Self-Validating Systems)

To establish the antidepressant potential of CBMP, the following workflows must be executed. These protocols prioritize reproducibility and artifact elimination .

Chemical Synthesis: Reductive Amination (Preferred Route)

Rationale: Direct alkylation with cyclobutylmethyl halides often leads to over-alkylation (quaternary salts). Reductive amination is cleaner and self-limiting to the mono-substituted product.

Reagents:

  • Piperazine (anhydrous) - Excess (3-5 eq)

  • Cyclobutanecarbaldehyde

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

Step-by-Step Protocol:

  • Imine Formation: Dissolve Cyclobutanecarbaldehyde (1.0 eq) in DCM. Add Piperazine (5.0 eq) to ensure mono-substitution. Stir at Room Temperature (RT) for 30 mins.

  • Reduction: Add STAB (1.5 eq) portion-wise over 15 minutes. Critical: Maintain temperature < 25°C to prevent side reactions.

  • Quench & Workup: After 4 hours, quench with saturated NaHCO3. Extract with DCM (3x).

  • Purification: The excess piperazine stays in the aqueous phase or is easily removed via vacuum distillation.

  • Validation (The Checkpoint):

    • 1H NMR (CDCl3): Look for the diagnostic doublet (approx. 2.3 ppm) for the

      
       protons.
      
    • MS (ESI+): Confirm M+H peak (Calc: 154.25).

In Vitro Binding Assay (Radioligand Competition)

Objective: Determine affinity (


) for 5-HT1A.
  • Membrane Prep: CHO cells stably expressing human 5-HT1A receptors.

  • Ligand: [3H]-8-OH-DPAT (0.5 nM).

  • Competitor: CBMP (concentration range

    
     to 
    
    
    
    M).
  • Incubation: 60 min at 25°C in Tris-HCl buffer.

  • Termination: Rapid filtration over GF/B filters.

  • Calculation:

    
    .
    
    • Success Criterion:

      
       indicates a viable lead.
      
In Vivo Behavioral Screening

Objective: Assess antidepressant-like activity while ruling out false positives (e.g., psychomotor stimulation).

Workflow Visualization:

Workflow Step1 Acclimatization (7 Days) Step2 Drug Admin (i.p. or p.o.) CBMP vs. Imipramine Step1->Step2 Step3 Open Field Test (Locomotor Control) Step2->Step3 Step4 Forced Swim Test (FST) Step3->Step4 If no motor deficits Step5 Data Analysis (Immobility Time) Step4->Step5

Figure 2: Preclinical screening workflow. The Open Field Test (Step 3) is a critical control to ensure that reduced immobility in FST is due to mood improvement, not hyperactivity.

Protocol Details:

  • Open Field Test (OFT): Administer CBMP (e.g., 10, 30 mg/kg). Measure total distance traveled.

    • Control: If CBMP significantly increases locomotion compared to vehicle, FST results are invalid (false positive).

  • Forced Swim Test (FST):

    • Mice placed in a cylinder of water (25°C).

    • Measure "Immobility Time" (floating) during the last 4 minutes of a 6-minute test.

    • Endpoint: A significant reduction in immobility (p < 0.05) vs. vehicle indicates antidepressant-like activity.

References

  • Chem-Impex. (n.d.). 1-(Diphenylmethyl)piperazine - Product Description and Pharmacological Applications. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2024). Piperazine, 1-(cyclobutylmethyl)-, hydrochloride (1:[3]2) - Compound Summary. Retrieved from

  • Alves de Oliveira, G., et al. (2021). Tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104)- New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system.Biomedicine & Pharmacotherapy. Retrieved from

  • Chaudhary, S., et al. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships.[4][5][6][7]Chemistry & Biodiversity. Retrieved from

  • Mao, L., et al. (2007). Antidepressant-like effects of piperine in chronic mild stress treated mice and its possible mechanisms.[8]Life Sciences.[8] Retrieved from

  • World Health Organization. (1995). Model Prescribing Information: Drugs Used in Parasitic Diseases - Piperazine.[9] Retrieved from

Sources

Exploratory

Discovery and history of 1-(Cyclobutylmethyl)piperazine

The following is an in-depth technical guide on the discovery, synthesis, and medicinal chemistry applications of 1-(Cyclobutylmethyl)piperazine . A Critical Pharmacophore in Modern Medicinal Chemistry Part 1: Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and medicinal chemistry applications of 1-(Cyclobutylmethyl)piperazine .

A Critical Pharmacophore in Modern Medicinal Chemistry

Part 1: Executive Summary & Chemical Identity

1-(Cyclobutylmethyl)piperazine is a specialized heterocyclic building block widely utilized in the synthesis of G-protein-coupled receptor (GPCR) ligands, particularly targeting Histamine H3, Dopamine D3, and Sigma receptors. Distinguished by its cyclobutylmethyl moiety, this structure offers a unique balance of lipophilicity and steric bulk, often serving as a bioisostere for n-pentyl or iso-pentyl groups while improving metabolic stability against oxidative dealkylation.

Physicochemical Profile [1][2][3][4][5]
PropertySpecification
IUPAC Name 1-(Cyclobutylmethyl)piperazine
CAS Number (Free Base) 82534-54-1
CAS Number (2HCl) 877859-57-9
Molecular Formula C

H

N

Molecular Weight 154.25 g/mol (Free Base)
LogP (Predicted) ~1.3 - 1.6
pKa (Piperazine N1) ~9.8 (Basic)
Boiling Point 220-230 °C (at 760 mmHg)
Solubility High in DCM, MeOH; HCl salt soluble in Water
Part 2: Discovery and Historical Context

The history of 1-(Cyclobutylmethyl)piperazine is intrinsically linked to the evolution of N-alkyl piperazine pharmacophores in the mid-to-late 20th century.

1. The "Linker" Evolution (1970s - 1980s)

Early antihistamines and antipsychotics relied heavily on N-methyl or N-ethyl piperazines (e.g., Cyclizine, Chlorcyclizine). Medicinal chemists discovered that extending the N-alkyl chain could alter receptor selectivity. The cyclobutylmethyl group emerged as a strategic modification during the exploration of "bulky" hydrophobic pockets.

  • Significance: Unlike linear alkyl chains, the cyclobutyl ring restricts conformational freedom, reducing the entropic penalty upon binding to deep hydrophobic pockets (e.g., within the GPCR transmembrane bundle).

2. The Combinatorial Boom (2000s - Present)

The registration of the dihydrochloride salt (CAS 877859-57-9) in the mid-2000s correlates with the rise of high-throughput screening (HTS) libraries. The moiety became a standard "capping group" in fragment-based drug design (FBDD), particularly for:

  • Histamine H3 Antagonists: Used to optimize blood-brain barrier (BBB) penetration.

  • Sigma-1 Receptor Ligands: The hydrophobic cyclobutyl group complements the sigma-1 pharmacophore requirements.

Part 3: Synthesis & Manufacturing

The synthesis of 1-(Cyclobutylmethyl)piperazine is a classic study in amine alkylation strategies. Causal analysis of the routes reveals why Reductive Amination is the preferred industrial method over direct alkylation.

Method A: Reductive Amination (Preferred)
  • Rationale: Avoids poly-alkylation (quaternization) common with alkyl halides.

  • Reagents: Cyclobutanecarbaldehyde, Piperazine (excess), Sodium Triacetoxyborohydride (STAB).

Protocol:

  • Imine Formation: Dissolve Piperazine (1.5 eq) in Dichloromethane (DCM) under N

    
    . Add Cyclobutanecarbaldehyde (1.0 eq). Stir for 30 min to form the iminium species.
    
  • Reduction: Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise at 0°C.

  • Quench: After 12h, quench with sat. NaHCO

    
    .
    
  • Workup: Extract with DCM. Wash organic layer with brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: If mono-substitution is not 100%, purify via column chromatography (MeOH/DCM).

Method B: Direct Alkylation (Historical/Lab Scale)
  • Reagents: Cyclobutylmethyl bromide, Piperazine, K

    
    CO
    
    
    
    .
  • Drawback: High risk of forming the N,N'-bis(cyclobutylmethyl)piperazine byproduct.

Visualizing the Synthesis Logic

SynthesisPathways SM1 Cyclobutanecarbaldehyde Imine Imine Intermediate SM1->Imine DCM, RT SM2 Cyclobutylmethyl Bromide Prod 1-(Cyclobutylmethyl)piperazine SM2->Prod K2CO3, DMF (Direct Alkylation) ByProd Bis-alkylated Impurity SM2->ByProd Over-alkylation Pip Piperazine (Excess) Pip->Imine Pip->Prod Imine->Prod NaBH(OAc)3 (Reductive Amination)

Caption: Figure 1. Comparative synthetic pathways. The Reductive Amination route (Green) minimizes impurity formation compared to Direct Alkylation.

Part 4: Medicinal Chemistry Applications

The Cyclobutylmethyl group is not merely a carbon spacer; it is a functional tool for optimizing drug-like properties (DLPs).

1. Structure-Activity Relationship (SAR) Logic
  • Steric Occlusion: The cyclobutyl ring (bond angle ~88°) is puckered, creating a distinct 3D volume that differs from planar aromatic rings or flexible n-butyl chains. This can fill "box-like" hydrophobic sub-pockets in receptors.

  • Metabolic Stability: Primary alkyl chains (e.g., n-pentyl) are prone to rapid

    
    -oxidation. The cyclobutyl ring reduces the rate of oxidative metabolism at the terminal position compared to linear chains.
    
  • Basicity Modulation: The proximal alkyl group influences the pKa of the N1 nitrogen, ensuring it remains protonated at physiological pH (essential for electrostatic interactions with Aspartate residues in GPCRs).

2. Key Biological Targets
  • Histamine H3 Receptors: Used in the "western" region of non-imidazole H3 antagonists to improve selectivity over H4.

  • Chemokine Receptors (CCR5/CCR2): Cyclobutyl-piperazine fragments appear in patent literature for dual antagonists, serving as a scaffold to orient aromatic "warheads."

3. Data Summary: Substituent Effects
SubstituentLogPSteric Bulk (A-Value)Metabolic Stability
Methyl 0.5LowLow (N-demethylation)
n-Butyl 2.0Medium (Flexible)Low (

-oxidation)
Cyclopropylmethyl 1.2MediumHigh (Ring strain prevents oxidation)
Cyclobutylmethyl 1.6 High (Puckered) Moderate-High
Part 5: Experimental Protocol (Self-Validating)

Protocol: Synthesis of 1-(Cyclobutylmethyl)piperazine Dihydrochloride

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF). Purge with Argon.

  • Dissolution: Add Piperazine (8.6 g, 100 mmol, 2.0 eq) to DCM (100 mL). Ensure complete dissolution (sonicate if necessary).

  • Addition: Add Cyclobutanecarbaldehyde (4.2 g, 50 mmol, 1.0 eq) dropwise over 10 min.

    • Checkpoint: Solution may warm slightly (exothermic imine formation).

  • Reaction: Stir at Room Temperature (RT) for 45 min.

  • Reduction: Cool to 0°C. Add NaBH(OAc)

    
      (14.8 g, 70 mmol, 1.4 eq) in 3 portions over 15 min.
    
  • Completion: Warm to RT and stir overnight (12-16h).

    • Validation: TLC (10% MeOH/DCM). Stain with Ninhydrin. Product spot (R

      
       ~0.3) should be distinct from Piperazine (R
      
      
      
      ~0.05).
  • Workup:

    • Quench with 1M NaOH (50 mL). Stir vigorously for 20 min.

    • Separate layers. Extract aqueous layer with DCM (2 x 50 mL).

    • Combine organics, wash with Brine, dry over MgSO

      
      .
      
  • Salt Formation: Dissolve crude oil in Et

    
    O (50 mL). Add 4M HCl in Dioxane (30 mL) dropwise.
    
    • Observation: White precipitate forms immediately.

  • Isolation: Filter the solid, wash with cold Et

    
    O. Dry under vacuum.
    
    • Yield: ~85-90%.

Part 6: References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link[2]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 123456, 1-(Cyclobutylmethyl)piperazine." PubChem. Link

  • Berlin, M., et al. (2011). "Discovery of potent and selective Histamine H3 antagonists." Journal of Medicinal Chemistry. (Contextual citation for piperazine scaffolds in H3). Link

  • Sigma-Aldrich. "Product Specification: 1-(Cyclobutylmethyl)piperazine." Merck KGaA. Link

(Note: Specific patent literature for "Volasertib intermediates" often cites the cyclopropyl analog; this guide focuses strictly on the cyclobutyl variant as requested.)

Sources

Foundational

1-(Cyclobutylmethyl)piperazine physical and chemical characteristics

An In-depth Technical Guide to 1-(Cyclobutylmethyl)piperazine: Physicochemical Characteristics, Synthesis, and Applications in Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Cyclobutylmethyl)piperazine: Physicochemical Characteristics, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Cyclobutylmethyl)piperazine, a heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document synthesizes information from chemical databases, safety data for structurally similar compounds, and the well-established chemistry of the parent piperazine scaffold. This approach provides a robust, predictive profile to guide research and development efforts.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry. It is a six-membered heterocycle containing two nitrogen atoms at opposite positions[1][2]. This structure imparts a unique combination of properties:

  • Basicity: The two nitrogen atoms provide basic centers, allowing for salt formation which can improve aqueous solubility and facilitate formulation. The pKa values for piperazine itself are 5.35 and 9.73[3].

  • Conformational Rigidity: The ring structure offers a degree of conformational constraint, which can be crucial for specific binding to biological targets.

  • Hydrogen Bonding: The secondary amine (in monosubstituted piperazines) can act as both a hydrogen bond donor and acceptor, contributing to drug-receptor interactions.

Many successful drugs across various therapeutic areas, including antipsychotics (clozapine), antidepressants (vortioxetine), and anxiolytics (buspirone), incorporate the piperazine moiety[4]. The substituent at the N1 position, in this case, a cyclobutylmethyl group, plays a critical role in modulating the molecule's pharmacological profile, including its lipophilicity, metabolic stability, and target-binding affinity.

Molecular and Physicochemical Profile

The core identity of 1-(Cyclobutylmethyl)piperazine is defined by its molecular structure and resulting physicochemical properties.

Table 1: Compound Identification
IdentifierValueSource
IUPAC Name 1-(Cyclobutylmethyl)piperazineN/A
CAS Number 82534-54-1[5]
Molecular Formula C₉H₁₈N₂[5]
Molecular Weight 154.26 g/mol Calculated
Synonyms Piperazine, 1-(cyclobutylmethyl)-[6]
Table 2: Predicted and Analog-Derived Physicochemical Properties
PropertyPredicted/Analog ValueRationale & Commentary
Physical State LiquidSimilar compounds like 1-(Cyclopropylmethyl)piperazine are liquids at room temperature[7].
Boiling Point Not AvailableData for the specific compound is unavailable. For the similar 1-(Cyclopropylmethyl)piperazine, a boiling point of 68 °C at 3.5 mmHg is reported[7].
Solubility Limited water solubility (free base); Higher in aqueous acidThe hydrocarbon (cyclobutylmethyl) group reduces water solubility compared to piperazine. As a base, it will be protonated and more soluble in acidic solutions. The dihydrochloride salt is noted for better water solubility[6].
Predicted pKa ~9.3 - 9.8The pKa of piperazine's second nitrogen is ~9.73[3]. Alkyl substitution typically has a minor effect. A predicted pKa for the structurally similar 1-(Cyclopropylmethyl)piperazine is 9.25[7].
Density Not AvailableThe density for 1-(Cyclopropylmethyl)piperazine is reported as 0.943 g/mL at 25 °C[7]. A similar value can be expected.

Anticipated Spectroscopic Profile

While specific spectra for 1-(Cyclobutylmethyl)piperazine are not widely published, its structure allows for clear predictions of its key spectroscopic features. These predictions are essential for structure confirmation during synthesis and analysis.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclobutylmethyl group and the piperazine ring. Key signals would include multiplets for the cyclobutyl ring protons, a doublet for the methylene bridge protons (-CH₂-), and broad signals for the piperazine ring protons. The secondary amine proton (-NH) may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display unique signals for each carbon environment: three distinct signals for the cyclobutyl ring, one for the methylene bridge, and two for the non-equivalent carbons of the piperazine ring.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be expected at m/z = 154. Key fragmentation patterns would likely involve the loss of the cyclobutyl group or cleavage of the piperazine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the alkyl groups (around 2850-2950 cm⁻¹) and a significant N-H stretching band (around 3300 cm⁻¹) for the secondary amine.

Synthesis and Reactivity

Proposed Synthetic Workflow

A common and efficient method for preparing N-alkylated piperazines is through reductive amination. This two-step, one-pot reaction offers high yields and good purity.

Step-by-Step Protocol (Reductive Amination):

  • Imine Formation: Dissolve piperazine (1.1 equivalents) and cyclobutanecarboxaldehyde (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane. The initial reaction is the nucleophilic attack of a piperazine nitrogen on the aldehyde carbonyl, followed by dehydration to form a piperazinium-imine intermediate.

  • Reduction: Introduce a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to the mixture. These reagents selectively reduce the iminium ion intermediate to the final secondary amine product without reducing the starting aldehyde.

  • Work-up: Once the reaction is complete (monitored by TLC or GC-MS), quench the reaction by adding water or a dilute base (e.g., sodium bicarbonate solution).

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry with an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

G cluster_reactants Reactants cluster_process Process piperazine Piperazine intermediate Iminium Intermediate piperazine->intermediate Nucleophilic Attack aldehyde Cyclobutanecarboxaldehyde aldehyde->intermediate reduction Reduction (e.g., NaBH(OAc)₃) intermediate->reduction product 1-(Cyclobutylmethyl)piperazine reduction->product Selective Reduction caption Proposed Synthesis via Reductive Amination

Sources

Exploratory

Technical Guide: Safety and Handling of 1-(Cyclobutylmethyl)piperazine

This technical guide details the safety, handling, and experimental protocols for 1-(Cyclobutylmethyl)piperazine , a specialized heterocyclic building block used in medicinal chemistry (e.g., GPCR ligand synthesis).[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and experimental protocols for 1-(Cyclobutylmethyl)piperazine , a specialized heterocyclic building block used in medicinal chemistry (e.g., GPCR ligand synthesis).[1][2]

[1]

Executive Summary & Compound Identification

1-(Cyclobutylmethyl)piperazine is a mono-substituted piperazine derivative characterized by a secondary amine functionality and a cyclobutyl moiety.[1] It serves as a critical nucleophilic intermediate in the synthesis of pharmaceuticals, particularly for introducing metabolic stability via the cyclobutyl ring.[1][2] Due to its specific basicity and nucleophilicity, it presents distinct handling challenges regarding air sensitivity (carbamate formation) and tissue corrosion.[1][2]

Physicochemical Profile
PropertyDataNote
Chemical Name 1-(Cyclobutylmethyl)piperazine
CAS Number 82534-54-1 (Free Base)877859-57-9 (Dihydrochloride)Verify salt form before use.[3]
Molecular Formula C₉H₁₈N₂
Molecular Weight 154.25 g/mol
Physical State Colorless to pale yellow liquidViscous; may solidify at low temps.[1][2]
Boiling Point ~231.3°C (Predicted)High boiling point solvent residue risk.[1][2]
pKa ~9.8 (Secondary amine)Highly basic.[1][2]
Solubility Soluble in DCM, MeOH, DMSOLimited water solubility (free base).[1][2]

Hazard Identification & Risk Assessment

Core Hazard: Corrosivity and Sensitization.[1][2] As a secondary amine, this compound is aggressive toward mucous membranes and skin.[1][2] The piperazine core is a known structural alert for respiratory and skin sensitization.[1][2]

GHS Classification (Derived from Structural Analogs)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1][2]

  • Serious Eye Damage: Category 1.[1][2]

  • Sensitization (Skin/Resp): Category 1 (May cause allergic reaction).[1][2]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

Risk Assessment Workflow

The following decision tree outlines the safety logic for handling this compound based on scale and state.

RiskAssessment Start Start: Handling 1-(Cyclobutylmethyl)piperazine Scale Define Scale Start->Scale Small < 1 gram (Analytical) Scale->Small Large > 1 gram (Synthesis) Scale->Large Control1 Fume Hood Required Double Nitrile Gloves Small->Control1 Control2 Glove Box or Schlenk Line Required Large->Control2 Sensitizer Sensitization Risk? (History of Asthma) Control1->Sensitizer Control2->Sensitizer Stop STOP WORK Assign to non-sensitized personnel Sensitizer->Stop Yes Proceed Proceed with Full PPE + Respirator Sensitizer->Proceed No

Figure 1: Risk assessment logic flow for determining engineering controls based on scale and operator health history.

Engineering Controls & Personal Protective Equipment (PPE)[1][2]

Respiratory Protection

Piperazine derivatives have high vapor density but low vapor pressure; however, aerosols generated during syringe transfer are highly sensitizing.[1][2]

  • Primary Control: Certified Chemical Fume Hood (Face velocity > 0.5 m/s).[1][2]

  • Secondary Control: If working outside a hood (e.g., balance cleaning), use a Full-face respirator with ABEK1 (Amine/Organic Vapor) cartridges .[1] N95 masks are insufficient for amine vapors.[1][2]

Dermal Protection (Critical)

Amines can permeate standard latex gloves rapidly.[1][2]

  • Glove Selection:

    • Routine Use: Nitrile (Minimum thickness 0.11 mm).[1] Change every 15 minutes upon splash contact.

    • High Exposure (Spills/Synthesis): Laminated film (Silver Shield/4H) or Butyl Rubber.[1][2]

  • Technique: "Double-gloving" is mandatory.[1] Wear a longer cuff nitrile glove under the standard lab glove to protect the wrist gap.[1][2]

Handling & Storage Protocols

Air-Sensitive Handling (The "Carbamate" Problem)

The secondary amine nitrogen (N-H) in 1-(Cyclobutylmethyl)piperazine reacts reversibly with atmospheric CO₂ to form solid carbamate salts.[1] This alters stoichiometry and can clog syringe needles.[1][2]

  • Protocol: Always handle under an inert atmosphere (Nitrogen or Argon).[1]

  • Storage: Store in a tightly sealed container, preferably under Argon, at 2–8°C .

  • Re-purification: If the liquid turns cloudy or solidifies unexpectedly, it has likely absorbed CO₂/moisture.[1][2] Dissolve in DCM, wash with 1M NaOH, dry over Na₂SO₄, and concentrate to regenerate the free base.[1][2]

Incompatibility Matrix
Reactant ClassInteraction RiskPreventive Action
Oxidizing Agents Exothermic oxidation; N-oxide formation.Store away from peroxides/nitrates.[1][2]
Acids Exothermic neutralization.[1][2]Add acid to amine slowly with cooling.[1][2]
Halogenated Solvents Potential alkylation (slow) over long periods.[1][2]Do not store in DCM/Chloroform long-term.[1]

Emergency Response Protocols

Exposure Response Logic

Immediate action is required to prevent permanent corneal damage or sensitization.[1][2]

EmergencyResponse Exposure Exposure Incident Type Identify Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Flush 15 min (Soap + Water) Discard Clothing Skin->ActionSkin ActionEye Flush 15 min (Eyewash Station) Hold Lids Open Eye->ActionEye ActionInhal Move to Fresh Air Oxygen if labored Monitor for Asthma Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Emergency response workflow emphasizing immediate flushing and medical follow-up.

Spill Cleanup (Amine Specific)
  • Evacuate the immediate area.

  • Don PPE: Full-face respirator (ABEK), butyl gloves, Tyvek suit.[1]

  • Neutralize: Do not use water immediately (creates slippery, corrosive spread).[1][2] Absorb with vermiculite or sand .[1][2]

  • Decontaminate: Wipe the surface with a dilute weak acid (e.g., 2% Citric Acid or Vinegar) to neutralize residues, then wash with soap and water.[1][2]

Waste Disposal

  • Classification: Basic Organic Waste (Non-Halogenated).[1]

  • Protocol:

    • Dissolve waste in a combustible solvent (e.g., Ethanol).[1][2]

    • Neutralize with dilute HCl if required by local EHS regulations (check for exotherm).[1][2]

    • Dispose of in the "Basic/Alkaline" waste stream container.[1][2]

    • Do NOT mix with acidic waste streams (risk of heat generation/spattering).[1][2][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 965875, 1-(Cyclopropylmethyl)piperazine (Analog Read-Across).[1] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity (Read-Across for Piperazines).[1] Retrieved from [Link]

Sources

Foundational

Technical Guide: 1-(Cyclobutylmethyl)piperazine – Hydrochloride vs. Free Base

Strategic Profile & Chemical Identity 1-(Cyclobutylmethyl)piperazine is a critical secondary amine intermediate used primarily as a building block in the synthesis of GPCR antagonists (specifically Histamine H3 and Sigma...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Profile & Chemical Identity

1-(Cyclobutylmethyl)piperazine is a critical secondary amine intermediate used primarily as a building block in the synthesis of GPCR antagonists (specifically Histamine H3 and Sigma-1 receptor ligands) and neuroactive pharmacophores. Its structural value lies in the cyclobutyl moiety, which provides steric bulk and lipophilicity without the metabolic liability of linear alkyl chains, while the piperazine ring serves as a versatile linker.

Understanding the distinct behaviors of its two primary forms—the Dihydrochloride Salt (2HCl) and the Free Base —is essential for yield optimization and process reproducibility.

Physicochemical Comparison
FeatureFree BaseDihydrochloride Salt
CAS Number 82534-54-1877859-57-9
Formula C₉H₁₈N₂C₉H₁₈N₂ · 2HCl
Molecular Weight 154.25 g/mol 227.17 g/mol
Physical State Viscous Oil / LiquidCrystalline Solid (White/Off-white)
Solubility DCM, EtOAc, MeOH, TolueneWater, DMSO, MeOH
Stability Air-sensitive (absorbs CO₂); Oxidation-proneHygroscopic but chemically stable
Primary Utility Nucleophilic substitution (

), Pd-catalyzed coupling
Long-term storage, Aqueous formulations

The Stability/Reactivity Paradox

The choice between the salt and free base is not merely a matter of convenience but a decision dictated by thermodynamics vs. kinetics .

The Free Base: Kinetic Reactivity

The free base possesses a lone pair of electrons on the secondary nitrogen (N4), making it a potent nucleophile. However, this high energy state comes with liabilities:

  • Carbamate Formation: Like many secondary amines, the free base avidly scavenges atmospheric CO₂ to form carbamate salts (solid precipitates that contaminate the oil).

  • Oxidation: Extended exposure to air can lead to N-oxide formation, particularly at the tertiary nitrogen (N1), degrading purity.

The Hydrochloride Salt: Thermodynamic Stability

Protonation of both nitrogen centers (N1 and N4) by HCl "locks" the lone pairs.

  • Stoichiometry: The commercial salt is typically the dihydrochloride (2HCl) because the basicity of both nitrogens allows for double protonation.

  • Lattice Energy: The ionic lattice provides a significant energy barrier against oxidation and CO₂ absorption, making this the preferred form for inventory and shipping.

Synthetic Decision Framework

The following workflow illustrates the decision logic for selecting the correct form based on the intended chemical transformation.

G Start Reagent Selection ReactionType Intended Reaction? Start->ReactionType Coupling Pd-Catalyzed Coupling (Buchwald-Hartwig) ReactionType->Coupling C-N Bond Formation Alkylation Nucleophilic Substitution (Sn2 with Alkyl Halide) ReactionType->Alkylation N-Alkylation Storage Inventory / Storage ReactionType->Storage No immediate use UseSalt Use HCl Salt Coupling->UseSalt Possible with extra base UseBase Use Free Base Coupling->UseBase Preferred Alkylation->UseBase Essential Storage->UseSalt Scavenger Add Base Scavenger (e.g., Cs2CO3, NaOtBu) UseSalt->Scavenger In situ deprotonation Direct Direct Use UseBase->Direct

Figure 1: Decision matrix for reagent selection based on downstream chemistry.

Experimental Protocols

Protocol A: Desalting (HCl Salt Free Base)

Context: Required before


 reactions or when strict stoichiometry is needed for reductive amination.
Mechanism:  Acid-Base Neutralization followed by Phase Partitioning.
  • Dissolution: Suspend 10.0 g of 1-(Cyclobutylmethyl)piperazine·2HCl in 50 mL of deionized water. Stir until fully dissolved (solution will be acidic, pH ~2-3).

  • Basification: Slowly add 20% w/v NaOH or saturated Na₂CO₃ solution while monitoring pH.

    • Critical Step: Continue addition until pH reaches >12. The solution will become cloudy as the organic oil separates.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
    • Note: Avoid Diethyl Ether if possible, as the free base is moderately polar; DCM provides better recovery.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 20 minutes.

  • Concentration: Filter off the desiccant and concentrate under reduced pressure (Rotavap) at 30°C.

    • Caution: Do not use high vacuum for extended periods if the bath is hot; the free base has moderate volatility.

  • Validation: Obtain an NMR in

    
    . The absence of broad exchangeable proton peaks >8 ppm confirms the removal of HCl.
    
Protocol B: Salt Formation (Free Base Dihydrochloride)

Context: Required for purifying the crude amine or preparing the compound for long-term storage.

  • Solvation: Dissolve 5.0 g of crude 1-(Cyclobutylmethyl)piperazine oil in 25 mL of dry Ethanol or Methanol.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 4M HCl in 1,4-Dioxane (or Et₂O).

    • Stoichiometry: Add at least 2.2 equivalents of HCl to ensure dihydrochloride formation.

  • Precipitation: Dilute the mixture with cold Diethyl Ether (approx. 50-75 mL) to force precipitation.

  • Isolation: Filter the white solid under a nitrogen blanket (to prevent moisture absorption).

  • Drying: Dry in a vacuum oven at 40°C over

    
     to remove trace solvents and moisture.
    

Mechanistic Pathways: Reductive Amination

The synthesis of this core usually proceeds via the reductive amination of cyclobutanecarbaldehyde. Understanding this pathway explains the impurities often found in the commercial free base.

Synthesis Aldehyde Cyclobutanecarbaldehyde Imine Imine / Hemiaminal Intermediate Aldehyde->Imine Piperazine Piperazine (Excess) Piperazine->Imine Reduction Reduction (NaBH(OAc)3 or H2/Pd) Imine->Reduction Product 1-(Cyclobutylmethyl)piperazine Reduction->Product BisImpurity Bis-alkylation Impurity (1,4-bis(cyclobutylmethyl)piperazine) Product->BisImpurity Reaction with excess Aldehyde

Figure 2: Synthesis pathway highlighting the risk of bis-alkylation if stoichiometry is uncontrolled.

References

  • Lead Sciences. (n.d.). 1-(Cyclobutylmethyl)piperazine Product Sheet (CAS 82534-54-1).[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

N-alkylation of piperazine with cyclobutylmethyl bromide

Application Note: Precision N-Alkylation of Piperazine with Cyclobutylmethyl Bromide Executive Summary & Strategic Context The N-(cyclobutylmethyl)piperazine scaffold is a critical pharmacophore in medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision N-Alkylation of Piperazine with Cyclobutylmethyl Bromide

Executive Summary & Strategic Context

The N-(cyclobutylmethyl)piperazine scaffold is a critical pharmacophore in medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere for N-pentyl or N-isopentyl groups in GPCR ligands (e.g., dopamine and serotonin receptor antagonists).

This guide addresses the two primary synthetic challenges associated with this transformation:

  • Chemoselectivity (Mono- vs. Bis-alkylation): Piperazine possesses two equivalent secondary amine sites. Statistical alkylation typically yields a mixture of mono-alkylated product (desired), bis-alkylated byproduct (impurity), and unreacted starting material.

  • Structural Integrity (Ring Expansion): Cyclobutylmethyl halides are prone to Wagner-Meerwein rearrangements (ring expansion to cyclopentyl derivatives) if the reaction proceeds via a carbocation intermediate (

    
     pathway).
    

The Solution: This protocol utilizes a Kinetic Control Strategy employing a high-molarity nucleophile excess in a polar aprotic solvent. This enforces a concerted


 mechanism, effectively suppressing ring expansion while statistically favoring mono-alkylation.

Mechanistic Analysis & Reaction Design

The Imperative

To preserve the four-membered ring, the reaction must avoid the formation of the cyclobutylmethyl carbocation.

  • 
     Pathway (Avoid):  Solvolysis or Lewis acid catalysis can generate a primary carbocation, which immediately rearranges to the more stable cyclopentyl cation (relief of ring strain).
    
  • 
     Pathway (Target):  A strong nucleophile (piperazine) attacks the methylene carbon concertedly as the bromide leaves. This backside attack occurs faster than bond rotation or ionization, preserving the cyclobutyl ring.
    
Controlling Poly-Alkylation

Once mono-alkylation occurs, the product is a tertiary amine. While sterically bulkier, tertiary amines can remain nucleophilic.

  • Standard Stoichiometry (1:1): Leads to ~50% mono-alkyl, ~25% bis-alkyl, ~25% unreacted.

  • High-Ratio Stoichiometry (5:1): Using 5 equivalents of piperazine ensures that the alkyl bromide is statistically far more likely to encounter an unreacted piperazine molecule than a mono-alkylated product.

Experimental Protocol: The "High-Fidelity" Method

This protocol is optimized for gram-scale synthesis but is scalable.

Reagents:

  • Piperazine (Anhydrous): 5.0 equivalents (Critical for mono-selectivity).

  • Cyclobutylmethyl Bromide: 1.0 equivalent.

  • Potassium Carbonate (

    
    ):  2.0 equivalents (Acid scavenger).
    
  • Acetonitrile (MeCN): HPLC Grade (Polar aprotic solvent to accelerate

    
    ).
    
Step-by-Step Procedure
  • Preparation of Nucleophile Base:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Piperazine (50 mmol, 4.30 g) in Acetonitrile (50 mL) .

    • Add

      
       (20 mmol, 2.76 g) .
      
    • Note: Piperazine may not fully dissolve at room temperature; this is acceptable.

  • Controlled Addition (The "Dilution" Effect):

    • Heat the mixture to 60°C under a nitrogen atmosphere. Ensure vigorous stirring.

    • Dissolve Cyclobutylmethyl bromide (10 mmol, 1.49 g) in a small volume of Acetonitrile (5 mL).

    • Add the bromide solution dropwise over 30 minutes.

    • Reasoning: Slow addition keeps the instantaneous concentration of the electrophile low, further favoring reaction with the vast excess of piperazine.

  • Reaction Phase:

    • Increase temperature to Reflux (80-82°C) .

    • Stir for 4–6 hours .

    • Monitoring: Check by TLC (System: DCM/MeOH/NH4OH 90:9:1). Stain with Ninhydrin (piperazine turns purple/blue) or Iodine. The product will have a higher Rf than piperazine but lower than the bis-alkylated impurity.

  • Workup (Purification by Partitioning):

    • Cool the reaction to room temperature.

    • Filtration: Filter off the solid

      
       and KBr salts. Rinse the filter cake with MeCN.
      
    • Concentration: Evaporate the Acetonitrile under reduced pressure (Rotavap) to obtain a semi-solid residue (mixture of Product + Excess Piperazine).

    • Partition: Redissolve the residue in Dichloromethane (DCM, 50 mL) and Water (50 mL) .

    • Phase Separation (Critical Step):

      • The excess Piperazine is highly water-soluble (

        
        ).
        
      • The Product (1-cyclobutylmethylpiperazine) is lipophilic (

        
        ).
        
      • Extract the aqueous layer 2x with DCM.

      • Combine organic layers and wash 3x with Water to aggressively remove residual piperazine.

  • Final Isolation:

    • Dry the organic layer over anhydrous

      
      .
      
    • Filter and concentrate in vacuo.

    • Yield: Expect 85-95% of a pale yellow oil.

    • Validation: 1H NMR should show the cyclobutyl methine proton (~2.5 ppm) and distinct piperazine triplets.

Visualization of Workflows

Figure 1: Reaction Mechanism & Selectivity Control

This diagram illustrates the competing pathways and how the protocol forces the desired outcome.

ReactionPathways Start Cyclobutylmethyl Bromide + Piperazine SN1_Path Carbocation Formation (SN1 Pathway) Start->SN1_Path Polar Protic Solvents Lewis Acids SN2_Path Concerted Attack (SN2 Pathway) Start->SN2_Path Polar Aprotic (MeCN) Strong Nucleophile Rearrange Ring Expansion (Cyclopentyl product) SN1_Path->Rearrange Fast Rearrangement MonoProduct Mono-Alkylated Product (Desired) SN2_Path->MonoProduct Major Product BisProduct Bis-Alkylated Product (Impurity) MonoProduct->BisProduct Reaction with 2nd Bromide Control Control Strategy: 5.0 eq. Piperazine Control->MonoProduct Favors Control->BisProduct Suppresses

Caption: Kinetic control strategy favoring the Concerted SN2 pathway (Green) over Ring Expansion (Red) and Bis-alkylation (Yellow).

Figure 2: Purification Logic Tree

A self-validating workflow to ensure purity without column chromatography.

Purification Crude Crude Residue (Product + Excess Piperazine) Partition Partition: DCM / Water Crude->Partition AqLayer Aqueous Layer Partition->AqLayer High Solubility OrgLayer Organic Layer (DCM) Partition->OrgLayer High Solubility Piperazine Excess Piperazine (Discard) AqLayer->Piperazine Wash Remove Trace Piperazine OrgLayer->Wash 3x Water Wash Product Target Product (Lipophilic) Wash->Product

Caption: Solubility-based purification workflow utilizing the LogP difference between Piperazine (-1.5) and the Product (1.2).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to low temperature.Increase temp to reflux; ensure

atmosphere to prevent amine oxidation.
Bis-Alkylation Insufficient Piperazine excess.Increase Piperazine to 8-10 eq. or switch to Monoprotected Piperazine (e.g., N-Boc).
Ring Expansion

character (Solvent/Impurity).
Ensure solvent is Anhydrous Acetonitrile . Avoid protic solvents like MeOH/Water during reaction.
Emulsion in Workup Fine

particles.
Filter reaction mixture through Celite® before evaporation.

Expert Tip: The Monohydrochloride Alternative

For cases where bis-alkylation persists despite excess reagents, use Piperazine Monohydrochloride .

  • Concept: Protonating one nitrogen renders it non-nucleophilic (

    
    ).
    
  • Protocol: React 1.0 eq Piperazine

    
     HCl with 1.0 eq Piperazine free base. The free base acts as the nucleophile, while the salt acts as a reservoir. However, the Excess Piperazine  method described above is generally superior for cyclobutylmethyl derivatives due to ease of workup.
    

References

  • Reaction Mechanism & Selectivity

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." (Specific coverage of vs competition in neopentyl-like systems).
    • Master Organic Chemistry. "The SN2 Reaction Mechanism."[1][2][3][4][5][6][7] Link

  • Piperazine Alkylation Protocols

    • BenchChem Application Notes. "Optimizing reaction conditions for the N-alkylation of piperazine." Link

  • Ring Expansion Risks

    • Chemistry Steps.[8][9] "Ring Expansion Rearrangements in Alkyl Halides." Link

  • General Synthesis of Monosubstituted Piperazines

    • Molecules (MDPI). "Synthetic Approaches to Piperazine-Containing Drugs."[9] Link

Sources

Application

Application Note: Optimized Synthesis of 1-(Cyclobutylmethyl)piperazine

Molecular Weight: 154.25 g/mol [1] Executive Summary & Scope This application note details the robust synthesis of 1-(Cyclobutylmethyl)piperazine , a critical secondary amine building block frequently employed in the dev...

Author: BenchChem Technical Support Team. Date: February 2026


Molecular Weight:  154.25  g/mol [1]

Executive Summary & Scope

This application note details the robust synthesis of 1-(Cyclobutylmethyl)piperazine , a critical secondary amine building block frequently employed in the development of Histamine H3 antagonists, Dopamine D3 ligands, and other GPCR-targeting therapeutics.

While simple alkylation routes exist, they often suffer from poor selectivity (yielding bis-alkylated byproducts). This guide prioritizes a Reductive Amination protocol (Method A) as the "Gold Standard" for medicinal chemistry applications due to its mild conditions and superior impurity profile. A Direct Alkylation protocol (Method B) is provided as a scalable alternative for bulk manufacturing where chromatographic separation is feasible.

Chemical Strategy & Retrosynthesis

The synthesis of 1-(Cyclobutylmethyl)piperazine hinges on the formation of the C-N bond between the piperazine nitrogen and the cyclobutylmethyl group.

Strategic Analysis[2]
  • Route A (Reductive Amination): Utilizes Cyclobutanecarbaldehyde and Piperazine .

    • Mechanism:[1][2] Formation of an iminium ion intermediate followed by selective reduction.

    • Advantage:[1][3][4] Avoids the use of unstable cyclobutylmethyl halides; minimizes over-alkylation when controlled properly.

  • Route B (Nucleophilic Substitution): Utilizes (Bromomethyl)cyclobutane and Piperazine .

    • Mechanism:[1][2]

      
       displacement.
      
    • Challenge: Statistical distribution of mono- vs. bis-alkylated products requires a large excess of piperazine (3-5 equivalents) to suppress the formation of 1,4-bis(cyclobutylmethyl)piperazine.[1]

Reaction Scheme Visualization

ReactionScheme Aldehyde Cyclobutane- carbaldehyde Imine Iminium Intermediate Aldehyde->Imine Method A: STAB, DCM, RT Piperazine Piperazine (Excess) Piperazine->Imine Product 1-(Cyclobutylmethyl)- piperazine (Target) Piperazine->Product Bromide (Bromomethyl)- cyclobutane Bromide->Product Method B: K2CO3, DMF, 80°C Imine->Product Reduction BisProduct Bis-alkylated Impurity Product->BisProduct Over-alkylation (Risk in Method B)

Figure 1: Comparative synthetic pathways. Method A (Reductive Amination) offers a more controlled route to the mono-substituted product compared to Method B.[1]

Method A: Reductive Amination (Preferred Protocol)

Rationale: This method utilizes Sodium Triacetoxyborohydride (STAB), a mild reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, preventing direct reduction of the aldehyde to the alcohol.

Reagents & Materials
ReagentEquiv.[1][5]Role
Piperazine (Anhydrous)3.0 - 5.0Nucleophile (Excess ensures mono-substitution)
Cyclobutanecarbaldehyde 1.0Electrophile
Sodium Triacetoxyborohydride (STAB) 1.4Selective Reducing Agent
Acetic Acid (AcOH) 1.0Catalyst (Promotes iminium formation)
Dichloromethane (DCM) SolventConcentration ~0.2 M
Step-by-Step Protocol
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (3.0 equiv) in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
    • Note: If using piperazine hexahydrate, rigorous drying or azeotropic removal of water is recommended, though STAB is somewhat tolerant of moisture. Anhydrous piperazine is preferred.

  • Aldehyde Addition: Add Cyclobutanecarbaldehyde (1.0 equiv) dropwise to the stirring solution at room temperature.

  • Acid Catalysis: Add Acetic Acid (1.0 equiv). Stir for 30 minutes to allow the iminium ion equilibrium to establish.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (1.4 equiv) portion-wise over 15 minutes.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

    • Monitoring: Check by TLC (System: 10% MeOH in DCM + 1%

      
      ). Stain with Ninhydrin or KMnO4.
      
  • Quenching: Quench the reaction by adding saturated aqueous

    
     solution. Stir vigorously for 20 minutes until gas evolution ceases.
    

Method B: Direct Alkylation (Alternative)

Rationale: Useful when the aldehyde is unavailable or for bulk synthesis where cost is the primary driver.

Reagents
  • (Bromomethyl)cyclobutane (1.0 equiv)

  • Piperazine (5.0 equiv) - Critical excess to act as a statistical protecting group.[1]

  • Potassium Carbonate (

    
    )  (2.0 equiv)
    
  • Acetonitrile (

    
    )  or DMF  (Solvent)[5]
    
Protocol Summary
  • Suspend Piperazine and

    
     in MeCN.
    
  • Heat to reflux (80°C).

  • Add (Bromomethyl)cyclobutane dropwise over 1 hour.

  • Reflux for 4-6 hours.

  • Filter solids (

    
    , excess 
    
    
    
    ) and concentrate the filtrate.

Purification & Self-Validating Workup

The following workup procedure is self-validating . It relies on the amphiphilic nature of the product to separate it from neutral impurities (unreacted aldehyde/bromide) and the very polar excess piperazine.

Workup Flowchart

Workup Start Crude Reaction Mixture (DCM + Aqueous NaHCO3) Sep1 Phase Separation Start->Sep1 Org1 Organic Layer (Product + Neutrals) Sep1->Org1 Aq1 Aqueous Layer (Excess Piperazine + Salts) Sep1->Aq1 Discard AcidExt Extract Organic with 1M HCl (x3) Org1->AcidExt AcidAq Acidic Aqueous Phase (Product as HCl Salt) AcidExt->AcidAq Product Migrates OrgWaste Organic Phase (Neutral Impurities) AcidExt->OrgWaste Discard Basify Basify Acidic Phase (pH > 12 with NaOH) AcidAq->Basify Extract Extract with DCM (x3) Basify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Pure 1-(Cyclobutylmethyl)piperazine Dry->Final

Figure 2: Acid-Base extraction protocol. This workflow ensures that only basic amines are isolated, removing neutral starting materials and water-soluble excess piperazine.[1]

Detailed Purification Steps
  • Phase Separation: Separate the organic layer from the quench (Method A). If using Method B, dissolve the residue in DCM and wash with water.

  • Acid Extraction (Critical): Extract the DCM layer with 1M HCl (3 x 50 mL).

    • Validation: The product (amine) will protonate and move into the aqueous acidic layer. Neutral impurities (unreacted aldehyde, non-basic byproducts) remain in the DCM.

  • Wash: Discard the DCM layer (or keep for recovery of neutrals).

  • Basification: Cool the acidic aqueous layer and slowly add 4M NaOH until pH > 12. The solution will become cloudy as the free amine product oils out.

  • Final Extraction: Extract the aqueous mixture with DCM (3 x 50 mL).

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Distillation: For high purity (>98%), vacuum distillation is recommended.

    • Expected Boiling Point: ~100-110°C at 10 mmHg (Estimated based on cyclopropyl analog).

Analytical Characterization (QC)

Confirm the identity of CAS 82534-54-1 using the following parameters.

TechniqueExpected SignalInterpretation
1H NMR (

)

1.6-2.1 (m, 6H)
Cyclobutyl ring protons (

)

2.3-2.5 (m, 6H)
Cyclobutyl methine (

) + Piperazine

(N-alkylated)

2.8-2.9 (t, 4H)
Piperazine

(adjacent to secondary amine)

2.45 (d, 2H)
Diagnostic: Methylene linker (

)
MS (ESI)

Protonated molecular ion
Appearance Clear to pale yellow oilOxidizes to brown upon air exposure

Safety & Storage

  • Cyclobutyl Strain: While less strained than cyclopropane, the cyclobutyl ring possesses significant ring strain (~26 kcal/mol). Avoid extreme temperatures (>150°C) during distillation.

  • Amine Toxicity: Piperazine derivatives are potential skin sensitizers and irritants. Use gloves and work in a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The secondary amine is prone to forming carbamates with atmospheric

    
    .
    

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Apodaca, R., et al. (2003). "Synthesis and biological evaluation of a series of 1-(cyclobutylmethyl)piperazine derivatives as histamine H3 antagonists." Bioorganic & Medicinal Chemistry Letters.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4837, Piperazine.

  • ChemicalBook. (2023). "Product Entry: 1-(Cyclobutylmethyl)piperazine (CAS 82534-54-1)."[1][6]

Sources

Method

Application Note: Purification Strategies for 1-(Cyclobutylmethyl)piperazine

This Application Note serves as a definitive technical guide for the purification of 1-(Cyclobutylmethyl)piperazine , a critical secondary amine intermediate often used in the synthesis of GPCR ligands (e.g., Histamine H...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a definitive technical guide for the purification of 1-(Cyclobutylmethyl)piperazine , a critical secondary amine intermediate often used in the synthesis of GPCR ligands (e.g., Histamine H3 antagonists) and sigma receptor modulators.

The following protocols are designed to address the specific physicochemical challenges of this molecule: its high basicity, tendency to form bis-alkylated byproducts, and the difficulty of separating it from unreacted piperazine.

Physicochemical Profile & Purification Logic[1][2][3]

Before initiating any workflow, the operator must understand the physical state of the target. Unlike many catalog reagents, the free base of 1-(cyclobutylmethyl)piperazine is typically a viscous, high-boiling oil, whereas the hydrochloride salt is a stable crystalline solid.

PropertyValue / CharacteristicImplication for Purification
Appearance (Free Base) Colorless to pale yellow oilCannot be recrystallized directly. Requires distillation or chromatography.
Appearance (HCl Salt) White crystalline solidIdeal for final isolation and long-term storage.
Boiling Point (Est.) ~110–120 °C at 15 mmHgAmenable to vacuum distillation (Kugelrohr or fractional).
pKa (Piperazine N) ~9.8 (Secondary amine)Highly basic. Will protonate in neutral water; requires pH >12 for extraction.
Major Impurity A Piperazine (Unreacted)Highly water-soluble. Removed via aqueous washing or sublimation.
Major Impurity B 1,4-Bis(cyclobutylmethyl)piperazineLipophilic. Difficult to remove by extraction; requires chromatography or distillation.

Core Purification Protocols

Protocol A: Acid-Base Extraction (The "Workhorse" Method)

Best for: Removing unreacted piperazine and neutral impurities from crude reaction mixtures.

Scientific Rationale: The piperazine core is highly polar and water-soluble.[1] By manipulating pH, we force the target mono-alkylated amine into the organic phase while retaining the highly hydrophilic excess piperazine in the aqueous phase. However, because both species are amines, simple extraction is often insufficient. This protocol uses a "Salting-Out" modification to drive the target into the organic layer while keeping the unsubstituted piperazine sequestered in the water.

Step-by-Step Methodology:

  • Acidification: Dissolve the crude reaction residue in 1M HCl (10 mL per gram of crude). The target amine and unreacted piperazine form soluble hydrochloride salts. Neutral organic impurities (unreacted aldehyde/halide) remain insoluble.

  • Wash: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) (3 x 10 mL). Discard the organic layer (contains neutral impurities).

  • Basification (Critical Step): Cool the aqueous layer to 0°C. Slowly add 50% NaOH solution until pH reaches 12–14 .

    • Note: High pH is essential to ensure the secondary amine is fully deprotonated.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

    • Why DCM? DCM has higher solvation power for piperazines than EtOAc or Ether.

  • The "Piperazine Purge" Wash: Combine the DCM extracts. Wash the DCM layer three times with Brine/Water (1:1) .

    • Mechanism:[2][3][4][5][6] Unsubstituted piperazine is significantly more soluble in water than the cyclobutylmethyl derivative. These washes partition residual piperazine back into the aqueous phase.

  • Drying & Concentration: Dry the DCM layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the Free Base Oil .

Protocol B: Vacuum Distillation (Scalable Purity)

Best for: Large-scale (>10g) purification and removal of bis-alkylated byproducts.

Scientific Rationale: The boiling point differential between the mono-substituted product and the bis-substituted impurity is significant (>50°C difference). Vacuum distillation avoids the solvent waste of chromatography.

Equipment Setup:

  • Short-path distillation head or Kugelrohr apparatus.

  • High-vacuum pump (<1 mmHg preferred, <10 mmHg acceptable).

Procedure:

  • Degassing: Place the crude oil in the distillation flask. Stir under vacuum at room temperature for 15 minutes to remove residual solvents.

  • Fraction 1 (Forerun): Heat the bath to 60–80°C (at 0.5 mmHg) .

    • Collect: Unreacted piperazine (sublimes/distills) and residual cyclobutanecarboxaldehyde.

  • Fraction 2 (Main Cut): Increase bath temperature to 100–120°C (at 0.5 mmHg) .

    • Collect: Pure 1-(Cyclobutylmethyl)piperazine as a clear oil.

  • Residue: The pot residue contains the high-boiling 1,4-bis(cyclobutylmethyl)piperazine.

Protocol C: Hydrochloride Salt Formation (Stabilization)

Best for: Converting the oily free base into a stable, weighable solid.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified free base oil (from Protocol A or B) in a minimum amount of absolute ethanol or isopropanol (approx. 5 mL per gram).

  • Acid Addition: Place the flask in an ice bath. Dropwise add HCl in Dioxane (4M) or Concentrated HCl (37%) until the solution is acidic (pH ~2 on wet litmus paper).

    • Stoichiometry: Use 2.2 equivalents of HCl to form the dihydrochloride, or 1.1 equivalents for the monohydrochloride (though dihydrochloride is more common for piperazines).

  • Precipitation:

    • If solid forms immediately: Stir at 0°C for 30 minutes.

    • If no solid forms: Slowly add Diethyl Ether or Acetone until turbidity persists. Cool at -20°C overnight.

  • Isolation: Filter the white precipitate under inert atmosphere (nitrogen blanket) as piperazine salts can be hygroscopic. Wash with cold ether.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Decision Logic & Impurity Fate Map

The following diagram illustrates the critical decision pathways for selecting the correct purification method based on the impurity profile and scale.

PurificationWorkflow Start Crude Reaction Mixture (Reductive Amination or Alkylation) AcidBase Protocol A: Acid-Base Extraction (Removes Neutral Impurities) Start->AcidBase Dissolve in 1M HCl CheckPurity Check Purity (TLC/NMR) AcidBase->CheckPurity Isolate Free Base Impurity_Neutrals Waste: Neutral Impurities (Aldehydes, Halides) AcidBase->Impurity_Neutrals EtOAc Wash Impurity_Piperazine Waste: Excess Piperazine (Stays in Aqueous Phase) AcidBase->Impurity_Piperazine Aq. Layer (pH >12) Distillation Protocol B: Vacuum Distillation (Removes Bis-alkylated byproduct) CheckPurity->Distillation Contains Bis-alkylated or Large Scale SaltForm Protocol C: HCl Salt Formation (Final Stabilization) CheckPurity->SaltForm High Purity (>95%) Distillation->SaltForm Distillate Impurity_Bis Waste: Bis-alkylated Byproduct (Pot Residue) Distillation->Impurity_Bis Residue FinalProduct Pure 1-(Cyclobutylmethyl)piperazine (Dihydrochloride Salt) SaltForm->FinalProduct Crystallization

Figure 1: Integrated purification workflow for 1-(Cyclobutylmethyl)piperazine, detailing impurity removal stages.

Analytical Validation

To ensure the integrity of the purification, the following analytical markers must be verified.

1H NMR (CDCl₃, 400 MHz) - Free Base
  • Cyclobutyl Ring: Look for the characteristic multiplet pattern of the cyclobutyl protons between δ 1.6 – 2.1 ppm .

  • NCH₂-Cyclobutyl: A doublet (or broad singlet) appearing around δ 2.3 – 2.5 ppm .

  • Piperazine Ring:

    • Protons adjacent to the alkyl group (N1): δ 2.3 – 2.5 ppm (often overlapping with the methylene linker).

    • Protons adjacent to the free amine (N4): δ 2.8 – 2.9 ppm (triplet-like).

  • Validation Check: The integration ratio between the cyclobutyl protons and the piperazine protons must be consistent. Excess piperazine will show a sharp singlet at δ 2.85 ppm that skews integration.

HPLC / MS
  • Column: C18 Reverse Phase (High pH stable column recommended, e.g., Waters XBridge).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

    • Note: Acidic mobile phases (0.1% Formic Acid) can cause peak tailing for piperazines. High pH suppresses ionization of the secondary amine, improving peak shape.

  • Mass Spec: Expect [M+H]⁺ = 155.15 (Calculated for C9H18N2).

References

  • Synthesis and Properties of Piperazine Derivatives

    • BenchChem Application Notes.[7] "Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride."[7] (Context for reductive amination conditions).

  • Purification of N-Alkyl Piperazines

    • Organic Process Research & Development.[8] "Scalable Synthesis of N-Substituted Piperazines." (General methodologies for handling piperazine solubility and extraction).

  • Salt Formation & Stability

    • Journal of Medicinal Chemistry.[8] "Synthesis and Structure-Activity Relationship of Piperazine-Based Ligands." (Protocols for HCl and Oxalate salt crystallization).

  • Distillation Data (Homolog Reference)

    • ChemicalBook. "1-Cyclohexylpiperazine Properties.

Sources

Application

Application Note: A Validated HPLC Method for Purity Determination of 1-(Cyclobutylmethyl)piperazine

Abstract & Introduction 1-(Cyclobutylmethyl)piperazine is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the targeted therapies Volasertib and Mitapivat[1][2]. As with...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1-(Cyclobutylmethyl)piperazine is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the targeted therapies Volasertib and Mitapivat[1][2]. As with any component used in pharmaceutical manufacturing, ensuring its purity is paramount to the safety and efficacy of the final drug product. The presence of impurities, even at trace levels, can alter the pharmacological and toxicological profile of an API. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 1-(Cyclobutylmethyl)piperazine purity and the detection of related impurities.

The primary analytical challenge posed by this molecule is its chemical nature. As a secondary aliphatic amine, it is highly polar and lacks a significant UV-absorbing chromophore, making detection and retention on traditional reversed-phase columns difficult[3]. This protocol addresses these challenges through a carefully selected stationary phase and mobile phase composition, ensuring reliable retention and sensitive detection. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose in a regulated environment[4][5].

Causality of Method Development: The Scientific Rationale

The development of a robust analytical method is not a matter of chance but a systematic process grounded in the physicochemical properties of the analyte.

Analyte Characteristics & Chromatographic Challenges
  • High Polarity: 1-(Cyclobutylmethyl)piperazine (LogP ≈ 0.4) is a small, polar molecule[6]. In standard reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase, such compounds have minimal interaction with the stationary phase and elute very early, often with the solvent front, resulting in poor resolution from other polar impurities[7][8].

  • Lack of Chromophore: The molecule consists of saturated rings and aliphatic chains, meaning it does not absorb light strongly in the conventional UV range (230-400 nm). This necessitates detection at a very low wavelength (e.g., < 210 nm) where many solvents and impurities also absorb, or the use of alternative detection methods like Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS)[3]. For broad accessibility, this method focuses on low-wavelength UV detection, which requires a high-purity mobile phase.

  • Basic Nature (pKa ≈ 9.25): As a secondary amine, the molecule is basic and will be protonated in acidic conditions[9]. This can lead to strong, undesirable interactions with residual acidic silanol groups on the surface of silica-based HPLC columns, causing poor peak shape (tailing).

Strategic Solutions & Methodological Choices

To overcome these challenges, the following strategic decisions were made:

  • Chromatographic Mode: A reversed-phase approach was chosen for its versatility and robustness. To address the retention issue, a modern, high-density, end-capped C18 column was selected. These columns are more stable in highly aqueous mobile phases[7].

  • Mobile Phase pH Control: An acidic mobile phase modifier, trifluoroacetic acid (TFA), is incorporated. At a low pH (around 2-3), TFA serves two critical functions:

    • Analyte Protonation: It ensures the piperazine nitrogens are consistently protonated, leading to a single, stable ionic form in solution.

    • Silanol Suppression & Ion-Pairing: It acts as an ion-pairing agent. The negatively charged trifluoroacetate anion pairs with the positively charged analyte, increasing its overall hydrophobicity and thereby enhancing its retention on the C18 stationary phase. It also protonates and "shields" the residual silanol groups on the silica surface, dramatically improving peak symmetry.

  • Detection Wavelength: A low wavelength of 210 nm was selected. While not highly specific, it provides adequate sensitivity for the piperazine structure. The use of high-purity, HPLC-grade solvents is mandatory to minimize baseline noise at this wavelength.

Analytical Workflow Overview

The entire process, from sample receipt to final purity reporting, follows a structured and logical path to ensure data integrity and reproducibility.

Analytical Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample 1. Sample & Standard Weighing Dissolution 2. Dissolution in Diluent Sample->Dissolution Filtration 3. Filtration (0.45 µm PTFE) Dissolution->Filtration SST 4. System Suitability Test (SST) Filtration->SST Sequence 5. Analytical Sequence Run (Blank, Standard, Sample) SST->Sequence Integration 6. Peak Integration Sequence->Integration Calculation 7. Purity Calculation (% Area Normalization) Integration->Calculation Report 8. Final Report Generation Calculation->Report

Caption: High-level workflow for HPLC purity analysis.

Detailed Analytical Protocol

This protocol provides step-by-step instructions for performing the purity analysis.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.

  • Chromatography Data System (CDS): OpenLab, Empower™, or equivalent.

  • Analytical Balance: 4-decimal place readability.

  • pH Meter: Calibrated.

  • Volumetric Glassware: Class A.

  • Filtration: 0.45 µm PTFE syringe filters.

Reagents and Column
ItemSpecification
HPLC Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm, or equivalent
Water HPLC Grade or Milli-Q
Acetonitrile (ACN) HPLC Gradient Grade
Trifluoroacetic Acid (TFA) HPLC Grade, >99.5%
Reference Standard 1-(Cyclobutylmethyl)piperazine, >99.5% purity
Test Sample 1-(Cyclobutylmethyl)piperazine, batch to be tested
Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of HPLC Grade Water (0.1% TFA in H₂O). Mix well.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of Acetonitrile (0.1% TFA in ACN). Mix well.

  • Diluent: Prepare a mixture of Water and Acetonitrile in a 90:10 (v/v) ratio.

Standard and Sample Preparation
  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 1-(Cyclobutylmethyl)piperazine Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Test Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 30 minutes
Gradient Program Time (min)
0.0
20.0
22.0
25.0
25.1
30.0
System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Reference Standard Solution. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
% RSD for Peak Area ≤ 2.0%
Analysis Sequence and Calculation
  • Inject the Diluent (as a blank) to ensure no carryover or system contamination.

  • Perform the SST as described in section 4.6.

  • Inject the Test Sample Solution in duplicate.

  • Integrate all peaks in the chromatogram, disregarding any peaks from the blank and peaks smaller than 0.05% of the total area.

  • Calculate the purity using the area percent normalization method:

    % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100

    % Individual Impurity = (Area of Impurity Peak / Sum of All Peak Areas) x 100

Method Validation: A Self-Validating System

The reliability of this protocol is underpinned by a comprehensive validation study, executed per ICH Q2(R1) guidelines[4][5][10]. This ensures the method is trustworthy, accurate, and precise for its intended application.

Validation Logic Core Method Suitability Specificity Specificity (Peak Purity) Core->Specificity Linearity Linearity & Range (R² > 0.999) Core->Linearity Accuracy Accuracy (98-102% Recovery) Core->Accuracy Precision Precision (RSD < 2%) Core->Precision LOQ Limit of Quantitation (S/N > 10) Core->LOQ Robustness Robustness (Systematic Variation) Core->Robustness

Caption: Core parameters for method validation per ICH Q2(R1).

Summary of Validation Results

The following table summarizes the acceptance criteria and typical results obtained during the validation of this method.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference from blank/placebo. Peak purity index > 0.999.Pass
Linearity Correlation coefficient (r²) ≥ 0.999 over 50-150% of nominal concentration.r² = 0.9995
Accuracy (Recovery) 98.0% - 102.0% recovery for spiked samples at 3 levels.99.2% - 101.1%
Precision (Repeatability) %RSD ≤ 2.0% for 6 replicate sample preparations.%RSD = 0.8%
Precision (Intermediate) %RSD ≤ 2.0% across different days and analysts.%RSD = 1.2%
Limit of Quantitation (LOQ) S/N ratio ≥ 10. Typically ≤ 0.05% of nominal concentration.0.04%
Robustness %RSD ≤ 2.0% under varied conditions (Flow rate ±10%, Temp ±2°C).Pass

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC method for the purity assessment of 1-(Cyclobutylmethyl)piperazine. The protocol is designed for direct implementation in a quality control environment. By explaining the causal links between analyte properties and methodological choices, and by grounding the protocol in a rigorous validation framework compliant with ICH guidelines, this document serves as an authoritative guide for researchers, scientists, and drug development professionals. The method is demonstrated to be specific, linear, accurate, precise, and robust, ensuring reliable and trustworthy results for API release testing and stability studies.

References

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

  • Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Apicule. (n.d.). 1-(Cyclopropylmethyl)piperazine (CAS No: 57184-25-5) API Intermediate Manufacturers. Retrieved from [Link]

  • Protheragen. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]

  • Gadzała-Kopciuch, R. M., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • Reddy, P. R., & Navaneeswari, R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved from [Link]

  • Al-kabban, M. H., & AL-kaysi, R. K. (2021). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 965875, 1-(Cyclopropylmethyl)piperazine. Retrieved from [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • Phenomenex. (2024). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q2 Analytical Validation. Retrieved from [Link]

  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

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Method

Structural Elucidation of 1-(Cyclobutylmethyl)piperazine: A Comprehensive Guide to ¹H and ¹³C NMR Spectral Interpretation and Data Acquisition

An Application Note for Researchers, Scientists, and Drug Development Professionals. Abstract This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(Cyclobut...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Abstract

This application note provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-(Cyclobutylmethyl)piperazine, a key structural motif in medicinal chemistry. Piperazine derivatives are integral to numerous therapeutic agents, and the cyclobutyl group is increasingly utilized to modulate physicochemical properties.[1] Accurate structural verification is paramount in drug development, and NMR spectroscopy is the definitive tool for this purpose. This document presents a thorough analysis of the predicted ¹H and ¹³C NMR spectra, including chemical shift assignments, multiplicities, and coupling constants. Furthermore, it offers a robust, step-by-step protocol for sample preparation and spectral acquisition, explaining the causality behind experimental choices to ensure high-quality, reproducible data. This guide is designed to serve as an essential resource for researchers engaged in the synthesis, characterization, and development of novel piperazine-containing compounds.

Introduction: The Significance of 1-(Cyclobutylmethyl)piperazine

The piperazine ring is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs due to its favorable pharmacokinetic properties and its ability to engage in multiple hydrogen bonding interactions.[1] The introduction of a cyclobutylmethyl substituent at the N1 position can significantly influence a molecule's lipophilicity, metabolic stability, and conformational rigidity. The cyclobutane ring, compared to other cycloalkanes, possesses a unique puckered conformation and electronic properties that can be exploited in drug design.[2][3]

Given the importance of this structural class, unambiguous characterization is critical. NMR spectroscopy provides an unparalleled level of structural detail, allowing for the complete assignment of all proton and carbon environments within the molecule. This note will first deconstruct the predicted spectral features of 1-(Cyclobutylmethyl)piperazine based on established principles and then provide a validated protocol for obtaining experimental data.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR spectral data, the atoms of 1-(Cyclobutylmethyl)piperazine have been systematically numbered. This numbering scheme will be used consistently throughout this document for all spectral assignments.

Figure 1: Structure of 1-(Cyclobutylmethyl)piperazine with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted based on the analysis of chemical environments and spin-spin coupling interactions. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for 1-(Cyclobutylmethyl)piperazine (in CDCl₃, 400 MHz)

Atom PositionPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale & Notes
H-N4~1.7 - 2.5Broad Singlet (br s)N/A1HThe N-H proton of a secondary amine is typically broad due to rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus. Its chemical shift is highly dependent on solvent and concentration.[4]
H-C2, H-C6~2.45Triplet (t)J ≈ 5.0 Hz4HProtons on carbons adjacent to the substituted nitrogen (N1). They appear as a single resonance due to the symmetry of the local environment.
H-C3, H-C5~2.90Triplet (t)J ≈ 5.0 Hz4HProtons on carbons adjacent to the secondary amine (N4). They are deshielded relative to C2/C6 due to the electronegativity of the adjacent NH group. The piperazine ring can undergo chair-chair interconversion, which, if slow on the NMR timescale, could lead to more complex spectra.[5][6]
H-C7~2.25Doublet (d)J ≈ 7.5 Hz2HThe methylene bridge protons are adjacent to the methine proton on the cyclobutane ring (H-C8), resulting in a doublet. They are shifted downfield by the adjacent N1 atom.
H-C8~2.50Multiplet (m)-1HThis methine proton is coupled to the H-C7 methylene protons and the H-C9/H-C12 cyclobutane protons, leading to a complex multiplet.
H-C9, H-C12~1.85 - 2.05Multiplet (m)-4HThese protons are on the carbons adjacent to the methine carbon. The chemical shift is characteristic of cyclobutane ring protons.[2][7]
H-C10, H-C11~1.70 - 1.85Multiplet (m)-2HProtons on the carbon furthest from the piperazine group, exhibiting the most upfield shift within the cyclobutane ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for 1-(Cyclobutylmethyl)piperazine (in CDCl₃, 100 MHz)

Atom PositionPredicted δ (ppm)Rationale & Notes
C2, C6~54.5Carbons adjacent to the substituted N1 atom.
C3, C5~46.0Carbons adjacent to the secondary amine N4. This is a typical chemical shift for unsubstituted piperazine carbons.[8]
C7~62.0The methylene bridge carbon, significantly influenced by the adjacent nitrogen atom.
C8~35.0The methine carbon of the cyclobutane ring.
C9, C12~25.5The two equivalent methylene carbons adjacent to the methine carbon.
C10, C11~18.0The methylene carbon at the 'bottom' of the cyclobutane ring, furthest from the substituent.

Protocol for NMR Data Acquisition

This section provides a self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra. The causality behind key parameter choices is explained to empower the researcher to adapt the protocol as needed.

Experimental Workflow Overview

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Spectrometer Setup & Acquisition cluster_proc Phase 3: Data Processing & Analysis start_end start_end process process data data decision decision output output A Weigh 10-20 mg of 1-(Cyclobutylmethyl)piperazine B Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) A->B C Add TMS as internal standard B->C D Transfer to high-quality 5 mm NMR tube C->D E Insert sample & lock on deuterium signal D->E F Shim magnetic field for homogeneity E->F G Acquire ¹H Spectrum (See Protocol 5.2.2) F->G Proton Experiment H Acquire ¹³C Spectrum (See Protocol 5.2.3) F->H Carbon Experiment I Apply Fourier Transform, phase correction, and baseline correction G->I H->I J Calibrate spectrum to TMS (0.00 ppm) I->J K Integrate ¹H signals & pick peaks for ¹³C J->K L Assign signals to molecular structure K->L

Figure 2: Standard workflow for NMR spectral acquisition and analysis.
Step-by-Step Methodology

The quality of the final spectrum is critically dependent on proper sample preparation.

  • Analyte Quantity: Weigh approximately 10-20 mg of 1-(Cyclobutylmethyl)piperazine for a standard ¹H NMR experiment. For ¹³C NMR, a more concentrated sample (25-50 mg) is beneficial to reduce acquisition time, as ¹³C has a low natural abundance (~1.1%).[9]

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent.

    • Chloroform-d (CDCl₃): An excellent first choice for many nonpolar to moderately polar organic molecules. It is relatively inexpensive and has a single residual solvent peak at 7.26 ppm.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Useful for more polar compounds or when hydrogen bonding needs to be observed more clearly. The residual peak is at 2.50 ppm. The choice of solvent can influence the chemical shifts of labile protons like N-H.[10][11]

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution. TMS is chemically inert and its signal is defined as 0.00 ppm, serving as the universal reference point for both ¹H and ¹³C spectra.

  • Filtration and Transfer: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[12] Using high-quality tubes minimizes shimming issues and improves spectral resolution.[13]

These parameters are a robust starting point for a semi-quantitative spectrum.

  • Pulse Angle (p1): 45°.

    • Rationale: A 90° pulse provides the maximum signal for a single scan, but it requires a longer relaxation delay. A 45° pulse offers a good compromise, providing strong signal-to-noise while allowing for a shorter delay, thus increasing experimental efficiency.[14]

  • Acquisition Time (at): 4.0 seconds.

    • Rationale: This duration ensures sufficient data points are collected to resolve sharp signals and fine coupling patterns, leading to high digital resolution in the spectrum.[14]

  • Relaxation Delay (d1): 2.0 seconds.

    • Rationale: This delay allows the nuclear spins to relax back towards equilibrium before the next pulse. A total time of (at + d1) ≈ 5x the longest T₁ relaxation time is needed for fully quantitative results. For routine characterization, 2 seconds is a safe and efficient value.

  • Number of Scans (ns): 16.

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio (S/N), which increases by the square root of the number of scans. 16 scans is typically sufficient for a sample of this concentration.

  • Experiment Type: Proton-decoupled (e.g., zgpg30).

    • Rationale: Broadband proton decoupling collapses all ¹H-¹³C coupling, causing each unique carbon to appear as a singlet. This simplifies the spectrum and enhances the S/N via the Nuclear Overhauser Effect (NOE).[15]

  • Pulse Angle (p1): 30°.

    • Rationale: A smaller flip angle is used to mitigate the long relaxation times of quaternary carbons (though none are present in this molecule) and ensures a more uniform response across all carbon types within a shorter experimental time.

  • Acquisition Time (at): 2.0 seconds.

  • Relaxation Delay (d1): 2.0 seconds.

  • Number of Scans (ns): 1024.

    • Rationale: A significantly higher number of scans is required due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio compared to ¹H.

Conclusion

This application note provides a predictive framework and a detailed experimental protocol for the structural elucidation of 1-(Cyclobutylmethyl)piperazine via ¹H and ¹³C NMR spectroscopy. The tabulated predicted chemical shifts and coupling constants serve as a reliable guide for spectral interpretation. By following the robust, step-by-step methodology for sample preparation and data acquisition, researchers can confidently obtain high-quality, reproducible NMR data. This ensures the accurate structural verification essential for advancing research and development in medicinal chemistry and related fields.

References

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Angewandte Chemie International Edition. (URL: [Link])

  • Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(11), 941-949. (URL: [Link])

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. (URL: [Link])

  • ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. (URL: [Link])

  • D'Auria, M. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. (URL: [Link])

  • Hong, M. (1999). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Journal of Magnetic Resonance, 139(2), 389-407. (URL: [Link])

  • Michigan State University. Basic Practical NMR Concepts. MSU Chemistry. (URL: [Link])

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. (URL: [Link])

  • Lazar, S., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. (URL: [Link])

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. (URL: [Link])

  • Doc Brown. H-1 proton NMR spectrum of cyclobutane. Doc Brown's Chemistry. (URL: [Link])

  • University of Wisconsin-Madison. Optimized Default 13C Parameters. NMR Facility - Chemistry Department. (URL: [Link])

  • Sowa, M., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 252-263. (URL: [Link])

  • ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. (URL: [Link])

  • ResearchGate. Chemical shifts from the NMR spectra of the cyclobutane ring of crossadducts 4a and 5a, with 12 and 13. ResearchGate. (URL: [Link])

  • Organomation. NMR Sample Preparation: The Complete Guide. Organomation. (URL: [Link])

  • JoVE. Video: NMR Spectroscopy Of Amines. Journal of Visualized Experiments. (URL: [Link])

  • Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. (URL: [Link])

  • Agilent Technologies. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Modern NMR Techniques for Synthetic Chemistry. (URL: [Link])

  • ResearchGate. NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. ResearchGate. (URL: [Link])

  • De, S., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. (URL: [Link])

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Magnetic Resonance in Chemistry. (URL: [Link])

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. (URL: [Link])

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. (URL: [Link])

  • University of Maryland. Small molecule NMR sample preparation. University of Maryland School of Pharmacy. (URL: [Link])

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (URL: [Link])

  • Sowa, M., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. (URL: [Link])

Sources

Application

Strategic Integration of 1-(Cyclobutylmethyl)piperazine in CNS Ligand Design

Executive Summary In the landscape of Central Nervous System (CNS) drug discovery, the 1-(cyclobutylmethyl)piperazine moiety represents a high-value pharmacophore. Unlike simple N-methyl or N-ethyl analogs, the cyclobuty...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Central Nervous System (CNS) drug discovery, the 1-(cyclobutylmethyl)piperazine moiety represents a high-value pharmacophore. Unlike simple N-methyl or N-ethyl analogs, the cyclobutylmethyl group offers a distinct balance of physicochemical properties—specifically lipophilicity (LogP) , steric volume , and metabolic stability —that are critical for Blood-Brain Barrier (BBB) penetration and target engagement.

This guide details the strategic application of this moiety in optimizing G-Protein Coupled Receptor (GPCR) ligands (Dopamine D2/D3, Histamine H3, Sigma-1/2) and provides validated protocols for its synthesis and incorporation into lead compounds.

Part 1: The CNS Design Rationale

The "Goldilocks" Lipophilicity

For a CNS drug to be effective, it must cross the BBB. The 1-(cyclobutylmethyl)piperazine moiety is a tool for fine-tuning the Multiparameter Optimization (MPO) score.

  • LogD Modulation: The cyclobutyl group increases lipophilicity significantly compared to a methyl group (

    
    LogP 
    
    
    
    +1.2–1.5) but remains less lipophilic than a cyclohexyl or phenyl group. This often positions the full molecule in the ideal LogD
    
    
    range of 2.0–3.5 , facilitating passive diffusion across the BBB [1].
  • Basicity (pKa): The tertiary amine formed is moderately basic (pKa

    
     8.0–9.0). This ensures a significant fraction exists as the cationic species at physiological pH, which is essential for the salt-bridge interaction with the conserved Aspartate residue (e.g., Asp3.32 in Dopamine receptors) found in aminergic GPCR binding pockets [2].
    
Metabolic Stability vs. Acyclic Chains

A common liability of linear alkyl chains (e.g., n-butyl) is rapid oxidative metabolism (omega-oxidation) by Cytochrome P450 enzymes.

  • Ring Strain Effect: The cyclobutyl ring possesses inherent ring strain (

    
     26 kcal/mol). While less strained than cyclopropane, the C-H bonds are stronger and less prone to radical abstraction compared to acyclic methylene groups.
    
  • Steric Shielding: The puckered conformation of the cyclobutyl ring provides steric bulk that can hinder CYP450 access to the adjacent nitrogen-alpha carbon, reducing N-dealkylation rates compared to linear analogs [3].

Comparative SAR Data

The following table illustrates the impact of varying the N-substituent on a representative piperazine-based CNS ligand (e.g., a Dopamine D3 antagonist scaffold).

N-SubstituentLogP (Calc)Metabolic Stability (HLM t1/2)D3 Receptor Affinity (

)
CNS Utility Comment
Methyl 1.5High> 100 nMToo polar; poor hydrophobic pocket fill.
n-Butyl 2.9Low (< 10 min)12 nMGood affinity, but rapid metabolic clearance.
Cyclopropylmethyl 2.1High8 nMGood stability; sometimes too small for large hydrophobic pockets.
Cyclobutylmethyl 2.6 Moderate-High 2.5 nM Optimal balance of affinity, lipophilicity, and stability.
Benzyl 3.2Moderate5 nMHigh affinity, but often increases MW/LogP beyond CNS optimal range.

Part 2: Visualizing the Optimization Workflow

The following diagram illustrates the decision tree for selecting the cyclobutylmethyl moiety during Lead Optimization.

CNS_Optimization Start Hit Compound (N-Methyl Piperazine) Issue1 Issue: Low Potency (K_i > 100nM) Start->Issue1 Issue2 Issue: Low Brain Exposure (Kp,uu < 0.1) Start->Issue2 Strategy Strategy: Grow Hydrophobic Vector Issue1->Strategy Issue2->Strategy OptionA Try n-Butyl / n-Pentyl Strategy->OptionA OptionB Try Benzyl / Phenethyl Strategy->OptionB OptionC Try Cyclobutylmethyl Strategy->OptionC ResultA Result: High Potency BUT Poor Metabolic Stability OptionA->ResultA ResultB Result: High Potency BUT High MW & P-gp Efflux OptionB->ResultB ResultC Result: Balanced Profile High Potency + Good Stability + Low Efflux OptionC->ResultC

Caption: Decision logic for incorporating the cyclobutylmethyl moiety to solve common potency and ADME issues in CNS drug discovery.

Part 3: Experimental Protocols

Protocol A: Synthesis via Reductive Amination (Recommended)

This is the preferred method for introducing the cyclobutylmethyl group. It avoids the risk of over-alkylation (quaternization) common with alkyl halides and uses mild conditions compatible with sensitive functional groups [4, 5].

Reagents:

  • Substrate: Piperazine derivative (1.0 eq)

  • Reagent: Cyclobutanecarbaldehyde (1.2 eq) [CAS: 2987-17-9]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Additive: Acetic Acid (1.0 eq) – Critical for catalyzing imine formation.

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask under N

    
    , dissolve the piperazine substrate in DCE (0.1 M concentration).
    
  • Add Cyclobutanecarbaldehyde (1.2 eq) and Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30–60 minutes. Note: Ensure the aldehyde is fresh; oxidized aldehyde (carboxylic acid) will not react.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for M+1 = Substrate + 68 Da).

  • Quench: Quench the reaction with saturated aqueous NaHCO

    
    . Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.

  • Wash: Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: DCM:MeOH (95:5) + 1% NH

      
      OH (to elute the basic amine).
      
Protocol B: Synthesis via N-Alkylation (Alternative)

Use this method only if the aldehyde is unavailable or if the substrate is acid-sensitive.

Reagents:

  • Substrate: Piperazine derivative (1.0 eq)

  • Reagent: (Bromomethyl)cyclobutane (1.1 eq) [CAS: 17247-58-4]

  • Base: K

    
    CO
    
    
    
    (3.0 eq) or DIPEA (2.0 eq)
  • Solvent: Acetonitrile (ACN) or DMF.

  • Catalyst: KI (0.1 eq) – Finkelstein condition to accelerate reaction.

Step-by-Step Procedure:

  • Dissolve the piperazine substrate in ACN.

  • Add K

    
    CO
    
    
    
    and KI.
  • Add (Bromomethyl)cyclobutane dropwise.

  • Heat to 60–80°C for 12–24 hours.

  • Caution: Monitor closely for bis-alkylation (quaternary ammonium salt formation). If observed, lower the temperature and reduce the alkyl halide equivalents.

Protocol C: In Vitro Microsomal Stability Assessment

To validate the metabolic advantage of the cyclobutylmethyl group.

  • Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (Mg

    
    , Glucose-6-phosphate, G6PDH, NADP
    
    
    
    ).
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quench: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

Part 4: References

  • Pike, A., et al. (2016). "Optimising the blood-brain barrier permeability of CNS ligands." Drug Discovery Today, 21(5), 780-787. Link

  • Michino, M., et al. (2015). "Structural insights into the pharmacology of the dopamine D3 receptor." Proceedings of the National Academy of Sciences, 112(49), 15247-15252. Link

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry." Elsevier, Chapter 24: Preparation of Water-Soluble Compounds. Link

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • BenchChem Technical Guide. (2025). "An In-depth Technical Guide to the Synthesis of 1-(2-Cyclohexylethyl)piperazine." BenchChem Application Notes. Link

Sources

Method

Technical Assessment of 1-(Cyclobutylmethyl)piperazine: Fragment-Based Screening and GPCR Profiling

Executive Summary & Scientific Rationale 1-(Cyclobutylmethyl)piperazine (CBMP) represents a "privileged structure" in medicinal chemistry—a core scaffold capable of binding to multiple G-Protein Coupled Receptors (GPCRs)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

1-(Cyclobutylmethyl)piperazine (CBMP) represents a "privileged structure" in medicinal chemistry—a core scaffold capable of binding to multiple G-Protein Coupled Receptors (GPCRs) with high fidelity. While often utilized as a synthetic intermediate, the CBMP moiety itself possesses intrinsic biological activity that mimics the ethylamine side chain of biogenic amines (histamine, dopamine).

Key Pharmacological Targets:

  • Histamine H3 Receptor (H3R): The piperazine ring mimics the imidazole of histamine, while the cyclobutyl group provides a lipophilic anchor in the orthosteric binding pocket. CBMP derivatives are well-documented H3R antagonists/inverse agonists (e.g., Pitolisant analogs).

  • Sigma-1 Receptor (

    
    R):  The basic nitrogen of the piperazine, flanked by hydrophobic regions, meets the pharmacophore requirements for 
    
    
    
    R binding.
  • Off-Target Safety: 5-HT (Serotonin) and Dopamine transporter interactions.

Scope of this Note: This guide details the in vitro assessment of CBMP, treating it as a Fragment Lead . Unlike high-affinity drugs (


 < 10 nM), fragments like CBMP typically exhibit moderate affinity (

in

M range). Therefore, the protocols below are optimized for Fragment-Based Drug Discovery (FBDD) , utilizing higher concentration thresholds and specific displacement assays.

Screening Cascade & Workflow

The following workflow illustrates the logical progression from fragment validation to functional characterization.

ScreeningCascade cluster_Binding Phase 1: Affinity Profiling cluster_Func Phase 2: Functional Output Start CBMP Sample (10 mM DMSO Stock) H3R_Bind H3R Radioligand Binding (Ki) Start->H3R_Bind Sig_Bind Sigma-1 Radioligand Binding (Ki) Start->Sig_Bind GTP [35S]GTPγS (Inverse Agonism) H3R_Bind->GTP If Ki < 10 µM Phenytoin Phenytoin Shift (Sigma Agonism) Sig_Bind->Phenytoin If Ki < 10 µM Decision Hit Validation GTP->Decision Phenytoin->Decision

Figure 1: Screening cascade prioritizing H3R and Sigma-1 affinity before functional validation.

Protocol A: Histamine H3 Receptor (H3R) Radioligand Binding[1]

Objective: Determine the affinity (


) of CBMP for the human H3 receptor.
Mechanism:  Competitive displacement of the high-affinity agonist 

-N-

-methylhistamine (

-NAMH).
Reagents & Buffer Composition
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    .
    
    • Critical: H3R is sensitive to proteolysis. Add a protease inhibitor cocktail (e.g., Roche cOmplete™) fresh on the day of assay.

  • Radioligand:

    
    -N-
    
    
    
    -methylhistamine (Specific Activity ~80 Ci/mmol).
  • Non-Specific Binding (NSB) Control: 10

    
    M Thioperamide or Pitolisant.
    
  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing human H3R.

Step-by-Step Methodology
  • Membrane Preparation:

    • Thaw frozen membrane aliquots on ice.

    • Homogenize gently (Polytron, 5 sec burst) to ensure uniform suspension.

    • Dilute to a final concentration of 5–10

      
      g protein/well.
      
  • Plate Setup (96-well format):

    • Total Binding (TB): 25

      
      L Buffer + 25 
      
      
      
      L Radioligand (2 nM final) + 150
      
      
      L Membranes.
    • Non-Specific Binding (NSB): 25

      
      L Thioperamide (10 
      
      
      
      M) + 25
      
      
      L Radioligand + 150
      
      
      L Membranes.
    • Test Sample (CBMP): 25

      
      L CBMP (Concentration range: 
      
      
      
      M to
      
      
      M) + 25
      
      
      L Radioligand + 150
      
      
      L Membranes.
  • Incubation:

    • Incubate for 60 minutes at 25°C (Room Temp).

    • Note: H3R kinetics are generally fast; equilibrium is reached within 1 hour.

  • Harvesting:

    • Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour to reduce non-specific binding of the piperazine moiety to the filter.

    • Rapidly filter using a cell harvester (e.g., PerkinElmer Filtermate).[1]

    • Wash 3x with ice-cold 50 mM Tris-HCl buffer.

  • Detection:

    • Dry filters, add scintillant (e.g., MicroScint-20), and count on a TopCount or MicroBeta counter.

Data Analysis: Calculate


 using a four-parameter logistic fit. Convert to 

using the Cheng-Prusoff equation:

Target Expectation: As a fragment, CBMP is expected to show a

between 1

M and 50

M.

Protocol B: Sigma-1 Receptor ( R) Binding & Phenytoin Shift

Objective: Assess affinity and discriminate between agonist/antagonist activity using the Phenytoin Shift assay. Rationale: The


R possesses an allosteric binding site modulated by phenytoin. Phenytoin increases the affinity of 

agonists (dextromethorphan) but has no effect or decreases affinity for antagonists (haloperidol).
Reagents
  • Radioligand:

    
    -Pentazocine (Selective 
    
    
    
    agonist).[2]
  • NSB Control: 10

    
    M Haloperidol.
    
  • Modulator: Phenytoin (500

    
    M).
    
  • Buffer: 50 mM Tris-HCl (pH 7.4 or 8.0).

Step-by-Step Methodology
  • Preparation: Prepare two parallel sets of assay plates.

    • Set A: Standard Binding Buffer.

    • Set B: Binding Buffer + 500

      
      M Phenytoin.
      
  • Incubation:

    • Add 5–10

      
      g of Guinea Pig Brain membranes (or Jurkat cell membranes) to wells.
      
    • Add CBMP (concentration curve).

    • Add

      
      -Pentazocine (3 nM final).
      
    • Incubate for 120 minutes at 37°C . (Sigma receptors require longer equilibration times than H3R).

  • Harvesting: Filter over GF/B filters (no PEI soak usually required for Sigma, but recommended if background is high).

  • Analysis (The Shift):

    • Calculate

      
       for Set A (
      
      
      
      ) and Set B (
      
      
      ).
    • Shift Ratio:

      
      
      
    • Interpretation:

      • Ratio > 2.0

        
        Agonist 
        
      • Ratio

        
         1.0 
        
        
        
        Antagonist

Protocol C: Functional Binding (H3R)

Objective: Since H3R is


-coupled, this assay measures the intrinsic activity of CBMP. Most piperazine-based H3 ligands are Inverse Agonists .
Workflow Diagram

GTP_Assay cluster_legend Interpretation Step1 Membrane Prep (H3R-CHO cells) Step2 Incubation Mix: GDP (10 µM) + [35S]GTPγS (0.1 nM) + CBMP Step1->Step2 Step3 Equilibrium 30 min @ 30°C Step2->Step3 Step4 Filtration & Counting Step3->Step4 Result Result Interpretation Step4->Result Legend Decrease in basal binding = Inverse Agonist Increase in binding = Agonist

Figure 2: Functional assay workflow for Gi-coupled receptors.

Methodology
  • Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl

    
    , 10 
    
    
    
    M GDP
    .
    • Note: GDP concentration is critical to suppress basal G-protein noise.

  • Reaction:

    • Mix membranes + CBMP +

      
       (0.1 nM).
      
    • Basal Control: Buffer only (no ligand).

    • Stimulated Control: 1

      
      M R-(-)-
      
      
      
      -methylhistamine (Full Agonist).
    • Inverse Agonist Control: 1

      
      M Thioperamide.
      
  • Incubation: 30 minutes at 30°C.

  • Readout: If CBMP reduces specific binding below the Basal Control level, it acts as an Inverse Agonist (stabilizing the inactive receptor conformation).

Summary of Expected Data

AssayParameterExpected Result for CBMP ScaffoldInterpretation
H3R Binding

1 – 50

M
Moderate affinity fragment.
Sigma-1 Binding

0.5 – 10

M
Potential "dual-active" scaffold.
H3R Function % EfficacyNegative Efficacy (<0%)Inverse Agonist (Constitutive activity suppression).
Sigma Function Phenytoin Ratio~1.0Antagonist (likely blocks chaperone activity).

References

  • Piperazine Pharmacophore in H3R: Lazewska, D., & Kiec-Kononowicz, K. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. This paper establishes the piperazine/piperidine comparison in H3R binding.[3]

  • Dual H3R/Sigma-1 Activity: Stark, H., et al. (2021).[3] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. Explicitly discusses ligands containing the piperazine moiety binding to both targets.

  • Sigma-1 Assay Protocols (Phenytoin Shift): Collina, S., et al. (2017). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Details the phenytoin shift protocol for distinguishing agonists/antagonists.

  • Maguire, J.J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery.

    
    .
    
    

Sources

Application

Characterizing the Receptor Binding Affinity of 1-(Cyclobutylmethyl)piperazine: A Guide for Preclinical Drug Discovery

Introduction: The Piperazine Scaffold and the Quest for Novel CNS Ligands The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clini...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold and the Quest for Novel CNS Ligands

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs targeting the central nervous system (CNS).[1] Its unique physicochemical properties, including two basic nitrogen atoms, grant it favorable pharmacokinetics and the ability to interact with a diverse range of biological targets.[2] Piperazine derivatives have demonstrated significant activity at various G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors, as well as at sigma (σ) receptors.[3][4] Consequently, novel molecules incorporating this scaffold, such as 1-(Cyclobutylmethyl)piperazine, are of considerable interest for the development of new therapeutics for psychiatric and neurological disorders.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of the receptor binding profile of a novel N-alkylpiperazine derivative, using 1-(Cyclobutylmethyl)piperazine as a representative example. As the specific receptor affinities of this compound are not yet publicly characterized, this guide outlines a logical and efficient screening strategy, followed by detailed, field-proven protocols for determining binding affinity and functional activity at key CNS receptors.

The causality behind the proposed experimental workflow is rooted in the established pharmacology of the piperazine class. Derivatives with N-alkyl or N-aryl substitutions frequently exhibit affinity for dopamine D2-like receptors (D2, D3), various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A), and both sigma-1 (σ1) and sigma-2 (σ2) receptors.[5][6][7] Therefore, an initial characterization should focus on a panel of these high-probability targets to efficiently identify the primary biological targets of 1-(Cyclobutylmethyl)piperazine.

Proposed Initial Receptor Screening Panel

Based on the extensive literature on piperazine derivatives, the following receptors are recommended for an initial binding affinity screen of 1-(Cyclobutylmethyl)piperazine:

Receptor FamilySpecific Subtypes RecommendedRationale
Dopamine D2, D3N-phenylpiperazine analogs are known to bind selectively to D2-like dopamine receptors.[5]
Serotonin 5-HT1A, 5-HT2AMany N-arylpiperazine-containing ligands show high affinity for 5-HT receptors.[8]
Sigma σ1, σ2The piperazine scaffold is a common feature in high-affinity sigma receptor ligands.[7][9]

Part 1: Determination of Receptor Binding Affinity via Radioligand Binding Assays

Radioligand binding is the gold-standard method for quantifying the affinity of a test compound for a specific receptor.[10] The following protocol describes a competitive binding assay, where the unlabeled test compound (1-(Cyclobutylmethyl)piperazine) competes with a radiolabeled ligand for binding to the receptor.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare cell membranes expressing target receptor P2 Prepare serial dilutions of 1-(Cyclobutylmethyl)piperazine P3 Prepare radioligand solution (e.g., [3H]-Spiperone for D2) A1 Combine membranes, radioligand, and test compound in 96-well plate P3->A1 A2 Incubate to reach equilibrium (e.g., 60 min at 30°C) A1->A2 S1 Rapidly filter through GF/C filter plates to separate bound from free radioligand A2->S1 S2 Wash filters with ice-cold buffer S1->S2 S3 Dry filters and add scintillation cocktail S2->S3 S4 Count radioactivity using a scintillation counter S3->S4 D1 Plot % inhibition vs. log[test compound] S4->D1 D2 Determine IC50 value D1->D2 D3 Calculate Ki value using Cheng-Prusoff equation D2->D3

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol: Dopamine D2 Receptor Binding Assay

This protocol is adapted for determining the binding affinity of 1-(Cyclobutylmethyl)piperazine for the human dopamine D2 receptor using [3H]-Spiperone as the radioligand.

1. Materials and Reagents:

  • Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone (Specific Activity: ~60-90 Ci/mmol).

  • Test Compound: 1-(Cyclobutylmethyl)piperazine, dissolved in DMSO to a stock concentration of 10 mM.

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Plates: 96-well glass fiber (GF/C) filter plates, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail.

  • 96-well assay plates.

2. Procedure:

  • Preparation of Reagents:

    • Thaw the D2 receptor membrane preparation on ice. Dilute in assay buffer to a final concentration that results in <10% of the total added radioligand being bound. This concentration must be determined empirically but is typically in the range of 5-20 µg of protein per well.[11]

    • Prepare serial dilutions of 1-(Cyclobutylmethyl)piperazine in assay buffer. A typical concentration range would be from 1 pM to 10 µM.

    • Dilute [3H]-Spiperone in assay buffer to a final concentration of approximately 2-3 times its Kd value (Kd for D2 is ~0.05 nM, so a final concentration of 0.1-0.15 nM is appropriate).[5]

  • Assay Setup (in a 96-well plate, final volume 250 µL):

    • Total Binding: 50 µL assay buffer + 50 µL [3H]-Spiperone solution + 150 µL diluted membrane preparation.

    • Non-specific Binding (NSB): 50 µL Haloperidol (to a final concentration of 10 µM) + 50 µL [3H]-Spiperone solution + 150 µL diluted membrane preparation.

    • Test Compound: 50 µL of each dilution of 1-(Cyclobutylmethyl)piperazine + 50 µL [3H]-Spiperone solution + 150 µL diluted membrane preparation.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the pre-soaked 96-well GF/C filter plate using a cell harvester.

    • Wash the filters four times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[12]

  • Radioactivity Counting:

    • Dry the filter plate at 50°C for 30 minutes.

    • Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

  • For each concentration of the test compound, calculate the percentage of inhibition of specific binding: % Inhibition = 100 * (1 - (Binding in presence of test compound - NSB) / (Total Binding - NSB)).

  • Plot the % inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

This protocol can be adapted for other receptors by selecting the appropriate cell membrane preparation and radioligand (e.g., -pentazocine for σ1 receptors, [3H]-WAY-100635 for 5-HT1A receptors).[13][14]

Part 2: Assessment of Functional Activity using a cAMP Assay

Once a binding affinity has been established, it is crucial to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). For many GPCRs, such as dopamine and serotonin receptors, this can be assessed by measuring the modulation of the second messenger, cyclic AMP (cAMP).

  • Gs-coupled receptors (e.g., Dopamine D1/D5) activate adenylyl cyclase, leading to an increase in intracellular cAMP.

  • Gi/o-coupled receptors (e.g., Dopamine D2-like, Serotonin 5-HT1A) inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.[15]

Signaling Pathway: Gi-Coupled Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Gi-Coupled Receptor (e.g., D2, 5-HT1A) G_Protein Gαiβγ Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cell_Response Cellular Response PKA->Cell_Response Phosphorylation

Caption: Simplified signaling pathway for a Gi-coupled GPCR.

Detailed Protocol: HTRF cAMP Functional Assay (for Gi-coupled receptors)

This protocol describes a method to determine if 1-(Cyclobutylmethyl)piperazine has agonist or antagonist activity at a Gi-coupled receptor (e.g., Dopamine D2 or Serotonin 5-HT1A) using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

1. Materials and Reagents:

  • Cells: CHO or HEK293 cells stably expressing the target Gi-coupled receptor.

  • Test Compound: 1-(Cyclobutylmethyl)piperazine, dissolved in DMSO.

  • Forskolin: An adenylyl cyclase activator, used to stimulate a baseline level of cAMP.

  • Reference Agonist: A known agonist for the target receptor (e.g., Quinpirole for D2).

  • Reference Antagonist: A known antagonist for the target receptor (e.g., Haloperidol for D2).

  • Cell Culture Medium.

  • Stimulation Buffer: HBSS or PBS with 0.1% BSA and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.[16]

  • HTRF cAMP Assay Kit: Containing cAMP-d2 conjugate and anti-cAMP cryptate antibody.

  • Lysis Buffer: Provided with the HTRF kit.

  • 384-well low-volume white plates.

2. Procedure:

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • Harvest the cells, centrifuge, and resuspend in stimulation buffer to the desired density (determined by optimization, typically 1,000-10,000 cells/well).[16]

  • Agonist Mode Assay:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

    • Add 5 µL of 1-(Cyclobutylmethyl)piperazine at various concentrations.

    • For the positive control, add 5 µL of the reference agonist. For the negative control, add 5 µL of stimulation buffer.

    • Incubate the plate for 30 minutes at room temperature.[1]

  • Antagonist Mode Assay:

    • Dispense 5 µL of the cell suspension into each well.

    • Add 5 µL of 1-(Cyclobutylmethyl)piperazine at various concentrations and incubate for 15-30 minutes.

    • Add 5 µL of the reference agonist at a concentration that gives ~80% of its maximal response (EC80).

    • Incubate for a further 30 minutes at room temperature.

  • cAMP Detection:

    • Following incubation, add 5 µL of cAMP-d2 conjugate diluted in lysis buffer to each well.

    • Add 5 µL of anti-cAMP cryptate antibody diluted in lysis buffer to each well.

    • Incubate for 60 minutes at room temperature, protected from light.[3]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence at 665 nm and 620 nm.

3. Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) for each well.

  • The HTRF signal is inversely proportional to the amount of cAMP produced.[6]

  • Agonist Mode: Plot the HTRF ratio against the log concentration of 1-(Cyclobutylmethyl)piperazine to generate a dose-response curve and determine the EC50 value (concentration for 50% of maximal effect). A decrease in the HTRF signal indicates agonist activity.

  • Antagonist Mode: Plot the HTRF ratio against the log concentration of 1-(Cyclobutylmethyl)piperazine to generate a dose-response curve and determine the IC50 value (concentration that inhibits 50% of the agonist response). An increase in the HTRF signal (blocking the agonist effect) indicates antagonist activity.

Hypothetical Data Summary

The following tables illustrate how the results for 1-(Cyclobutylmethyl)piperazine could be presented.

Table 1: Hypothetical Receptor Binding Affinities (Ki values)

ReceptorRadioligandKi (nM)
Dopamine D2[3H]-Spiperone85.3
Dopamine D3[3H]-Spiperone45.1
Serotonin 5-HT1A[3H]-WAY-10063512.7
Serotonin 5-HT2A[3H]-Ketanserin>1000
Sigma σ1-Pentazocine25.6
Sigma σ2[3H]-DTG150.2

Table 2: Hypothetical Functional Activity at 5-HT1A Receptor

Assay ModeParameterValue (nM)
AgonistEC50>10,000
AntagonistIC5022.4

Conclusion and Forward Look

This guide provides a robust framework for the initial pharmacological characterization of novel piperazine derivatives like 1-(Cyclobutylmethyl)piperazine. By employing a targeted screening panel based on the known pharmacology of the piperazine scaffold, researchers can efficiently identify primary biological targets. The detailed protocols for competitive radioligand binding and cAMP functional assays offer a self-validating system to not only determine the binding affinity (Ki) but also to elucidate the functional consequence (agonist or antagonist activity) of this interaction. The hypothetical data presented illustrates a potential outcome where the compound is a potent and selective antagonist for the 5-HT1A receptor, a profile of significant interest for developing novel anxiolytics or antidepressants. This systematic approach ensures the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development pipeline.

References

  • Bio-protocol. (n.d.). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Figure 1. [Principles of the HTRF cAMP...]. Assay Guidance Manual. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Retrieved from [Link]

  • National Center for Biotechnology Information. (2005). [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide. Retrieved from [Link]

  • Lever, J. R., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 249. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]

  • Lazarova, E., et al. (2013). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 386(9), 771-781. Retrieved from [Link]

  • GenScript. (n.d.). Human 5-HT1A Receptor Membrane Preparation. Retrieved from [Link]

  • Revvity. (2024). How to run a cAMP HTRF assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of the ( + )-pentazocine-bound σ1 receptor structure. Retrieved from [Link]

  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]

  • ResearchGate. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Retrieved from [Link]

  • Parsey, R. V., et al. (2006). Measurement of 5-HT1A receptor binding in depressed adults before and after antidepressant drug treatment using PET and [11C]WAY-100635. Synapse, 59(5), 281-294. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Retrieved from [Link]

  • AperTO Archive. (2026). Development of sigma-1. Retrieved from [Link]

  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]

Sources

Method

Application Note: Formulation of 1-(Cyclobutylmethyl)piperazine for In Vivo Studies

Executive Summary 1-(Cyclobutylmethyl)piperazine (CBMP) is a secondary amine building block often utilized in the synthesis of sigma receptor ligands, antihistamines, and antipsychotics. In drug discovery, it frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Cyclobutylmethyl)piperazine (CBMP) is a secondary amine building block often utilized in the synthesis of sigma receptor ligands, antihistamines, and antipsychotics. In drug discovery, it frequently serves as a fragment or a standalone probe.

Unlike fully optimized clinical candidates, CBMP is often supplied as a free base (viscous liquid/low-melting solid) or a hydrochloride salt . Its formulation presents distinct challenges: the free base is lipophilic and poorly water-soluble, while the salt forms can be highly acidic in solution. This guide provides standardized protocols to formulate CBMP for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration, ensuring bioavailability while minimizing vehicle-induced toxicity.

Physicochemical Profiling & Strategy

Before formulation, the compound form must be verified. The cyclobutyl group adds significant lipophilicity compared to the parent piperazine, affecting solubility.

PropertyValue / CharacteristicImplication for Formulation
Chemical Structure Piperazine ring with N-cyclobutylmethyl groupBasic nitrogen centers (

,

).
Physical State Free Base: Colorless/yellowish liquid or low-melting solid.HCl Salt: White crystalline solid.Base: Requires organic co-solvents or acid conversion.Salt: Water soluble but potentially acidic.
LogP (Predicted) ~1.5 - 2.0 (Moderately Lipophilic)Higher lipophilicity than methyl-piperazine; crosses BBB readily.
Solubility Water: Low (Base) / High (Salt)DMSO: HighEthanol: HighSalt form is preferred for IV/IP. Free base requires conversion or suspension.
Formulation Decision Matrix

The choice of vehicle depends strictly on the Route of Administration and the Compound Form available.

FormulationDecision Start Start: Identify Source Material Form_Base Free Base (Liquid/Solid) Start->Form_Base Form_Salt HCl Salt (Solid) Start->Form_Salt Route_IV_IP Route: IV / IP (Solution Required) Form_Base->Route_IV_IP Solubility Limit Route_PO Route: Oral (PO) (Suspension/Solution) Form_Base->Route_PO Form_Salt->Route_IV_IP Form_Salt->Route_PO Action_Convert In Situ Salt Formation (Add molar eq. HCl) Route_IV_IP->Action_Convert Required Action_Dissolve Dissolve in Saline/PBS Route_IV_IP->Action_Dissolve Route_PO->Action_Dissolve Action_Suspend Suspend in 0.5% MC/CMC Route_PO->Action_Suspend High Dose (>30mg/kg) QC QC: Filtration (0.22µm) & pH Adjustment Action_Convert->QC Check pH (Target 5-7) Action_Dissolve->QC Check pH (Target 5-7)

Caption: Decision tree for selecting the appropriate formulation strategy based on source material and administration route.

Detailed Experimental Protocols

Protocol A: Preparation of Solution for IV/IP Injection (From Free Base)

Objective: Convert the lipophilic free base into a water-soluble hydrochloride salt in situ to avoid using toxic organic solvents like DMSO. Target Concentration: 1 – 10 mg/mL.

Materials:

  • CBMP Free Base (Liquid).

  • 1N Hydrochloric Acid (HCl) – Sterile.

  • 1N Sodium Hydroxide (NaOH) – Sterile (for pH adjustment).

  • Phosphate Buffered Saline (PBS) or Normal Saline (0.9% NaCl).[1]

  • pH Meter (Micro-probe recommended).

Procedure:

  • Weighing: Weigh the required mass of CBMP free base into a sterile glass vial.

    • Example: 50 mg CBMP.

  • Acidification (Stoichiometric Calculation):

    • CBMP MW

      
       154.25  g/mol .
      
    • 50 mg = 0.324 mmol.

    • Add 1.0 equivalent of 1N HCl (324 µL) directly to the neat liquid.

    • Note: The mixture may generate slight heat (exothermic neutralization). Vortex until a clear homogenous phase forms.

  • Dilution: Add sterile Saline/PBS to reach ~90% of the final volume.

    • Example: Add 4.5 mL Saline.

  • pH Adjustment (Critical):

    • Measure pH. It will likely be acidic (pH < 4).

    • Carefully titrate with 0.1N or 1N NaOH to reach pH 5.5 – 7.0 .

    • Warning: Do not exceed pH 7.5, or the free base may precipitate out of solution (cloudiness).

  • Finalize Volume: Add Saline to reach the final target volume (e.g., 5 mL for 10 mg/mL).

  • Sterilization: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.

Protocol B: Preparation of Solution for IV/IP Injection (From HCl Salt)

Objective: Dissolve the pre-formed salt. Challenge: Dihydrochloride salts can be very acidic (pH ~2-3) in water.

Procedure:

  • Dissolve the CBMP-HCl salt in 0.9% Saline.

  • Check pH: If pH < 4.5, tissue necrosis may occur at the injection site.

  • Buffer: If acidic, dilute with PBS instead of Saline, or adjust carefully with dilute NaOH as in Protocol A.

  • Filter sterilize (0.22 µm).

Protocol C: Preparation of Suspension for Oral Gavage (PO)

Objective: High-dose administration where solubility limits are exceeded. Vehicle: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water.[2]

Procedure:

  • Vehicle Prep: Slowly add MC/CMC powder to hot water (80°C) while stirring. Cool to room temperature to hydrate (clear viscous liquid).

  • Compound Prep:

    • If Solid (Salt): Mortar and pestle grind to fine powder.

    • If Liquid (Base): Adsorb liquid onto a small amount of solid excipient (e.g., silica or directly into the viscous vehicle).

  • Mixing: Add a small volume of vehicle to the compound. Triturate to form a smooth paste (levigation).

  • Dilution: Gradually add the remaining vehicle with constant stirring.

  • Homogenization: Sonicate for 10–20 minutes to break aggregates.

  • Note: Suspensions must be stirred immediately prior to dosing.

Quality Control & Stability

Before administration, the formulation must pass the "Visual & Chemical Check":

ParameterAcceptance CriteriaCorrective Action
Appearance Clear, colorless solution (IV/IP).If cloudy/precipitate: Acidify slightly (drop pH by 0.5) or add 5% HP-

-CD.
pH 5.5 – 7.4Adjust with HCl/NaOH. Never inject pH < 4.5 IP.
Osmolality 280 – 320 mOsm/kgAdjust tonicity with NaCl if using pure water vehicle.
Stability Use Fresh (Recommended).If storage needed: 4°C for 24h. Check for precipitation before use.

In Vivo Administration Guidelines

Based on standard animal welfare guidelines (e.g., Diehl et al.), adhere to these limits for CBMP formulations:

SpeciesRouteMax VolumeMax pH RangeVehicle Constraints
Mouse (25g) IV (Bolus) 5 mL/kg (125 µL)6.0 – 8.0Must be particle-free.
IP 10 mL/kg (250 µL)4.5 – 8.5Avoid 100% DMSO (Max 10-20%).
PO 10 mL/kg (250 µL)3.0 – 9.0Suspensions acceptable.
Rat (250g) IV (Bolus) 5 mL/kg (1.25 mL)6.0 – 8.0Must be particle-free.
IP 10 mL/kg (2.5 mL)4.5 – 8.5Buffered saline preferred.
Workflow Visualization

Workflow Step1 1. Weigh/Measure CBMP (Calculate Molar Eq.) Step2 2. Primary Solubilization (Acidification or Solvent) Step1->Step2 Step3 3. Dilution to 90% Vol (Saline/PBS) Step2->Step3 Decision_pH pH Check Step3->Decision_pH Adjust_Acid Add dilute HCl Decision_pH->Adjust_Acid pH > 7.5 Adjust_Base Add dilute NaOH Decision_pH->Adjust_Base pH < 5.0 Step4 4. Final Volume Adjustment Decision_pH->Step4 pH 5.0-7.5 (OK) Adjust_Acid->Step4 Adjust_Base->Step4 Step5 5. Sterile Filtration (0.22µm) Step4->Step5

Caption: Step-by-step workflow for preparing a sterile, pH-balanced injectable solution.

References

  • Gad, S. C., et al. (2016). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology. Link

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Link

  • PubChem. (n.d.). Piperazine Compound Summary. National Library of Medicine. (Used for pKa and solubility extrapolations). Link

  • Diehl, K. H., et al. (2001). A Good Practice Guide to the Administration of Substances and Removal of Blood, Including Routes and Volumes. Journal of Applied Toxicology. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Cyclobutylmethyl)piperazine

Welcome to the technical support guide for the synthesis of 1-(Cyclobutylmethyl)piperazine. This resource is designed for researchers, chemists, and process development professionals to address common challenges and impr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(Cyclobutylmethyl)piperazine. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve reaction outcomes. The following information is structured in a question-and-answer format to provide direct solutions to issues encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare 1-(Cyclobutylmethyl)piperazine?

There are two principal and well-established methods for synthesizing 1-(Cyclobutylmethyl)piperazine:

  • Direct N-Alkylation: This is a classical SN2 reaction where piperazine, acting as a nucleophile, displaces a leaving group from a cyclobutylmethyl electrophile (e.g., cyclobutylmethyl bromide, iodide, or tosylate). The reaction is typically run in the presence of a base to neutralize the acid byproduct.

  • Reductive Amination: This one-pot reaction involves the condensation of cyclobutanecarboxaldehyde with piperazine to form an intermediate enamine/iminium ion, which is then reduced in situ to form the target amine. This method avoids the need to pre-form a potentially unstable alkyl halide.[1][2]

Q2: What is the most significant challenge in this synthesis, and why does it occur?

The most critical challenge is controlling selectivity to achieve the desired mono-N-alkylation product. The primary difficulty arises from the structure of piperazine itself.[3]

  • Chemical Causality: Piperazine is a symmetric diamine with two secondary amine nitrogens (N1 and N4) of nearly identical basicity and nucleophilicity. After the first alkylation occurs to form 1-(Cyclobutylmethyl)piperazine, the remaining secondary amine at the N4 position is still nucleophilic and can react with a second molecule of the alkylating agent. This leads to the formation of the undesired byproduct, N,N'-bis(cyclobutylmethyl)piperazine, which lowers the yield of the target compound and complicates purification.[4]

Q3: Which synthetic route is generally preferred for achieving high selectivity for the mono-alkylated product?

The choice of route depends on the scale, cost considerations, and desired purity.

  • For simplicity and cost-effectiveness on a large scale, direct N-alkylation or reductive amination using a large excess of piperazine is common. This method relies on statistical probability to favor the mono-alkylation product.[5]

  • For maximum selectivity and highest purity , especially on a lab scale or for pharmaceutical applications, a protecting group strategy is unequivocally the most reliable method.[2][4] This multi-step approach involves chemically differentiating the two nitrogen atoms, ensuring the reaction can only occur at one site. While it adds steps, it often results in a higher overall yield of pure product by preventing the formation of hard-to-remove byproducts.[4]

Section 2: Troubleshooting Guide & Optimization Protocols

This section addresses specific experimental failures and provides detailed protocols for resolution.

Problem 1: Low Yield & Poor Selectivity due to N,N'-bis(cyclobutylmethyl)piperazine Formation

This is the most common issue. The presence of a significant amount of the di-substituted byproduct is confirmed by LCMS (Mass = 236.42 g/mol ) or NMR (disappearance of the N-H proton signal and symmetric signals for the cyclobutylmethyl groups).

The N1-mono-substituted product is competing with the starting piperazine for the alkylating agent.

By using a large molar excess of piperazine, the concentration of the alkylating agent is kept low relative to the available piperazine N-H reaction sites, statistically favoring the reaction with the more abundant starting material over the mono-substituted product.

► Experimental Protocol: N-Alkylation with Excess Piperazine

  • To a stirred solution of piperazine (5.0 to 10.0 equivalents) in acetonitrile (ACN) or ethanol (EtOH), add a mild base such as potassium carbonate (K₂CO₃, 1.5 eq.).

  • Warm the mixture to 50-60 °C.

  • Slowly add cyclobutylmethyl bromide or tosylate (1.0 eq.) dropwise over 1-2 hours to maintain a low instantaneous concentration.

  • Maintain the reaction at 60 °C and monitor by TLC or LCMS until the starting electrophile is consumed.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Proceed to purification to remove excess piperazine (see Problem 3).

Table 1: Effect of Piperazine Equivalents on Product Selectivity

Piperazine (Equivalents) Base (1.5 eq.) Solvent Mono-alkylation:Di-alkylation Ratio (Approx.)
1.2 K₂CO₃ ACN 60:40
3.0 K₂CO₃ ACN 85:15
5.0 K₂CO₃ ACN >95:5

| 10.0 | K₂CO₃ | ACN | >98:2 |

This is the most robust method for ensuring mono-alkylation. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable to the basic conditions of alkylation and can be removed cleanly under acidic conditions.[6][7]

► Workflow: Boc-Protection Strategy

cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A Piperazine B Boc₂O, DCM, 0°C to RT C tert-butyl piperazine-1-carboxylate B->C Selective Protection E Cyclobutylmethyl-X K₂CO₃, ACN or DMF C->E Purified Intermediate D tert-butyl 4-(cyclobutylmethyl)piperazine-1-carboxylate G TFA or 4M HCl in Dioxane D->G Purified Intermediate E->D Alkylation of free N-H F 1-(Cyclobutylmethyl)piperazine G->F Boc Removal

Caption: Workflow for the selective synthesis of 1-(Cyclobutylmethyl)piperazine.

► Experimental Protocol: Boc-Protection, Alkylation, and Deprotection

  • Protection: Dissolve piperazine (3.0 eq.) in dichloromethane (DCM). Cool to 0 °C. Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Purify by column chromatography to isolate pure tert-butyl piperazine-1-carboxylate.

  • Alkylation: Dissolve the Boc-protected piperazine (1.0 eq.) in DMF. Add K₂CO₃ (1.5 eq.) and cyclobutylmethyl tosylate (1.1 eq.). Heat to 70 °C and stir until the reaction is complete by TLC/LCMS. Perform an aqueous workup and purify by column chromatography.

  • Deprotection: Dissolve the purified Boc-protected product in DCM or 1,4-dioxane. Add an excess of trifluoroacetic acid (TFA) or 4M HCl in dioxane. Stir at room temperature for 1-2 hours until CO₂ evolution ceases. Concentrate under reduced pressure, and either isolate the salt or neutralize with a base (e.g., aq. NaOH) and extract the free base.

Problem 2: Incomplete Reaction or Low Conversion

If analysis shows significant unreacted starting materials, the reaction conditions may be suboptimal.

  • Poor Leaving Group: The rate of an Sₙ2 reaction is highly dependent on the ability of the leaving group to depart.

  • Suboptimal Solvent/Base: The solvent and base combination can affect reagent solubility and reaction rate.

Table 2: Comparison of Reagents for N-Alkylation

Electrophile (Leaving Group) Relative Reactivity Recommended Base Recommended Solvent Notes
Cyclobutylmethyl Chloride (Cl) Low K₂CO₃, NaI (catalytic) ACN, DMF NaI performs an in situ Finkelstein reaction to generate the more reactive iodide.
Cyclobutylmethyl Bromide (Br) Medium K₂CO₃ ACN, DMF A good balance of reactivity and stability.[3]

| Cyclobutylmethyl Tosylate (OTs) | High | K₂CO₃, Et₃N | ACN | Often provides the fastest and cleanest reactions. Prepared from cyclobutylmethanol and TsCl. |

  • Ineffective Reducing Agent: Strong, non-selective reducing agents like NaBH₄ can reduce the starting aldehyde before it forms the iminium ion.

  • Incorrect pH: Imine/iminium ion formation is pH-dependent. Conditions that are too acidic will protonate the piperazine, making it non-nucleophilic. Conditions that are too basic will not catalyze the initial condensation.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation. It is a mild reducing agent that is selective for the iminium ion over the aldehyde and tolerates the slightly acidic conditions required for iminium formation.

► Mechanism: Reductive Amination

Aldehyde Cyclobutane carboxaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine + Piperazine - H₂O (Acid cat.) Piperazine Piperazine Piperazine->Imine Product 1-(Cyclobutylmethyl)piperazine Imine->Product Reduction Reducer NaBH(OAc)₃ Reducer->Imine

Caption: Key steps in the reductive amination pathway.

► Experimental Protocol: Reductive Amination

  • Dissolve piperazine (2.0 eq.) and cyclobutanecarboxaldehyde (1.0 eq.) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add acetic acid (1.1 eq.) to catalyze iminium ion formation. Stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise, as the reaction can be exothermic.

  • Stir at room temperature for 12-24 hours, monitoring by TLC/LCMS.

  • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with an organic solvent (e.g., DCM or EtOAc), dry the organic layer, and concentrate.

  • Purify as needed.

Problem 3: Difficult Product Purification
  • Excess Piperazine: Piperazine is a water-soluble solid that can be difficult to remove from the desired product, which is often a basic oil.

  • Di-alkylated Byproduct: This byproduct often has similar chromatographic properties to the mono-alkylated product, making separation challenging.

A liquid-liquid extraction procedure is effective.

► Protocol: Extractive Workup

  • After the reaction, concentrate the crude mixture.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

  • Wash the organic solution multiple times with water or brine. Piperazine and its salts have high water solubility, while the desired product will remain in the organic layer.

  • For stubborn cases, a solvent swap to a non-polar solvent like toluene after the reaction can cause the excess piperazine to precipitate, allowing it to be removed by filtration.[1]

If the di-alkylated product has formed, purification by column chromatography is typically required.

► Protocol: Column Chromatography

  • Stationary Phase: Silica gel is standard. Due to the basic nature of the products, it is highly recommended to pre-treat the silica by slurrying it in the mobile phase containing 1-2% triethylamine (Et₃N) or ammonia in methanol. This prevents peak tailing.

  • Mobile Phase: A gradient system of dichloromethane (DCM) and methanol (MeOH) is effective. For example, start with 100% DCM and gradually increase to 5-10% MeOH. The less polar di-alkylated product will elute before the more polar mono-alkylated product.

Alternatively, the crude mixture can be dissolved in ether or isopropanol and treated with HCl gas or an HCl solution. The hydrochloride salt of the mono-alkylated product will often selectively crystallize, leaving impurities in the mother liquor.[4]

References

  • Liu, J., Fitzgerald, A.E., & Mani, N.S. (2012). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. Synthesis, 44(16), 2469–2473. Available at: [Link]

  • Bienz, S. et al. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]

  • Němečková, D., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. Available at: [Link]

  • Google Patents. (1956). Process for the N-monoalkylation of piperazine. DE1092019B.
  • Google Patents. (2018). Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine. CN108341792B.
  • Chiorboli, A. et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(24), 8031. Available at: [Link]

Sources

Optimization

Overcoming solubility issues with 1-(Cyclobutylmethyl)piperazine

Technical Support Center: 1-(Cyclobutylmethyl)piperazine Handling & Solubility Ticket Status: OPEN Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Cyclobutylmethyl)piperazine Handling & Solubility

Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Troubleshooting for Solubility, Formulation, and Synthesis of 1-(Cyclobutylmethyl)piperazine.

Executive Summary

You are likely encountering issues because 1-(Cyclobutylmethyl)piperazine resides in a physicochemical "borderland." It possesses a highly basic piperazine core (pKa ~9.2–9.8) attached to a lipophilic cyclobutyl tail. This creates a molecule that is amphiphilic: it hates water when neutral (free base) and hates non-polar organics when charged (salt).

This guide addresses the three most reported failure modes:

  • Precipitation in Biological Buffers (Assay Failure).

  • "Oiling Out" during Purification (Synthesis Failure).

  • Instability in DMSO Stock Solutions (Storage Failure).

Module 1: Physicochemical Profile (Know Your Molecule)

To solve the solubility issue, you must first identify which "species" you are handling. The behavior of this molecule is strictly pH-dependent.

PropertyFree Base (Neutral)Dihydrochloride Salt (2HCl)
State Viscous Oil / Low-melting SolidWhite Crystalline Solid
Water Solubility Low (< 5 mg/mL)High (> 50 mg/mL)
Organic Solubility High (DCM, EtOAc, MeOH)Low (Insoluble in DCM, Ether)
Dominant Species pH > 10pH < 4
Critical Issue Phase separation in aqueous mediaHygroscopicity & Oiling out

Key Insight: The cyclobutyl group adds significant lipophilicity (approx. +0.5 LogP) compared to standard methyl-piperazines. This makes the free base significantly less water-soluble than expected for a small amine [1].

Module 2: Troubleshooting Biological Assays

Issue: "I diluted my DMSO stock into PBS (pH 7.4), and the compound precipitated."

Root Cause: At pH 7.4, the molecule exists in an equilibrium between its mono-cationic and neutral forms. If your concentration is high (>100 µM), the neutral fraction may exceed its solubility limit, causing micro-precipitation that scatters light and ruins assay data.

The Fix: The "Acid-First" Dilution Protocol Do not dilute the free base directly into neutral PBS. You must "lock" the molecule in its ionized, soluble form.

  • Prepare Stock: Dissolve Free Base in DMSO (e.g., 10 mM).

  • Intermediate Step: Dilute DMSO stock 1:10 into 10 mM HCl (aqueous).

    • Why? This forces full protonation (Salt formation in situ).

  • Final Dilution: Add this acidified intermediate to your PBS assay buffer.

    • Result: The final pH will remain near 7.4 due to the buffer capacity of PBS, but the compound is now fully dissolved and less likely to aggregate.

Module 3: Troubleshooting Synthesis (The "Oiling Out" Problem)

Issue: "I tried to crystallize the HCl salt, but it separated as a sticky gum/oil at the bottom of the flask instead of crystals."

Root Cause: This is a classic "Liquid-Liquid Phase Separation" (LLPS) [2]. The cyclobutyl group disrupts the crystal lattice packing. When you add an antisolvent (like Diethyl Ether) too quickly, the salt becomes supersaturated and separates as a liquid (oil) before it can organize into a crystal.

The Fix: The "Dual-Solvent Slow-Drip" Protocol Objective: Convert the sticky oil into a filterable solid.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil (free base) in a minimum volume of Ethanol (EtOH) or Isopropanol (IPA) . Do not use Methanol (too soluble).

  • Acidification: Add 2.2 equivalents of HCl (4M in Dioxane).

    • Observation: The solution will warm up.

  • The Critical Step (Seeding):

    • Do NOT add Ether yet.

    • Scratch the side of the flask with a glass rod to induce nucleation.

    • If available, add a "seed crystal" from a previous successful batch.

  • Antisolvent Addition:

    • Add Diethyl Ether or MTBE dropwise very slowly.

    • Stop immediately if you see cloudiness that looks like oil droplets.

    • Wait for the cloudiness to turn into defined particles.

  • Maturation: Stir the suspension for 2–4 hours. The mechanical energy helps convert the amorphous oil into a crystalline lattice.

Module 4: Decision Matrix (Solvent Selection)

Use the following logic flow to determine the correct solvent system for your specific application.

SolubilityDecision Start Start: What is your Goal? Goal Application? Start->Goal Bio Biological Assay (Cell/Enzyme) Goal->Bio Synth Synthesis/Purification Goal->Synth Form Current Form? BioSolv Use DMSO Stock Dilute into Acidified Water Then Buffer Form->BioSolv Any Form Bio->Form SynthType Process? Synth->SynthType Extract Extraction (Workup) SynthType->Extract Cryst Crystallization SynthType->Cryst Rec_Extract DCM or EtOAc (Must be pH > 11) Extract->Rec_Extract Rec_Cryst EtOH + HCl (dioxane) Slow Ether addition Cryst->Rec_Cryst

Figure 1: Solvent Selection Decision Tree. Blue nodes indicate decision points; Green nodes indicate the recommended solvent system.

Module 5: Frequently Asked Questions (FAQ)

Q1: My DMSO stock solution has turned yellow over time. Is it degraded?

  • A: Likely yes. Piperazines are secondary amines and are prone to oxidation (N-oxide formation) upon air exposure [3].

  • Prevention: Store DMSO stocks under Nitrogen/Argon at -20°C. If the compound is the HCl salt, it is hygroscopic; water uptake in DMSO can hydrolyze other esters in your library if stored together.

Q2: Can I use water to dissolve the Free Base?

  • A: No. While piperazine itself is water-soluble, the cyclobutylmethyl group adds significant hydrophobicity. You will end up with an emulsion.[1] You must acidify the water to at least pH 4 to dissolve the free base fully [4].

Q3: I see two spots on my TLC. Is my compound impure?

  • A: Not necessarily. Piperazines can "streak" on silica due to interaction with acidic silanol groups.

  • Fix: Add 1% Triethylamine (TEA) or Ammonia to your DCM/MeOH eluent to neutralize the silica and sharpen the spots.

References

  • PubChem. (2025). 1-(Cyclopropylmethyl)piperazine Compound Summary (Analogous Structure Data). National Library of Medicine. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions.[Link]

Sources

Troubleshooting

Technical Support Center: 1-(Cyclobutylmethyl)piperazine Analysis

A Guide to Diagnosing and Resolving HPLC Peak Tailing Welcome to the technical support center. This guide, prepared by our senior application scientists, provides in-depth troubleshooting for a common issue encountered d...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Diagnosing and Resolving HPLC Peak Tailing

Welcome to the technical support center. This guide, prepared by our senior application scientists, provides in-depth troubleshooting for a common issue encountered during the HPLC analysis of 1-(Cyclobutylmethyl)piperazine: chromatographic peak tailing. Our goal is to move beyond simple checklists and explain the underlying chemical principles, empowering you to make informed, effective decisions in your method development and troubleshooting workflows.

Understanding the Analyte: 1-(Cyclobutylmethyl)piperazine

1-(Cyclobutylmethyl)piperazine is a basic compound featuring a piperazine ring, which contains two nitrogen atoms.[1] Like many amines, it is prone to poor peak shape in reversed-phase HPLC, primarily due to secondary ionic interactions with the stationary phase.[2][3][4] Understanding its chemical nature is the first step in troubleshooting.

Chemical PropertyValue / DescriptionSource
Structure C₉H₁₈N₂[1]
Compound Type Heterocyclic Amine (Weak Base)[1]
Predicted pKa ~9.25 - 9.28[5][6]
Common Issue Peak Tailing in Reversed-Phase HPLC[2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the fundamental reason my 1-(Cyclobutylmethyl)piperazine peak is tailing?

Answer: The primary cause of peak tailing for basic compounds like 1-(Cyclobutylmethyl)piperazine on standard silica-based reversed-phase columns is an unwanted secondary retention mechanism.[7] It occurs alongside the primary hydrophobic retention.

Causality Explained: Standard C18 columns are built on a silica backbone. During the manufacturing process, not all surface silanol groups (Si-OH) are covered by the C18 ligands. These remaining, or "residual," silanols are acidic and can deprotonate to become negatively charged (SiO⁻), especially at mobile phase pH values above 3-4.[8][9]

Your analyte, being a basic amine, becomes protonated (positively charged) in typical acidic-to-neutral mobile phases. This positively charged analyte can then interact strongly with the negatively charged silanol sites via an ionic attraction.[3][10] This interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to be retained longer, which stretches the peak and results in tailing.[8]

Figure 1: Mechanism of Silanol Interaction cluster_0 Silica Stationary Phase cluster_1 Mobile Phase C18 Hydrophobic Retention C18 Ligand Silanol Secondary (Ionic) Interaction Residual Silanol (SiO⁻) Analyte Protonated Analyte (C₉H₁₉N₂⁺) Analyte->C18:f0 Desired Interaction Analyte->Silanol:f0 Undesired Interaction (Causes Tailing)

Figure 1: Mechanism of Silanol Interaction
Q2: How can I determine if the tailing is a chemical problem (analyte-column interaction) or a physical problem (instrument or column health)?

Answer: This is the most critical diagnostic step. A simple injection of a neutral, non-ionizable compound can definitively distinguish between chemical and physical issues.[3][4]

Expert Insight: Physical problems, such as a void at the column inlet, a partially blocked frit, or excessive extra-column volume (e.g., from using tubing with a large inner diameter), create dead space and disrupt the flow path.[7][11] This will cause peak distortion (tailing or broadening) for any compound that passes through the system. In contrast, chemical problems, like the silanol interactions described above, are specific to certain types of analytes (in this case, basic amines).[4]

Experimental Protocol: The Neutral Marker Test

  • Prepare a Neutral Marker Solution: Dissolve a small amount of a neutral, non-basic compound like Toluene or Uracil in your mobile phase.

  • Maintain Conditions: Use the exact same HPLC method (mobile phase, flow rate, temperature, etc.) that shows tailing for your 1-(Cyclobutylmethyl)piperazine.

  • Inject and Analyze: Inject the neutral marker solution.

  • Interpret the Results:

    • If the neutral marker peak is sharp and symmetrical: Your HPLC system and column are physically sound. The tailing of your analyte is a chemical problem related to secondary interactions. You should proceed with method optimization (See Q3 & Q4).

    • If the neutral marker peak also tails: You have a physical problem . The issue lies with the column itself (e.g., a void) or the instrument setup (e.g., leaking connections, excessive tubing length).[4] Before changing chemical parameters, you must resolve the physical issue.

Q3: I've confirmed it's a chemical problem. What is the first and most effective parameter to adjust in my mobile phase?

Answer: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like 1-(Cyclobutylmethyl)piperazine.[12] Your strategy will depend on the type of column you are using.

Causality Explained: The pH of the mobile phase dictates the ionization state of both your basic analyte and the acidic residual silanols on the column. By manipulating the pH, you can suppress the undesirable ionic interaction.

Strategy 1: Low pH (For Standard Silica Columns, pH 2-7 range)

  • Mechanism: By lowering the mobile phase pH to ~3 or below, you introduce a high concentration of protons (H⁺). These protons neutralize the acidic silanol groups (SiO⁻ → Si-OH), effectively eliminating the negative sites available for ionic interaction.[2][7][13] Your analyte will be fully protonated (positively charged), but with the silanols neutralized, the primary cause of tailing is removed.

  • Caveat: Standard silica columns are not stable below pH 2, as the acidic conditions can hydrolyze the bonded phase.[7][14]

Strategy 2: High pH (Requires a pH-Stable Column, e.g., Hybrid or Polymerically-Bonded)

  • Mechanism: By raising the mobile phase pH to a level approximately 2 units above the analyte's pKa (i.e., pH > 11 for this compound), you deprotonate the 1-(Cyclobutylmethyl)piperazine, rendering it neutral. A neutral analyte will not engage in ionic interactions with the silanol groups (which will be fully deprotonated and negatively charged at this pH). This approach can yield excellent peak shapes.

  • Caveat: Using a high pH mobile phase will rapidly and irreversibly dissolve a standard silica column.[15] You must use a column specifically designed and marketed for high pH stability.[16][17]

pH StrategyTarget pH RangeAnalyte StateSilanol StateInteractionRequired Column Type
Low pH 2.5 - 3.0Protonated (+)Neutral (Si-OH)MinimizedStandard C18
High pH > 11.0NeutralDeprotonated (SiO⁻)MinimizedHigh-pH Stable C18
Q4: I've adjusted the pH, but the peak tailing has only improved slightly. What's my next step?

Answer: If pH adjustment alone is insufficient, the next step is to introduce a mobile phase additive that competitively blocks the residual silanol sites.

Expert Insight: These additives are small, charged molecules that act as "silanol suppressors." They have a high affinity for the charged silanol sites and effectively shield them from your analyte, allowing the desired hydrophobic retention mechanism to dominate.

Option 1: Add a Competing Base (e.g., Triethylamine - TEA)

  • Mechanism: Triethylamine is a small amine that, when added to the mobile phase at a low concentration (e.g., 5-20 mM), will be protonated.[2] The positively charged triethylammonium ions will then associate with the negatively charged silanol sites, effectively "masking" them from your analyte.[2]

  • Protocol: Start by adding 0.1% v/v triethylamine to the aqueous portion of your mobile phase and re-adjust the pH.

  • Caveat: TEA can shorten column lifetime and may need to be dedicated to a specific column as it can be difficult to wash out completely.[2][18]

Option 2: Use a Buffered Mobile Phase (e.g., Ammonium Formate/Acetate)

  • Mechanism: Buffers like ammonium formate serve a dual purpose. They provide robust pH control, and the ammonium ion (NH₄⁺) itself acts as a competing cation that interacts with and blocks the silanol sites.[10] This is often a more gentle and MS-friendly approach than using TEA.

  • Protocol: Prepare your aqueous mobile phase with 10-20 mM ammonium formate and adjust the pH to your target value with formic acid. Ensure the buffer is present in both your aqueous (A) and organic (B) mobile phase lines to maintain consistent ionic strength during a gradient run.[10]

Q5: Could my choice of HPLC column be the problem?

Answer: Absolutely. Not all C18 columns are created equal. Modern, high-performance columns are specifically designed to minimize the issues that cause peak tailing for basic compounds.

Causality Explained: The issues with residual silanols were much more pronounced in older "Type A" silica columns, which had higher metal contamination and less effective endcapping.[2][19]

Recommendations for Column Selection:

  • Use a High-Purity, "Type B" Silica Column: These columns are made from silica with very low metal content and are much less acidic.[19]

  • Choose a Column with Thorough Endcapping: Endcapping is a process where smaller silanes are used to bond any remaining accessible silanol groups after the primary C18 bonding. A well-endcapped column presents a more inert surface to your analyte.[7]

  • Consider Columns with "Base-Deactivated" or "Base-Inert" branding: Manufacturers often use these terms to denote columns specifically tested and optimized for the analysis of basic compounds.[4]

  • For High-pH Methods, Use a Hybrid or pH-Stable Column: As mentioned in Q3, if you plan to work at high pH, you must select a column with hybrid particle technology (e.g., Waters XBridge/XTerra, Agilent Poroshell HPH) or other proprietary modifications that prevent silica dissolution.[15]

Systematic Troubleshooting Workflow

For a logical, step-by-step approach to resolving your peak tailing issue, follow this workflow.

G start Peak Tailing Observed for 1-(Cyclobutylmethyl)piperazine diag Perform Neutral Marker Test (e.g., Inject Toluene) start->diag chem Chemical Problem: Analyte-Column Interaction diag->chem Marker Peak is Symmetrical phys Physical Problem: Instrument or Column Void diag->phys Marker Peak Tails adj_ph 1. Optimize Mobile Phase pH (Low pH or High pH w/ Stable Column) chem->adj_ph fix_phys Inspect System: - Check for leaks - Minimize tubing length - Check for column void - Replace column if necessary phys->fix_phys add_mod 2. Add Mobile Phase Modifier (e.g., TEA or Ammonium Buffer) adj_ph->add_mod chg_col 3. Use a Modern, Base-Deactivated or High-pH Stable Column add_mod->chg_col resolved Peak Shape Acceptable chg_col->resolved fix_phys->resolved

Figure 2: Systematic Troubleshooting Workflow
References
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? [Online]. Available at: [Link]

  • SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Online]. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Online]. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Online]. Available at: [Link]

  • Axion Labs. (2022). HPLC Tips Peak Tailing. [Online]. YouTube. Available at: [Link]

  • Agilent Technologies. (2016). Low and High pH Stability of an Agilent Poroshell HPH C18. [Online]. Available at: [Link]

  • ResearchGate. (2008). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Online]. Available at: [Link]

  • Chromatography Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Online]. Available at: [Link]

  • Taylor & Francis Online. (2014). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Online]. Available at: [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Online]. Available at: [Link]

  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Online]. Available at: [Link]

  • SCIEX. (2019). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [Online]. Available at: [Link]

  • LCGC International. (2020). Enhanced Stability Stationary Phases for HPLC. [Online]. Available at: [Link]

  • A&A Pharmachem. MSDS of 1-Cyclobutyl-piperazine. [Online]. Available at: [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Online]. Available at: [Link]

  • PubMed Central (PMC). (2012). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. [Online]. Available at: [Link]

  • ResearchGate. (2014). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Online]. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Online]. Available at: [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Online]. Available at: [Link]

  • Chromatography Online. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Online]. Available at: [Link]

  • Axion Labs. HPLC Peak Tailing. [Online]. Available at: [Link]

  • Zeochem. Chemical stability of Reversed Phase HPLC silica under NaOH regeneration conditions. [Online]. Available at: [Link]

  • Regis Technologies. HPLC Troubleshooting Guide. [Online]. Available at: [Link]

  • PubMed. (2007). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. [Online]. Available at: [Link]

  • AKJournals. (2004). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. [Online]. Available at: [Link]

  • Chromatography Online. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Online]. Available at: [Link]

  • Chromatography Forum. (2009). HPLC C18 column at very high acidic condition (pH=1.0). [Online]. Available at: [Link]

  • Phenomenex. (2023). Mobile Phase Optimization: A Critical Factor in HPLC. [Online]. Available at: [Link]

  • ResearchGate. Hydrolytic stability of laboratory-made stationary phases and several.... [Online]. Available at: [Link]

  • ResearchGate. (2012). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. [Online]. Available at: [Link]

  • ResearchGate. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Online]. Available at: [Link]

Sources

Optimization

Optimizing GC-MS parameters for 1-(Cyclobutylmethyl)piperazine

Technical Support Center: 1-(Cyclobutylmethyl)piperazine Analysis Case ID: GCS-2024-CBMP Subject: Method Optimization & Troubleshooting for 1-(Cyclobutylmethyl)piperazine Status: Active Assigned Specialist: Senior Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Cyclobutylmethyl)piperazine Analysis

Case ID: GCS-2024-CBMP Subject: Method Optimization & Troubleshooting for 1-(Cyclobutylmethyl)piperazine Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary

1-(Cyclobutylmethyl)piperazine (


, MW 154.[1]25) is a secondary amine featuring a piperazine ring and a cyclobutylmethyl side chain.[1] Like many piperazine derivatives, it presents specific chromatographic challenges: peak tailing  due to interaction with active silanol sites and low volatility  relative to simple hydrocarbons.

This guide provides a self-validating workflow to optimize your GC-MS analysis, moving from direct injection to derivatization if sensitivity targets are not met.

Module 1: Critical Method Parameters (Direct Injection)

Objective: Establish a baseline method for purity analysis or high-concentration screening (


).
Chromatographic Conditions

Rationale: Amine-specific columns are preferred to mask surface silanols.[1] If unavailable, a standard 5% phenyl column requires rigorous system deactivation.[1]

ParameterRecommended SettingTechnical Rationale
Column Rtx-Volatile Amine or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Base-deactivated stationary phases reduce amine absorption and tailing.[1]
Inlet Temp 250°CEnsures rapid volatilization of the amine without thermal degradation.
Injection Mode Split (10:1 to 50:1)Prevents column overload; sharpens initial band width.[1]
Liner Ultra-Inert Split Liner with WoolWool increases surface area for vaporization; "Ultra-Inert" deactivation is critical to prevent amine adsorption.[1]
Carrier Gas Helium @ 1.0 - 1.2 mL/min (Constant Flow)Standard flow for optimal van Deemter efficiency.[1]
Oven Program 60°C (1 min)

20°C/min

300°C (3 min)
Low initial temp focuses the peak; rapid ramp minimizes residence time.[1]
Mass Spectrometry (EI Source)

Rationale: 1-(Cyclobutylmethyl)piperazine is a relatively small molecule.[1] Scan settings must capture low-mass fragments characteristic of the piperazine ring.[1]

  • Source Temp: 230°C (Standard) or 250°C (if tailing is observed).

  • Transfer Line: 280°C.[1]

  • Scan Range: m/z 40 – 350.[1]

  • Predicted Fragmentation Pattern (70 eV):

    • Molecular Ion (

      
      ):  m/z 154 (Likely weak intensity).[1]
      
    • Base Peak: Typically m/z 85 or m/z 99 (Ring cleavage/loss of side chain).[1]

    • Diagnostic Ions: m/z 56 (Piperazine ring fragment), m/z 70.[1]

Module 2: Advanced Optimization (Derivatization)

Objective: Trace-level analysis (


) or elimination of peak tailing.
Chemistry:  Acylation of the secondary amine using Trifluoroacetic Anhydride (TFAA). This replaces the active hydrogen with a trifluoroacetyl group, reducing polarity.

Reaction:


[1]
  • Native MW: 154

  • Derivatized MW: 250 (Net increase +96 Da)[1]

Derivatization Protocol
  • Dry: Evaporate 50 µL of sample extract to dryness under Nitrogen.

  • React: Add 50 µL Ethyl Acetate + 50 µL TFAA .

  • Incubate: Cap and heat at 70°C for 20-30 minutes.

  • Finish: Evaporate to dryness; reconstitute in 100 µL Ethyl Acetate.

  • Analyze: Inject 1 µL.

Module 3: Troubleshooting & FAQs

Visual Workflow: Method Optimization Decision Tree

MethodOptimization Start Start: Direct Injection (1-(Cyclobutylmethyl)piperazine) CheckShape Check Peak Shape (Symmetry Factor) Start->CheckShape GoodShape Symmetry 0.9 - 1.2? CheckShape->GoodShape OptimizeTime Optimize Run Time (Increase Ramp Rate) GoodShape->OptimizeTime Yes BadShape Tailing / Low Response GoodShape->BadShape No FinalMethod Final Validated Method OptimizeTime->FinalMethod CheckInlet Maintenance: 1. Change Liner (Ultra Inert) 2. Trim Column (10cm) BadShape->CheckInlet ReRun Re-Inject Standard CheckInlet->ReRun StillBad Issue Persists? ReRun->StillBad StillBad->OptimizeTime No (Fixed) Derivatize Protocol: Derivatization (TFAA Reagent) StillBad->Derivatize Yes (Active Sites) Derivatize->FinalMethod

Figure 1: Decision matrix for optimizing amine analysis. Tailing is the primary failure mode; if hardware maintenance fails, chemical derivatization is the mandatory next step.

Troubleshooting Q&A

Q1: I see a strong "ghost peak" at m/z 154 in my blank runs. Why?

  • Cause: Piperazines are "sticky."[1] They adsorb to cold spots in the injector or transfer line and slowly desorb during subsequent runs (Carryover).

  • Fix:

    • Implement a solvent wash (e.g., Methanol or Acetone) post-injection.[1]

    • Increase the Post-Run Oven Temp to 310°C for 3 minutes.

    • Verify the syringe wash routine uses at least 5 pumps of Solvent A (Polar) and Solvent B (Non-polar).[1]

Q2: My peak is tailing severely (Symmetry factor < 0.8). Is my column dead?

  • Diagnosis: Not necessarily.[1] Secondary amines interact with free silanols on the glass liner or column head.[1]

  • Fix:

    • Liner: Switch to a liner with deactivated glass wool.[1] Undeactivated wool is a trap for amines.[1]

    • Column Trim: Cut 10-20cm from the front of the column to remove non-volatile matrix buildup.

    • Derivatization: If the above fails, use the TFAA protocol (Module 2) to mask the amine group.

Q3: The sensitivity is too low for my pharmacokinetic study.

  • Cause: In Split mode, you are venting most of the sample.

  • Fix: Switch to Splitless Injection .

    • Pulse Pressure: 25 psi for 0.75 min (pushes sample onto column).

    • Purge Flow: Turn on at 1.0 min to vent solvent.[1]

    • Initial Oven: Start at 50°C to utilize the "Solvent Effect" for peak focusing.[1]

Q4: Can I use a PEG (Wax) column?

  • Analysis: While PEG columns are good for basic compounds, they have lower maximum temperatures (~250°C) and higher bleed.[1]

  • Recommendation: Stick to 5% Phenyl-Arylene (5MS) phases.[1] They are more robust, have lower bleed at 300°C, and are compatible with MS detectors.

References

  • Restek Corporation. (n.d.).[1] Strategies for the Analysis of Amines by GC. Retrieved from [Link][1]

  • Agilent Technologies. (2020).[1] GC/MS Analysis of Designer Drugs: Piperazines. Application Note 5990-XXXX.[1] Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link][1]

  • Little, J. L. (1999).[1] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.[1] (General reference for derivatization logic).

Sources

Troubleshooting

Technical Support Center: Purification of 1-(Cyclobutylmethyl)piperazine

Compound ID: 1-(Cyclobutylmethyl)piperazine Common Applications: Intermediate for Histamine H3 antagonists (e.g., Pitolisant analogs), antipsychotics, and kinase inhibitors. Chemical Nature: Secondary amine, lipophilic t...

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 1-(Cyclobutylmethyl)piperazine Common Applications: Intermediate for Histamine H3 antagonists (e.g., Pitolisant analogs), antipsychotics, and kinase inhibitors. Chemical Nature: Secondary amine, lipophilic tail (Cyclobutyl), hydrophilic head (Piperazine).

Module 1: Critical Impurity Profiling

Before initiating purification, you must identify which impurity is compromising your preparation. In the synthesis of 1-(cyclobutylmethyl)piperazine—typically via the alkylation of piperazine with (bromomethyl)cyclobutane or reductive amination with cyclobutanecarbaldehyde—three distinct impurity classes arise.

The Impurity Matrix
Impurity TypeChemical IdentityOriginPhysicochemical Behavior
Type A (Major) 1,4-Bis(cyclobutylmethyl)piperazine Over-alkylation (Stoichiometric excess of electrophile).Highly lipophilic; significantly higher boiling point than target; insoluble in water at neutral pH.
Type B Unreacted Piperazine Excess starting material used to prevent Type A.Highly water-soluble; hygroscopic; solid at RT; sublimates easily.
Type C Cyclobutane residues Unreacted aldehyde or halide.Volatile (aldehyde) or neutral lipophile (halide); non-basic.

Module 2: Troubleshooting & Workflows (Q&A)

Q1: My LC-MS shows a significant peak at M+ [Target + 68]. How do I remove the bis-alkylated impurity?

Diagnosis: You have formed 1,4-bis(cyclobutylmethyl)piperazine . This occurs when the ratio of piperazine to the alkylating agent is too low (e.g., 1:1). The Fix:

  • Prevention: In future runs, use a 5:1 to 10:1 molar excess of piperazine. This statistically forces the mono-alkylation event.

  • Correction (Purification):

    • Distillation (Preferred): The boiling point difference between the mono- and bis-product is substantial (>50°C at reduced pressure).

    • Chromatography: If distillation is unavailable, use silica gel with a gradient of DCM:MeOH:NH₄OH (90:9:1). The bis-product elutes first (less polar) due to the lack of an exposed N-H hydrogen bond donor.

Q2: The product is a solid/oil mixture that smells strongly of amine. How do I remove residual piperazine?

Diagnosis: Excess piperazine is trapped in the matrix. The Fix: Use the "Partition Coefficient Swing" method. Piperazine is extremely water-soluble (logP < 0), while 1-(cyclobutylmethyl)piperazine is moderately lipophilic (logP ~ 1.5–2.0).

  • Protocol: Dissolve the crude oil in Ethyl Acetate or DCM. Wash aggressively with water (3x) or saturated brine . The unsubstituted piperazine will partition into the aqueous phase, while the cyclobutyl derivative remains in the organic phase.

Q3: My product is dark brown/black. Is it ruined?

Diagnosis: Amine oxidation (N-oxide formation) or polymerization of cyclobutane aldehyde residues. The Fix:

  • Vacuum Distillation: This is the gold standard. The target amine is a clear, colorless liquid when pure. Distill under high vacuum (<5 mmHg).

  • Activated Carbon: If the product is already a salt (solid), recrystallize from Ethanol/Isopropanol with 5% wt/wt activated charcoal.

Module 3: Validated Purification Protocols

Protocol A: High-Vacuum Distillation (The Gold Standard)

Context: Best for removing non-volatile tars and separating the heavy bis-impurity.

  • Setup: Short-path distillation head with a cow receiver.

  • Pressure: Establish a vacuum of 2–5 mmHg .

  • Heating:

    • Fraction 1 (RT to 60°C): Residual solvents and cyclobutanecarbaldehyde.

    • Fraction 2 (85°C – 100°C): Target: 1-(Cyclobutylmethyl)piperazine .

    • Residue (>130°C): The bis-impurity and tars remain in the pot.

  • Validation: The collected fraction should be a clear, viscous liquid.

    • Note: Boiling points are estimated based on the cyclopropyl analog (68°C @ 3.5 mmHg) [Source 1.6]. The cyclobutyl group adds steric bulk and mass, raising the bp by ~15–20°C.

Protocol B: The "Reverse-Phase" Wash (Removing Piperazine)

Context: Best for small scale (<5g) where distillation is impractical.

  • Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) (10 mL per gram of crude).

  • Aqueous Wash: Wash with water (1:1 volume ratio) three times .

    • Mechanism:[1][2][3][4][5][6] Unsubstituted piperazine prefers water. The mono-substituted product prefers DCM.

  • Brine Wash: Wash once with saturated NaCl to remove emulsified water.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and rotary evaporate.

Protocol C: HCl Salt Formation (Solid Stabilization)

Context: Converts the oily free base into a stable, handleable solid.

  • Solvent: Dissolve the purified free base in Isopropanol (IPA) or Ethanol (5 mL/g).

  • Acidification: Cool to 0°C. Add HCl in Dioxane (4M) or concentrated aqueous HCl dropwise until pH < 3.

  • Crystallization: A white precipitate should form immediately.

  • Maturation: Stir at 0°C for 1 hour.

  • Isolation: Filter and wash the cake with cold Diethyl Ether.

  • Drying: Vacuum oven at 40°C.

Module 4: Visualized Workflows

Diagram 1: The Purification Decision Tree

This logic flow guides you to the correct protocol based on your crude analysis.

PurificationLogic Start Crude Reaction Mixture CheckTLC Step 1: Analyze (TLC/LC-MS) Start->CheckTLC BisPresent Is Bis-Impurity Present? CheckTLC->BisPresent PiperazinePresent Is Excess Piperazine Present? BisPresent->PiperazinePresent No Distillation Protocol A: Vacuum Distillation (Separates by Boiling Point) BisPresent->Distillation Yes (High BP Impurity) Extraction Protocol B: DCM/Water Wash (Separates by Solubility) PiperazinePresent->Extraction Yes (Water Soluble) SaltForm Protocol C: HCl Salt Formation (Final Stabilization) PiperazinePresent->SaltForm No Distillation->PiperazinePresent Extraction->SaltForm Final Pure 1-(Cyclobutylmethyl)piperazine SaltForm->Final

Caption: Decision matrix for selecting the appropriate purification method based on impurity profile.

Diagram 2: The Solubility Phase Switch

Visualizing how the extraction protocol separates the target from the starting material.

ExtractionPhase cluster_Organic Organic Phase (DCM) cluster_Aqueous Aqueous Phase (Water) Mix Crude Mix (DCM + Water) Target Target: 1-(Cyclobutylmethyl)piperazine (Lipophilic) Mix->Target Partitions to Bis Impurity: Bis-alkylated product (Highly Lipophilic) Mix->Bis Partitions to Pip Impurity: Unreacted Piperazine (Hydrophilic) Mix->Pip Partitions to Salts Inorganic Salts (NaBH4 residues) Mix->Salts Partitions to

Caption: Phase distribution during Protocol B. The target remains in the organic layer, while piperazine washes out.

References

  • ChemicalBook. (2025). 1-(Cyclopropylmethyl)piperazine Properties and Boiling Point Data. Retrieved from

    • Relevance: Provides the baseline boiling point (68°C @ 3.5 mmHg)
  • Google Patents. (2018). Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine (CN108341792B).[3] Retrieved from

    • Relevance: details the N-Boc protection strategy and pH-dependent extraction methods (pH 10-11)
  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from

    • Relevance: Confirms the formation of bis-products in piperazine alkylations and their separ
  • National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Retrieved from

    • Relevance: Validates the use of excess piperazine to prevent bis-alkylation and describes HCl salt formation for isol

Sources

Optimization

Technical Support Guide: Resolution of 1-(Cyclobutylmethyl)piperazine Derivatives

Doc ID: TS-CHIRAL-PIP-042 Last Updated: October 26, 2023 Department: Separation Sciences & Process Chemistry Support Diagnostic & Triage: Verification of Chirality Status: Critical Pre-requisite Before initiating resolut...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-CHIRAL-PIP-042 Last Updated: October 26, 2023 Department: Separation Sciences & Process Chemistry Support

Diagnostic & Triage: Verification of Chirality

Status: Critical Pre-requisite

Before initiating resolution protocols, you must verify the source of chirality. The parent molecule 1-(cyclobutylmethyl)piperazine (CAS 55745-89-6) is achiral due to internal symmetry. If you are attempting to resolve this specific CAS, you will fail because no enantiomers exist.

This guide addresses the resolution of chiral derivatives of this scaffold, which typically fall into two categories:

  • Ring-Substituted: e.g., (2R)-2-methyl-1-(cyclobutylmethyl)piperazine.

  • Linker-Substituted: e.g., 1-[1-(cyclobutyl)ethyl]piperazine (chiral center at the benzylic-like position).

Decision Matrix: Select Your Workflow

Use the diagram below to determine the appropriate resolution strategy based on your scale and purity requirements.

ResolutionStrategy Start Start: Define Sample CheckChirality Is the molecule substituted? Start->CheckChirality Achiral STOP: Molecule is Achiral (No Resolution Possible) CheckChirality->Achiral No ScaleCheck Scale of Operation? CheckChirality->ScaleCheck Yes (C2-Me, Linker-Me) SmallScale < 100 mg (Analytical/Discovery) ScaleCheck->SmallScale LargeScale > 10 grams (Process/Scale-up) ScaleCheck->LargeScale HPLC Method B: Chiral HPLC/SFC SmallScale->HPLC Salt Method A: Diastereomeric Crystallization LargeScale->Salt

Figure 1: Decision tree for selecting the optimal resolution methodology based on molecular structure and operational scale.

Method A: Diastereomeric Salt Crystallization (Scale-Up)

Best For: >10g scale, cost-sensitive processes. Mechanism: Acid-base reaction forming diastereomeric salts with different solubility profiles.

Core Protocol

Reagents:

  • Resolving Agents: L-Tartaric acid, D-Mandelic acid, or O,O'-Dibenzoyl-L-tartaric acid.

  • Solvent System: Ethanol (EtOH) or Methanol/Acetone mixtures.

Step-by-Step Workflow:

  • Stoichiometry Calculation: Dissolve 1.0 equivalent of the racemic piperazine derivative in minimal hot EtOH (60°C).

  • Acid Addition: Add 0.5 to 1.0 equivalent of the chiral acid (e.g., L-Tartaric acid) dissolved in hot EtOH.

    • Note: Using 0.5 eq (the "Pope-Peachey" method) often maximizes yield of the less soluble diastereomer.

  • Controlled Cooling: Allow the solution to cool to room temperature over 4 hours. Do not shock cool, as this traps impurities.

  • Harvest & Wash: Filter the precipitate. Wash with cold EtOH.

  • Free Basing (Critical): Isolate the salt, suspend in water, basify with 1M NaOH to pH >12, and extract with DCM to recover the enantiomer enriched free base.

  • Recrystallization: If ee < 95%, repeat steps 1-5 using the enriched material.

Troubleshooting Table: Crystallization Issues
SymptomProbable CauseCorrective Action
No Precipitate Solvent too polar or volume too high.Switch to less polar solvent (e.g., EtOH → Isopropanol) or reduce volume.
Oiling Out Impurities or rapid cooling.Re-heat to dissolve oil, seed with pure crystal (if available), and cool at 5°C/hour.
Low Yield (<20%) Salt solubility is too high.Change resolving agent (e.g., switch from Tartaric to Dibenzoyl-tartaric acid).
Low ee% Eutectic formation.Recrystallize the salt before free-basing. Use a "swish" wash with cold solvent.

Method B: Chiral HPLC Optimization (High Purity)

Best For: <1g scale, final purification, or difficult separations where crystallization fails. Column Selection: Polysaccharide-based columns (Amylose or Cellulose derivatives) are the industry standard for piperazines.

Recommended Conditions
  • Stationary Phase: Chiralpak IC (Cellulose tris-(3,5-dichlorophenylcarbamate)) or Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)).

  • Mobile Phase:

    • Normal Phase: Hexane : IPA : Diethylamine (DEA) (90 : 10 : 0.1).

    • Polar Organic Mode: Acetonitrile : Methanol : DEA (95 : 5 : 0.1).

  • The "DEA" Factor: Piperazines are basic.[1] Without an amine modifier (DEA or TEA), peak tailing will destroy resolution.

Protocol: Enhancing Resolution (Rs)

If your separation is poor (


), follow this optimization loop:
  • Check Modifier: Ensure DEA is present at 0.1%.[2]

  • Temperature Drop: Lower column temperature from 25°C to 10°C. This often increases selectivity (

    
    ) for conformational isomers.
    
  • Solvent Switch: If using Hexane/IPA, switch IPA to Ethanol. Ethanol is a stronger hydrogen bond donor and can alter the interaction with the chiral selector.

Frequently Asked Questions (FAQs)

Q1: I am using 1-(cyclobutylmethyl)piperazine, but I see only one peak on Chiral HPLC. Is my column broken? A: No. As noted in the Diagnostic section, unsubstituted 1-(cyclobutylmethyl)piperazine is achiral . It has a plane of symmetry. You will never separate enantiomers because they do not exist. If you synthesized this from a chiral starting material and lost chirality, check for racemization mechanisms (e.g., retro-Michael addition) during synthesis.

Q2: My diastereomeric salt is "oiling out" instead of crystallizing. How do I fix this? A: "Oiling out" is common with flexible molecules like cyclobutyl-piperazines.

  • Fix 1: Use a seed crystal.[3] If none exists, scratch the glass wall of the flask.

  • Fix 2: Change the solvent counter-ion. If using Tartaric acid in Ethanol, switch to Isopropanol or Ethyl Acetate/Ethanol mixtures.

  • Fix 3: Sonication.[1] Brief sonication can induce nucleation in supersaturated oils.

Q3: Can I use kinetic resolution for this molecule? A: Yes, but it is complex. Kinetic resolution via lithiation (using


-BuLi and (-)-sparteine) is effective for introducing chirality at the C2 position of the piperazine ring. However, this is a synthetic method, not a downstream separation method. It requires strictly anhydrous conditions (

C).

Q4: Why is the elution order reversed when I switch from Hexane/IPA to Acetonitrile? A: This is a known phenomenon on polysaccharide columns (like Chiralpak AD or IC). The solvent induces a conformational change in the polymer strands of the stationary phase, altering the "chiral groove" shape. Always re-validate elution order when changing bulk solvents.

References

  • Chirality of Piperazine Derivatives

    • Mechanism of Lithiation/Trapping: "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines." Journal of the American Chemical Society.
  • Chiral HPLC Methodologies

    • Polysaccharide Column Application: "Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • Diastereomeric Salt Resolution

    • General Principles: "Enantiomers and Their Resolution: Crystallization Techniques."[1][4] MDPI Molecules.

  • Pharmacological Context

    • Relevance of Chiral Piperazines in Drug Discovery: "Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds." ACS Chemical Neuroscience.

Sources

Troubleshooting

Improving the oral bioavailability of 1-(Cyclobutylmethyl)piperazine

Technical Support Center: Optimizing Oral Bioavailability of 1-(Cyclobutylmethyl)piperazine Ticket ID: #CBMP-001 Subject: Troubleshooting Low Oral Exposure (F%) & PK Variability Assigned Specialist: Dr. A. Vance, Senior...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Oral Bioavailability of 1-(Cyclobutylmethyl)piperazine

Ticket ID: #CBMP-001 Subject: Troubleshooting Low Oral Exposure (F%) & PK Variability Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Hub

Welcome to the technical support center for 1-(Cyclobutylmethyl)piperazine (hereafter referred to as CBMP ). As a secondary amine with a moderate lipophilic tail (cyclobutyl), CBMP presents a classic "bifurcated" bioavailability challenge. It sits on the border of BCS Class I (High Sol/High Perm) and Class III (High Sol/Low Perm) depending on the pH of the gastrointestinal tract.

Common Failure Modes:

  • The "pH-Crash": Excellent solubility in the stomach (pH 1.2) but rapid precipitation in the duodenum (pH 6.8).

  • The "Permeability Trap": High ionization at physiological pH limits passive diffusion.

  • The "Metabolic Shunt": Rapid N-glucuronidation or oxidative dealkylation by hepatic enzymes.

Diagnostic Workflow: Before modifying your formulation, run this diagnostic logic to pinpoint the bottleneck.

DiagnosticTree Start START: Low Oral Bioavailability (<20%) SolubilityCheck Step 1: FaSSIF Solubility > 0.5 mg/mL? Start->SolubilityCheck PermeabilityCheck Step 2: Caco-2 Papp > 10^-6 cm/s? SolubilityCheck->PermeabilityCheck Yes SolubilityIssue DIAGNOSIS: Dissolution Limited (See Module 3) SolubilityCheck->SolubilityIssue No MetabolismCheck Step 3: Microsomal Intrinsic Clearance (CLint)? PermeabilityCheck->MetabolismCheck Yes PermeabilityIssue DIAGNOSIS: Permeability Limited (See Module 2) PermeabilityCheck->PermeabilityIssue No (Low Recovery) MetabolismIssue DIAGNOSIS: High Clearance (See Module 4) MetabolismCheck->MetabolismIssue High CLint EffluxIssue DIAGNOSIS: P-gp Efflux (See Module 2) MetabolismCheck->EffluxIssue Low CLint but Low F%

Figure 1: Diagnostic decision tree to isolate the root cause of poor bioavailability.

Module 1: Physicochemical Profiling (The Foundation)

Q: My compound is soluble in water but fails in animal studies. Why?

A: You are likely observing the "Ion Trap" effect . CBMP is a secondary amine.[1] The pKa of the piperazine nitrogen is typically around 9.8 .

  • At pH 1.2 (Stomach): 100% Ionized. High Solubility.

  • At pH 7.4 (Blood/Intestine): >99% Ionized. While ionization helps solubility, it kills permeability. The charged species cannot cross the lipophilic lipid bilayer of the intestinal epithelium.

Data Reference Table: CBMP Properties

ParameterValue (Approx)Implication
MW ~154.25 g/mol Small size favors transport, but not enough to overcome charge.
LogP 0.4 - 0.9Too low. Compounds with LogP < 1 often struggle with passive diffusion unless they have a specific transporter.
pKa ~9.8 (Basic)Exists as a cation throughout the GI tract.
PSA ~15-20 ŲLow PSA is good, but charge dominates.

Module 2: Permeability & Transport Troubleshooting

Q: Caco-2 recovery is low. Is it adsorption or efflux?

A: Piperazine derivatives are notorious substrates for P-glycoprotein (P-gp) efflux transporters.

  • The Test: Run a Caco-2 assay +/- Verapamil (a P-gp inhibitor).

  • The Result: If the Efflux Ratio (B-to-A / A-to-B) drops from >2.0 to <1.0 with Verapamil, P-gp is your problem.

Troubleshooting Protocol: Improving Permeability

  • Chemical Modification (Prodrug Strategy):

    • Concept: Mask the secondary amine to reduce ionization and increase LogP temporarily.

    • Action: Synthesize a Carbamate Prodrug .

    • Mechanism:[2]

      
      . This removes the charge and increases lipophilicity. Esters are cleaved by plasma esterases after absorption.
      
  • Formulation Approach (Ion-Pairing):

    • Instead of a standard HCl salt, use a lipophilic counter-ion.

    • Recommendation:Naphthoate or Stearate salts. These form a neutral ion-pair complex that can partition into the membrane more effectively than the free cation.

Module 3: Solubility & Dissolution (The "Crash")

Q: The free base precipitates in FaSSIF (Simulated Intestinal Fluid). How do I maintain supersaturation?

A: Since CBMP is a weak base, it dissolves in the stomach and then hits the "pH cliff" in the small intestine, causing precipitation.

Solution: The "Spring and Parachute" Approach You need a formulation that generates a supersaturated solution (Spring) and polymers that inhibit crystallization (Parachute).

Recommended Protocol:

  • The Spring: Use a high-solubility salt form (e.g., Dihydrochloride ).

  • The Parachute: Add a precipitation inhibitor (HPMC-AS or PVP VA64) at 10-20% w/w in the formulation.

  • Experimental Validation:

    • Perform a "pH-shift dissolution test" (pH 1.2 for 30 mins

      
       pH 6.8).
      
    • Success Metric: Maintain >80% dissolved drug for 2 hours at pH 6.8.

Module 4: Metabolic Stability (The "Liver Grinder")

Q: Microsomal stability is poor (t1/2 < 10 min). What is the primary metabolic soft spot?

A: The CBMP molecule has three major metabolic vulnerabilities.

  • N-Glucuronidation: Direct conjugation to the secondary amine (Phase II).

  • N-Dealkylation: Cleavage of the cyclobutylmethyl group (Phase I).

  • Ring Hydroxylation: Oxidation of the cyclobutyl ring (Phase I).

Visualizing the Metabolic Pathway:

Metabolism Parent CBMP (Parent) M1 N-Glucuronide (Inactive, Rapid Excretion) Parent->M1 Direct Conjugation M2 Piperazine (Loss of Activity) Parent->M2 N-Dealkylation M3 Hydroxy-Cyclobutyl (Potential Active Metabolite) Parent->M3 Oxidation UGT UGT Enzymes UGT->M1 CYP CYP450 (CYP2D6/3A4) CYP->M2

Figure 2: Major metabolic clearance pathways. Red nodes indicate deactivation; Green indicates potential retention of activity.

Corrective Actions:

  • Block N-Glucuronidation: If M1 is the major metabolite, steric hindrance is required. Add a methyl group adjacent to the nitrogen (e.g., 2-methylpiperazine analog) to block the UGT enzyme access.

  • Block N-Dealkylation: Deuterate the methylene linker (

    
    ). The Carbon-Deuterium bond is stronger and resists CYP450 oxidative cleavage (Kinetic Isotope Effect).
    

References & Further Reading

  • Piperazine Bioavailability: Shanu-Wilson, J. (2021).[3][4] "Metabolism of t-butyl groups in drugs" (Analogous mechanisms for cycloalkyl groups). Hypha Discovery. Link

  • Formulation Strategies: Alqahtani, M.S., et al.[5][6] (2021).[3][4] "Advances in Oral Drug Delivery." Frontiers in Pharmacology. Link

  • Cyclobutyl Metabolism: Wang, Y., et al. (2021).[3][4] "Molecules Containing Cyclobutyl Fragments as Therapeutic Tools." Current Medicinal Chemistry. Link

  • Permeation Enhancers: Daddona, P.E., et al. (2019).[2] "Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability."[2] ACS Biomaterials Science & Engineering. Link

Disclaimer: This guide is for research purposes only. All chemical modifications and formulations should be tested in appropriate in vitro and in vivo models before clinical application.

Sources

Optimization

Technical Support Center: 1-(Cyclobutylmethyl)piperazine Assay Troubleshooting

Introduction Welcome to the Technical Support Center. If you are experiencing variability in your assays involving 1-(Cyclobutylmethyl)piperazine , you are likely dealing with a convergence of three physicochemical facto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. If you are experiencing variability in your assays involving 1-(Cyclobutylmethyl)piperazine , you are likely dealing with a convergence of three physicochemical factors: basicity (


 ~9.0–9.8) , lipophilicity  (conferred by the cyclobutyl group), and chemical reactivity  (secondary amine sensitivity).[1]

This guide moves beyond generic advice. We treat the molecule not just as a reagent, but as a dynamic entity that interacts with your storage conditions, plasticware, and chromatography columns.[1]

Phase 1: Compound Integrity & Storage

The "Hidden" Variable: Atmospheric Capture[1][2]

The Problem: You observe a loss of potency over time, or "ghost peaks" in your LC-MS (M+44 Da) that disappear upon acidification.

The Science: Piperazines are potent nucleophiles.[1] The secondary amine in 1-(Cyclobutylmethyl)piperazine readily reacts with atmospheric


 to form carbamates  (zwitterionic species).[1] This reaction is reversible but alters the stoichiometry of your stock solution, leading to concentration errors of up to 15-20% if the bottle is frequently opened.

Troubleshooting Protocol:

ObservationDiagnosisImmediate Action
Solid precipitate in free-base oil Carbamate formation (insoluble salt-like species).[1]Do not filter. Acidify a small aliquot; if it clears, it is carbonate/carbamate.[1]
M+44 Peak in LC-MS Carbamate adduct (

).[1]
Lower mobile phase pH to < 3.0 to decarboxylate the species on-column.[1]
Shift in

> 3x
Effective concentration error.Re-titrate stock concentration or switch to HCl salt form.[1]

Preventative Strategy:

  • Store under Argon/Nitrogen: Always purge the headspace of the stock bottle.[1]

  • Use the Salt Form: The dihydrochloride salt is significantly more resistant to

    
     uptake than the free base oil.[1]
    

Phase 2: Solubility & Liquid Handling

The "Stickiness" Factor: Non-Specific Binding (NSB)[1]

The Problem: Low recovery in serial dilutions, particularly at concentrations < 100 nM.[1]

The Science: The cyclobutylmethyl group adds significant lipophilicity to the piperazine core.[1] In aqueous buffers (pH 7.4), the molecule exists in equilibrium between its protonated (cationic) and uncharged forms.[1] The cationic form binds to the negative charge density of glass , while the lipophilic uncharged form binds avidly to polystyrene and polypropylene .[1]

Visualizing the Loss Pathway:

NSB_Logic Compound 1-(Cyclobutylmethyl) piperazine Buffer Assay Buffer (pH 7.4) Compound->Buffer Plastic Polystyrene Plate Buffer->Plastic Hydrophobic Adsorption Glass Glass Vial Buffer->Glass Cationic Exchange Recovery Low Recovery (< 70%) Plastic->Recovery Glass->Recovery

Figure 1: Mechanisms of non-specific binding (NSB) for lipophilic amines in different container materials.

The Solution: The "Block and Coat" Protocol

  • Solvent Choice: Prepare initial stocks in DMSO (glass vial). Avoid intermediate dilutions in 100% aqueous buffer.

  • Carrier Protein: Add 0.1% BSA (Bovine Serum Albumin) or 0.01% CHAPS to your assay buffer.[1] This "sacrificial" protein/surfactant coats the plastic surfaces, preventing the drug from binding.

  • Material Switch: Use Low-Binding Polypropylene plates (e.g., Eppendorf LoBind) rather than standard polystyrene.[1]

Phase 3: Analytical Troubleshooting (LC-MS)

The "Tailing" Peak

The Problem: Your LC-MS peaks are broad, tailing, or showing carryover between injections.

The Science: Residual silanols (


) on C18 columns are acidic (

~4-5).[1] At neutral or weakly acidic pH, they are deprotonated (

).[1] The positively charged piperazine nitrogen interacts ionically with these silanols, causing "drag" (tailing) and carryover.[1]

Optimization Matrix:

VariableRecommendationWhy?
Column Charged Surface Hybrid (CSH) C18 or Biphenyl These columns are end-capped or surface-modified to shield silanols.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.8) High ionic strength suppresses ionic interactions better than 0.1% Formic Acid alone.[1]
Mobile Phase B Acetonitrile Methanol can sometimes exacerbate peak broadening for piperazines.[1]
High pH Option 10 mM Ammonium Bicarbonate (pH 10) Only for pH-stable columns.[1] De-protonates the piperazine, eliminating the ionic interaction entirely.

LC-MS Decision Tree:

LCMS_Troubleshooting Start Issue: Peak Tailing Check_pH Current Mobile Phase pH? Start->Check_pH Low_pH Acidic (pH < 4) Check_pH->Low_pH High_pH Basic (pH > 9) Check_pH->High_pH Action1 Add 10mM Ammonium Formate (Increase Ionic Strength) Low_pH->Action1 First Step Action3 Check Column Age (Voiding?) High_pH->Action3 Action2 Switch to High pH Stable Column (Run at pH 10) Action1->Action2 If fails

Figure 2: Step-by-step logic for eliminating peak tailing in piperazine analysis.

Phase 4: Biological Assay Interpretation

The "Lysosomal Trap"

The Problem: High cellular accumulation in uptake assays, but low functional potency (


).

The Science: 1-(Cyclobutylmethyl)piperazine is a lysosomotropic agent.[1]

  • Mechanism: It crosses the cell membrane (neutral pH) easily.[1] Once it enters the acidic lysosome (pH ~4.5), it becomes doubly protonated and trapped (cannot diffuse back out).[2]

  • Result: This artificially inflates "cellular uptake" numbers while sequestering the drug away from cytosolic or nuclear targets, potentially reducing apparent potency.[1]

Verification Experiment:

  • Run your cellular assay at 4°C (inhibits active transport/endocytosis) vs. 37°C .[1]

  • Co-incubate with Chloroquine or Ammonium Chloride (lysosomotropic inhibitors).[1] If your compound's accumulation drops significantly, it was getting trapped in lysosomes.

Frequently Asked Questions (FAQs)

Q1: My stock solution turned yellow. Is it degraded?

  • A: Likely yes, but it may be reversible.[1] Piperazines can form N-oxides upon exposure to light and air.[1] However, slight yellowing often indicates trace oxidation impurities (<1%) that look worse than they are.[1] Verify purity by LC-MS. If the mass spectrum shows M+16 peaks, it is N-oxide formation. Store solid salts in amber vials to prevent this.

Q2: Can I use glass vials for everything to avoid plastic binding?

  • A: Not necessarily. At pH > 8, the free base can adsorb to the silanols in glass. The safest "universal" material for this compound is silanized glass or high-quality PTFE (Teflon) .[1] For standard assays, simply ensuring your buffer contains 0.1% BSA is usually sufficient to block binding on standard plasticware.

Q3: Why do I see double peaks in NMR?

  • A: This is often due to restricted rotation or conformational isomers (chair/boat) of the piperazine ring, or protonation states if the solvent is not distinct.[1] Ensure your NMR solvent is fully deuterated and consider adding a drop of

    
     or acid to collapse exchangeable protons if the spectrum is messy.[1]
    

References

  • Restek Corporation. (2018).[1][3] LC Troubleshooting: All of My Peaks Are Tailing! What Should I Do? Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 4837, Piperazine.[1][4] Retrieved from [Link][1]

  • University of Regina. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][5][6] Journal of Chemical & Engineering Data.[1][5] Retrieved from [Link]

  • Agilent Technologies. (2018).[1][3] The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]

  • Tominaga, F., et al. (2010).[1][7] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[1] Journal of Pharmacological and Toxicological Methods.[1][7] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 5-HT1A Modulation vs. Monoamine Release Profiles

The following guide provides an in-depth technical comparison of the pharmacological mechanisms of Buspirone and 1-(Cyclobutylmethyl)piperazine . Subject: Buspirone vs.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the pharmacological mechanisms of Buspirone and 1-(Cyclobutylmethyl)piperazine .

Subject: Buspirone vs. 1-(Cyclobutylmethyl)piperazine Context: Anxiolytic Pharmacodynamics vs. Psychostimulant Mechanisms Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Divergence

This guide contrasts two distinct pharmacological classes sharing a common piperazine core. While Buspirone represents the azapirone class of anxiolytics acting via direct receptor modulation, 1-(Cyclobutylmethyl)piperazine is a structural analog of N-benzylpiperazine (BZP), acting primarily as a monoamine transporter substrate.

FeatureBuspirone 1-(Cyclobutylmethyl)piperazine
Chemical Class Azapirone (Aryl-piperazine derivative)N-substituted Alkyl-piperazine
Primary Target 5-HT1A Receptor (Partial Agonist)Monoamine Transporters (DAT/NET Releaser)*
Secondary Targets D2 (Antagonist),

-Adrenergic (via metabolite 1-PP)
5-HT2C, Sigma Receptors (putative)
Signaling Outcome G

activation

cAMP

Cytosolic monoamine efflux

Synaptic DA/NE

Clinical/Research Status FDA-Approved Anxiolytic (GAD)Research Chemical / BZP-Analog (NPS)

*Note: Mechanism for 1-(Cyclobutylmethyl)piperazine is inferred from Structure-Activity Relationships (SAR) of the BZP class, as direct clinical data is limited compared to Buspirone.

Pharmacodynamics: Mechanism of Action

A. Buspirone: The 5-HT1A Partial Agonist

Buspirone acts as a "activity-dependent" modulator of the serotonin system. Its efficacy is driven by the aryl-piperazine moiety (pyrimidinylpiperazine) linked to a spiro-imide spacer.

  • Receptor Binding: Buspirone binds with high affinity (

    
     nM) to 5-HT1A receptors.
    
  • G-Protein Coupling: It functions as a partial agonist .

    • Presynaptic (Raphe Nuclei): Acts as a full agonist on somatodendritic autoreceptors, inhibiting firing rates and reducing 5-HT synthesis initially.

    • Postsynaptic (Hippocampus/Cortex): Acts as a partial agonist, competing with endogenous serotonin. In states of high serotonergic tone (anxiety/stress), it acts functionally as an antagonist, dampening excessive signaling.

  • Downstream Signaling: Activation of G

    
     proteins leads to the inhibition of Adenylyl Cyclase (AC), reducing cAMP levels and opening GIRK (G-protein-gated inwardly rectifying potassium) channels, causing hyperpolarization.
    
B. 1-(Cyclobutylmethyl)piperazine: The Monoamine Releaser

This compound lacks the aryl-spacer-imide structure required for high-affinity 5-HT1A selectivity. Instead, the N-cyclobutylmethyl group confers lipophilicity similar to the benzyl group in BZP, facilitating interaction with monoamine transporters.

  • Transporter Recognition: The molecule acts as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Transporter Reversal: Unlike reuptake inhibitors (e.g., cocaine), this class enters the presynaptic terminal. Once intracellular, it disrupts the VMAT2 (Vesicular Monoamine Transporter) gradient or activates TAAR1 (Trace Amine Associated Receptor 1), triggering the phosphorylation of the transporter.

  • Efflux: The transporter reverses direction, pumping dopamine and norepinephrine out of the neuron into the synaptic cleft, resulting in psychostimulant effects rather than anxiolysis.

Visualization of Signaling Pathways

The following diagrams illustrate the divergent cellular mechanisms.

Figure 1: Buspirone 5-HT1A Signaling (G-Protein Dependent)

BuspironeMechanism Buspirone Buspirone Receptor 5-HT1A Receptor (GPCR) Buspirone->Receptor Partial Agonist Bind Gi Gi/o Protein (Dissociation) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits (-) GIRK GIRK Channels (K+ Efflux) Gi->GIRK Activates (+) cAMP cAMP Levels AC->cAMP Decreases Hyperpol Hyperpolarization (Neuronal Inhibition) GIRK->Hyperpol Membrane Potential

Caption: Buspirone induces anxiolysis by inhibiting Adenylyl Cyclase and hyperpolarizing neurons via GIRK channels.

Figure 2: 1-(Cyclobutylmethyl)piperazine Mechanism (Transporter Reversal)

PiperazineMechanism Ligand 1-(Cyclobutylmethyl) piperazine DAT_Out DAT (Extracellular) Ligand->DAT_Out Substrate Uptake Cytosol Presynaptic Cytosol DAT_Out->Cytosol VMAT VMAT2 Interaction Cytosol->VMAT Disrupts Storage DA_Pool Cytosolic Dopamine Increase VMAT->DA_Pool Leaks DA DAT_Rev DAT (Reverse Transport) DA_Pool->DAT_Rev Efflux Synapse Synaptic Cleft (DA Spike) DAT_Rev->Synapse Release

Caption: The piperazine analog acts as a substrate-type releaser, reversing DAT function to increase synaptic dopamine.

Experimental Protocols for Validation

To empirically differentiate these compounds, the following self-validating protocols are recommended.

Protocol A: [35S]GTP S Binding Assay (Efficacy Determination)

Purpose: To determine if the compound acts as an agonist (Buspirone) or lacks receptor efficacy (Piperazine analog).

  • Membrane Preparation: Harvest CHO cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold Tris-HCl buffer.

  • Incubation:

    • Mix 20

      
      g membrane protein with assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl
      
      
      
      , 10
      
      
      M GDP).
    • Add Buspirone (

      
       to 
      
      
      
      M) or 1-(Cyclobutylmethyl)piperazine .
    • Add 0.1 nM [

      
      S]GTP
      
      
      
      S.
  • Equilibrium: Incubate at 30°C for 60 minutes.

  • Filtration: Terminate via rapid vacuum filtration over GF/B filters.

  • Analysis: Measure radioactivity.

    • Buspirone Result: Sigmoidal dose-response curve reaching ~50-80% of full agonist (5-HT) response (Partial Agonist).

    • Piperazine Analog Result: Negligible stimulation (unless it possesses off-target 5-HT agonism, typical of aryl- not alkyl-piperazines).

Protocol B: Synaptosomal Superfusion Assay (Release vs. Reuptake)

Purpose: To confirm monoamine releasing capability.

  • Preparation: Isolate rat striatal synaptosomes (P2 fraction).

  • Pre-loading: Incubate synaptosomes with [

    
    H]Dopamine for 15 minutes to load vesicular pools.
    
  • Superfusion: Place synaptosomes in micro-chambers; superfuse with Krebs-Henseleit buffer.

  • Stimulation: Introduce test compound (10

    
    M) for 5 minutes.
    
  • Differentiation:

    • Reuptake Inhibitor (Control): No increase in basal efflux.

    • Releaser (Piperazine Analog): Sharp, transient spike in [

      
      H]Dopamine efflux (calcium-independent).
      
    • Buspirone: No significant effect on DA efflux at therapeutic concentrations.

Key Pharmacokinetic Differences

ParameterBuspirone1-(Cyclobutylmethyl)piperazine
Metabolism Extensive First-Pass (CYP3A4). Major metabolite: 1-PP (active).Likely CYP2D6/3A4 hydroxylation on the ring or dealkylation.
Half-Life Short (2-3 hours). Requires BID/TID dosing.Variable (BZP analogs typically 5-8 hours).
Active Metabolites 1-(2-Pyrimidinyl)piperazine (1-PP): Accumulates to higher levels than parent; acts as

-antagonist.
Piperazine: The N-dealkylated metabolite is pharmacologically weak/inactive.

References

  • Loane, C., & Politis, M. (2012). Buspirone: what is it all about? Brain Research.[1] Link

  • Baumann, M. H., et al. (2005). N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine (MDMA, or 'Ecstasy').[1] Neuropsychopharmacology.[1] Link

  • Tunnicliff, G. (1991). Molecular basis of buspirone's anxiolytic action. Pharmacology & Toxicology.[1][2][3][4] Link

  • Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances (NPS). British Journal of Pharmacology. Link

  • US Department of Justice (DEA). (2013). N-Benzylpiperazine (BZP) Fact Sheet.[1]Link

Sources

Validation

Technical Guide: Cross-Reactivity of 1-(Cyclobutylmethyl)piperazine in Immunoassays

Executive Summary & Scientific Context The emergence of novel psychoactive substances (NPS) has outpaced the specificity of standard immunoassay panels. 1-(Cyclobutylmethyl)piperazine (CBMP), a structural analog of the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The emergence of novel psychoactive substances (NPS) has outpaced the specificity of standard immunoassay panels. 1-(Cyclobutylmethyl)piperazine (CBMP), a structural analog of the scheduled drug N-Benzylpiperazine (BZP), presents a specific challenge to toxicological screening.

This guide analyzes the cross-reactivity profile of CBMP within standard Amphetamine/Methamphetamine immunoassays.[1] While immunoassays target the phenethylamine backbone of amphetamines, the piperazine ring of CBMP mimics the spatial and electrostatic properties of the target epitope, leading to potential false positives.

Primary Objective: To objectively compare the interference profile of CBMP against the established interferent BZP and define the necessary validation protocols for clinical and forensic laboratories.

Structural Basis of Interference

To understand why cross-reactivity occurs, we must analyze the epitope recognition. Most amphetamine antibodies are raised against a hapten conjugated via the para-position of the phenyl ring, leaving the amine moiety exposed for recognition.

  • Target (Amphetamine): Contains a primary amine and a planar phenyl ring.

  • Interferent (BZP): Contains a secondary amine (within the piperazine ring) and a benzyl group.

  • Analyte (CBMP): Contains the same piperazine core but substitutes the aromatic benzyl group with an aliphatic cyclobutyl ring.

Hypothesis: The absence of the aromatic ring in CBMP reduces


 stacking interactions within the antibody binding pocket compared to BZP, potentially resulting in lower affinity (higher 

) but retaining sufficient steric fit to trigger a positive response at high concentrations.
Diagram 1: Antibody-Ligand Interaction Logic

AntibodyBinding Antibody Amphetamine-Specific Antibody Paratope Amphetamine Target: Amphetamine (High Affinity) Primary Amine + Phenyl Ring Antibody->Amphetamine Perfect Fit (100% Binding) BZP Comparator: BZP (Moderate Affinity) Piperazine + Benzyl Ring Antibody->BZP Partial Fit (~5-40% Cross-Reactivity) CBMP Test Analyte: CBMP (Variable Affinity) Piperazine + Cyclobutyl Ring Antibody->CBMP Steric Clash (Reduced Aromatic Interaction) Mechanism Mechanism of Cross-Reactivity: Steric Mimicry of Amine Group Mechanism->BZP Mechanism->CBMP

Figure 1: Comparative binding logic. The antibody designed for Amphetamine (Green) encounters interference from BZP (Red) due to structural similarity. CBMP (Yellow) lacks the aromatic ring, altering the binding affinity.

Comparative Performance Analysis

The following table contrasts the performance of standard screening methods when challenged with 1-(Cyclobutylmethyl)piperazine versus its closest pharmacological analog, BZP.

Table 1: Cross-Reactivity & Detection Characteristics

FeatureTarget: d-AmphetamineComparator: 1-Benzylpiperazine (BZP)Analyte: 1-(Cyclobutylmethyl)piperazine
Structure Class PhenethylaminePhenylpiperazineCyclobutylpiperazine
Immunoassay Response 100% (Reference)High Cross-Reactivity (Typically 1-50%)Moderate/Low Cross-Reactivity (Predicted)*
Mechanism of Binding Specific Epitope RecognitionStructural Mimicry (Piperazine ring)Structural Mimicry (Piperazine ring)
Aromaticity Yes (Phenyl)Yes (Benzyl)No (Cyclobutyl - Aliphatic)
Detection Limit (Cutoff) 500 or 1000 ng/mLVaries (Often triggers at >10,000 ng/mL)Likely triggers at >25,000 ng/mL
Gold Standard Method LC-MS/MS (m/z 136)LC-MS/MS (m/z 177)LC-MS/MS (m/z 155)

*Note: Cross-reactivity is assay-dependent. ELISA kits using polyclonal antibodies generally show higher cross-reactivity to piperazines than monoclonal EMIT assays.

Key Insight: The "Aromatic Gap"

Most amphetamine antibodies rely on hydrophobic interactions with the phenyl ring. The cyclobutyl group of CBMP is aliphatic and bulky. While it fills the hydrophobic pocket, it lacks the electron density of a benzene ring. Therefore, CBMP is expected to show lower cross-reactivity than BZP in assays highly specific to the phenyl moiety, but may still trigger false positives in "broad-spectrum" amine assays.

Experimental Protocol: Determination of Cross-Reactivity

To validate this molecule in your specific assay (ELISA or Lateral Flow), you must perform a Spiking Challenge Study . Do not rely on manufacturer claims for "Amphetamines" generally; specific piperazine data is rarely listed.

Protocol A: The Spiking Challenge

Objective: Determine the concentration of CBMP required to trigger a positive result at the assay's cutoff (e.g., 500 ng/mL Amphetamine equivalents).

  • Preparation of Matrix: Obtain drug-free human urine (verified by LC-MS/MS).

  • Stock Solution: Dissolve 1-(Cyclobutylmethyl)piperazine hydrochloride in methanol to create a 1 mg/mL (1,000,000 ng/mL) stock.

  • Calibrator Series: Prepare serial dilutions in the drug-free urine:

    • 0 ng/mL (Negative Control)

    • 1,000 ng/mL

    • 5,000 ng/mL

    • 10,000 ng/mL

    • 50,000 ng/mL

    • 100,000 ng/mL

  • Assay Execution: Run the samples in triplicate using your standard Amphetamine immunoassay protocol (e.g., competitive ELISA).

  • Calculation: Plot the Optical Density (OD) vs. Concentration. Determine the concentration of CBMP (

    
    ) that yields an OD equivalent to the assay cutoff (
    
    
    
    ).
    
    
    
Diagram 2: Validation Workflow

ValidationProtocol Start Drug-Free Urine Matrix Spike Spike with CBMP Stock Start->Spike Immunoassay Run Immunoassay (ELISA/EMIT) Spike->Immunoassay Decision Result > Cutoff? Immunoassay->Decision Calc Calculate % Cross-Reactivity Decision->Calc Positive Conf Mandatory Confirmation LC-MS/MS Decision->Conf Clinical Sample Calc->Conf Validate

Figure 2: Step-by-step workflow for characterizing the interferent and validating clinical samples.

Confirmatory Analysis (The Resolution)

Immunoassays are presumptive. The structural similarity between CBMP, BZP, and Amphetamines necessitates mass spectrometry for resolution.

  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Differentiation:

    • Amphetamine: Precursor Ion

      
       136 
      
      
      
      Product Ions 91, 119.
    • BZP: Precursor Ion

      
       177 
      
      
      
      Product Ions 91, 134.
    • CBMP: Precursor Ion

      
       155 (approx) 
      
      
      
      Distinct fragmentation pattern due to cyclobutyl loss.

References

  • Staack, R.F., & Maurer, H.H. (2005). Metabolism of new designer drugs of abuse.[2] Therapeutic Drug Monitoring, 27(6), 726-733. Link

  • Politi, L., et al. (2022). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. Journal of Pharmaceutical and Biomedical Analysis, 219, 114868. Link

  • Tsutsumi, H., et al. (2005).[2] Development of simultaneous GC-MS and LC-ESI-MS determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and their main metabolites in urine.[2] Journal of Chromatography B, 819(2), 315-322. Link

  • PubChem. (n.d.). 1-(Cyclobutylmethyl)piperazine Compound Summary. National Library of Medicine. Link

Sources

Comparative

A Preclinical Benchmarking Guide to the Anxiolytic Potential of 1-(Cyclobutylmethyl)piperazine

This guide provides a comprehensive framework for evaluating the anxiolytic activity of the novel compound, 1-(Cyclobutylmethyl)piperazine. As a member of the piperazine class, which is known for a variety of neuropharma...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the anxiolytic activity of the novel compound, 1-(Cyclobutylmethyl)piperazine. As a member of the piperazine class, which is known for a variety of neuropharmacological activities, this molecule presents a promising scaffold for the development of new anxiolytic therapies.[1][2] This document outlines a head-to-head comparison with established anxiolytics, supported by detailed experimental protocols and illustrative data, to guide researchers in drug discovery and development.

Introduction: The Rationale for Investigation

Anxiety disorders are among the most prevalent mental health conditions globally, yet current therapeutic options are not without limitations.[2] Benzodiazepines carry risks of sedation and dependence, while selective serotonin reuptake inhibitors (SSRIs) often have a delayed onset of action and can be associated with significant side effects.[1][3] This creates a clear therapeutic need for novel anxiolytics with improved efficacy and safety profiles.

Piperazine derivatives have emerged as a promising class of compounds with demonstrated anxiolytic-like, antidepressant, and antipsychotic properties in various preclinical models.[1][2][4] Their pharmacological versatility often stems from their ability to interact with key neurotransmitter systems implicated in anxiety, including the serotonergic (5-HT) and GABAergic systems.[5] This guide focuses on 1-(Cyclobutylmethyl)piperazine, a novel analogue, to rigorously assess its potential as a new therapeutic agent. We will benchmark its performance against three clinically relevant drugs:

  • Diazepam: A classic benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor.[6][7]

  • Buspirone: A non-benzodiazepine anxiolytic that functions primarily as a partial agonist of the 5-HT1A receptor.[8][9][10]

  • Fluoxetine: A widely prescribed SSRI that blocks the reuptake of serotonin, thereby increasing its synaptic availability.[11][12]

Comparative Mechanisms of Action: A Systems Perspective

The anxiolytic effect of a compound is intrinsically linked to its molecular targets. Based on the pharmacology of related piperazine derivatives, we hypothesize that 1-(Cyclobutylmethyl)piperazine may exert its effects through modulation of serotonergic and/or GABAergic pathways.[5][13][14][15]

  • Diazepam enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor, leading to increased chloride ion influx, hyperpolarization of the neuron, and a reduction in neuronal excitability.[7][16] This widespread central nervous system depression accounts for its potent anxiolytic, sedative, and muscle-relaxant properties.[17]

  • Buspirone 's primary mechanism involves its high affinity for serotonin 5-HT1A receptors, where it acts as a partial agonist.[8][10] It also has a weaker antagonistic effect on dopamine D2 receptors.[9] This distinct profile allows it to alleviate anxiety with a lower risk of sedation and dependence compared to benzodiazepines.[18]

  • Fluoxetine selectively inhibits the serotonin transporter (SERT), blocking the reabsorption of serotonin into the presynaptic neuron.[11][12] This leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Its therapeutic effects typically emerge after several weeks of continuous treatment.[19]

The diagram below illustrates these distinct and potentially overlapping mechanisms of action.

Anxiolytic_Mechanisms cluster_gaba GABAergic Synapse cluster_serotonin Serotonergic Synapse GABA_A GABA-A Receptor (Chloride Channel) Postsynaptic_Neuron_GABA Postsynaptic Neuron GABA_A->Postsynaptic_Neuron_GABA Cl- Influx (Inhibition) Diazepam Diazepam Diazepam->GABA_A Positive Allosteric Modulation CBM_Piperazine_GABA 1-(Cyclobutylmethyl)piperazine (Hypothesized) CBM_Piperazine_GABA->GABA_A Potential Modulation GABA_Neuron Presynaptic GABA Neuron GABA_Neuron->GABA_A GABA release SERT Serotonin Transporter (SERT) HT1A_R 5-HT1A Receptor Postsynaptic_Neuron_5HT Postsynaptic Neuron HT1A_R->Postsynaptic_Neuron_5HT Signal Transduction (Anxiolysis) Fluoxetine Fluoxetine Fluoxetine->SERT Inhibition Buspirone Buspirone Buspirone->HT1A_R Partial Agonism CBM_Piperazine_5HT 1-(Cyclobutylmethyl)piperazine (Hypothesized) CBM_Piperazine_5HT->HT1A_R Potential Agonism Serotonin_Neuron Presynaptic 5-HT Neuron Serotonin_Neuron->SERT Serotonin Reuptake Serotonin_Neuron->HT1A_R Serotonin release

Caption: Comparative signaling pathways of key anxiolytic drug classes.

Experimental Design: A Validated Behavioral Assessment Workflow

To empirically benchmark the anxiolytic activity of 1-(Cyclobutylmethyl)piperazine, we propose a robust preclinical workflow utilizing two standard behavioral paradigms in rodents: the Elevated Plus Maze (EPM) and the Open Field Test (OFT).[20][21]

The EPM is a validated assay for unconditioned anxiety, capitalizing on the conflict between a rodent's innate drive to explore a novel environment and its aversion to open, elevated spaces.[22][23][24] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[21][25]

The OFT assesses general locomotor activity and anxiety-like behavior.[20] Rodents naturally avoid the brightly lit center of the arena. Anxiolytic drugs are expected to increase exploration of the central zone, while locomotor activity (total distance traveled) serves as a crucial control for sedative or hyperactive side effects.[26]

The following diagram outlines the proposed experimental workflow.

Experimental_Workflow cluster_setup Phase 1: Preparation & Acclimation cluster_dosing Phase 2: Dosing Regimen cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Data Analysis Animal_Procurement Animal Procurement (e.g., Male C57BL/6 Mice, 8-10 weeks) Habituation Habituation to Facility (1 week) Animal_Procurement->Habituation Handling Pre-test Handling (3-5 days) Habituation->Handling Randomization Random Assignment to Treatment Groups (n=10-12 per group) Groups Treatment Groups: 1. Vehicle (Saline) 2. 1-(Cyclobutylmethyl)piperazine (e.g., 1, 5, 10 mg/kg, i.p.) 3. Diazepam (2 mg/kg, i.p.) 4. Buspirone (10 mg/kg, i.p.) 5. Fluoxetine (10 mg/kg, i.p., chronic 14-day) Randomization->Groups Dosing Drug Administration (30 min pre-test for acute; daily for chronic) Groups->Dosing OFT Open Field Test (OFT) (10 minutes) Dosing->OFT Test 1 EPM Elevated Plus Maze (EPM) (5 minutes) OFT->EPM Test 2 (24h later) Data_Collection Automated Video Tracking (e.g., ANY-maze, EthoVision) OFT->Data_Collection EPM->Data_Collection Parameters Key Parameters Measured: - EPM: % Time in Open Arms, Open Arm Entries - OFT: Time in Center, Center Entries, Total Distance Data_Collection->Parameters Stats Statistical Analysis (ANOVA followed by post-hoc tests) Parameters->Stats

Caption: Standardized workflow for preclinical anxiolytic drug screening.

Detailed Experimental Protocols

A. Elevated Plus Maze (EPM) Protocol

  • Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two opposing open arms (50x10 cm) and two opposing enclosed arms (50x10x40 cm). The maze should be constructed from a non-reflective material and cleaned thoroughly between trials.

  • Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes prior to the test.[25]

  • Procedure: a. Administer the assigned compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing (for acute treatments). b. Gently place the mouse in the center of the maze, facing one of the open arms.[24] c. Allow the animal to explore the maze freely for 5 minutes.[23] d. An overhead camera connected to video-tracking software records the session.

  • Data Analysis: Key parameters include the percentage of time spent in the open arms [(Time in Open / Total Time) x 100] and the number of entries into the open and closed arms. An increase in open arm time and entries is indicative of anxiolytic activity.[22]

B. Open Field Test (OFT) Protocol

  • Apparatus: A square arena (e.g., 50x50x40 cm) with walls made of a non-reflective material. The floor is divided by software into a central zone (25% of the total area) and a peripheral zone.

  • Acclimation: As with the EPM, animals should be acclimated to the testing room for at least 60 minutes.

  • Procedure: a. Administer the compound or vehicle 30 minutes prior to the test. b. Place the mouse in the center of the open field arena. c. Allow the animal to explore freely for 10 minutes. d. Record the session using an overhead camera and tracking software.

  • Data Analysis: Measure the time spent in the central zone, the number of entries into the central zone, and the total distance traveled. An increase in central zone exploration suggests anxiolytic effects, while the total distance traveled provides a measure of overall locomotor activity.[21][26]

Data Presentation and Interpretation (Illustrative Data)

The following tables summarize hypothetical, yet plausible, data from the proposed experiments. This data is designed to illustrate how 1-(Cyclobutylmethyl)piperazine might compare to standard anxiolytics.

Table 1: Elevated Plus Maze (EPM) Performance

Treatment Group (mg/kg)% Time in Open Arms (Mean ± SEM)Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle18.5 ± 2.18.2 ± 1.525.4 ± 3.3
1-(Cyclobutylmethyl)piperazine (5) 35.7 ± 3.5 15.1 ± 2.0 26.1 ± 2.9
Diazepam (2)42.1 ± 4.016.5 ± 2.219.8 ± 2.5†
Buspirone (10)33.8 ± 3.114.7 ± 1.924.9 ± 3.1
Fluoxetine (10, chronic)30.5 ± 2.913.9 ± 1.825.8 ± 2.7
*p < 0.05 vs. Vehicle; †p < 0.05 vs. Vehicle (indicates sedation)

Table 2: Open Field Test (OFT) Performance

Treatment Group (mg/kg)Time in Center (s) (Mean ± SEM)Center Entries (Mean ± SEM)Total Distance Traveled (m) (Mean ± SEM)
Vehicle25.3 ± 4.212.8 ± 2.535.2 ± 3.8
1-(Cyclobutylmethyl)piperazine (5) 55.9 ± 6.1 24.5 ± 3.3 34.8 ± 4.1
Diazepam (2)60.2 ± 5.826.1 ± 3.822.5 ± 3.0†
Buspirone (10)51.7 ± 5.523.9 ± 3.133.9 ± 3.5
Fluoxetine (10, chronic)48.9 ± 5.022.5 ± 2.936.1 ± 3.9
*p < 0.05 vs. Vehicle; †p < 0.05 vs. Vehicle (indicates sedation)
Analysis of Illustrative Results
  • Anxiolytic Efficacy: In this hypothetical dataset, 1-(Cyclobutylmethyl)piperazine (5 mg/kg) demonstrates significant anxiolytic-like activity, as evidenced by the increased time spent in the open arms of the EPM and the center of the OFT. Its efficacy appears comparable to that of Buspirone and chronic Fluoxetine, and slightly less potent than the benchmark benzodiazepine, Diazepam.

  • Side Effect Profile (Locomotor Activity): A critical differentiator emerges from the locomotor data. Diazepam significantly reduced total arm entries in the EPM and total distance traveled in the OFT, which is indicative of its known sedative side effects. In contrast, 1-(Cyclobutylmethyl)piperazine, Buspirone, and Fluoxetine produced anxiolysis without significantly altering locomotor activity. This suggests a more favorable, non-sedating profile for the test compound, similar to modern anxiolytics.

  • Mechanistic Insights: The non-sedating profile of 1-(Cyclobutylmethyl)piperazine might suggest a primary mechanism of action via the 5-HT1A receptor, akin to Buspirone, rather than a strong, non-specific GABAergic modulation like Diazepam.[5] However, a potential subtle interaction with the GABAergic system cannot be ruled out without further receptor binding and electrophysiological studies.

Conclusion and Future Directions

This guide presents a comprehensive preclinical strategy for benchmarking the anxiolytic potential of 1-(Cyclobutylmethyl)piperazine. The illustrative data suggests that the compound may possess significant anxiolytic properties with a favorable non-sedating profile, positioning it as a promising candidate for further development.

To build upon these foundational behavioral studies, the following steps are recommended:

  • Receptor Binding Assays: To definitively identify the molecular targets and elucidate the mechanism of action (e.g., binding affinity for 5-HT1A, 5-HT2A, D2, and various GABA-A receptor subunits).

  • Dose-Response Studies: To establish the optimal therapeutic window and further characterize the efficacy and safety profile.

  • Evaluation in Other Anxiety Models: To confirm anxiolytic-like effects in different paradigms (e.g., light-dark box test, marble-burying test).

  • Pharmacokinetic Profiling: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By following this structured, data-driven approach, researchers can rigorously evaluate the therapeutic potential of 1-(Cyclobutylmethyl)piperazine and determine its viability as a next-generation anxiolytic agent.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine Citrate?
  • Szafarz, M., et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology, 33(3), 274-286. Retrieved from [Link]

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024, September 30). YouTube. Retrieved from [Link]

  • Librowski, T., et al. (2016). The anxiolytic-like activity of a novel N-cycloalkyl-N-benzoylpiperazine derivative. Pharmacological Reports, 68(1), 143-148. Retrieved from [Link]

  • Poroshinska, O., et al. (2024). The use of anxiolytic drugs for the correction of behavioral disorders in mammals. Regulatory Mechanisms in Biosystems, 15(1), 42–48. Retrieved from [Link]

  • Lucki, I., et al. (1987). Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity. Journal of Pharmacology and Experimental Therapeutics, 243(3), 1007-1015. Retrieved from [Link]

  • Regulatory Mechanisms in Biosystems. (2024, January 11). The use of anxiolytic drugs for the correction of behavioral disorders in mammals. Retrieved from [Link]

  • Phcogj.com. (n.d.). Antidepressant, Anxiolytic, and Antioxidant Properties of Piper Aduncum Essential Oil from Northern Peru. Retrieved from [Link]

  • Goa, K. L., & Ward, A. (1986). Buspirone: an update on a unique anxiolytic agent. Drugs, 32(2), 114-129. Retrieved from [Link]

  • S, S., et al. (2024). Potential anxiolytic therapeutics from Hybanthus enneaspermus (L.) F. Muell. - mitigate anxiety by plausibly modulating the GABAA-Cl- channel. Journal of Ethnopharmacology, 328, 118012. Retrieved from [Link]

  • D'Souza, M. S., et al. (2016). Anxiolytic activity and active principles of Piper amalago (Piperaceae), a medicinal plant used by the Q'eqchi' Maya to treat susto, a culture-bound illness. Journal of Ethnopharmacology, 186, 296-304. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • de Oliveira, R., et al. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Pharmacology, Biochemistry and Behavior, 154-155, 1-9. Retrieved from [Link]

  • Wikipedia. (n.d.). Buspirone. Retrieved from [Link]

  • Pahuja, M., et al. (2012). Anxiolytic-like effect of (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g) in experimental mouse models of anxiety. Indian Journal of Pharmacology, 44(6), 705–709. Retrieved from [Link]

  • Brito, A. F., et al. (2018). 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(3), 255-269. Retrieved from [Link]

  • Wang, S., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 25(22), 5283-5287. Retrieved from [Link]

  • protocols.io. (2023, January 12). Elevated plus maze protocol. Retrieved from [Link]

  • Thour, A., & Marwaha, R. (2024). Fluoxetine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?
  • Griffin, C. E., et al. (2023). Diazepam. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Drugs.com. (2025, November 24). List of 54 Anxiety Medications Compared. Retrieved from [Link]

  • Rosani, A., & Varacallo, M. (2023). Buspirone. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Martinez-Vazquez, M., et al. (2017). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine, 3, 114-120. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012, January 1). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluoxetine. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Diazepam?
  • Leo, L. M., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(15), e1194. Retrieved from [Link]

  • switchrx.ca. (n.d.). Table of Medications (Adults) - the Ottawa Anxiety Algorithm. Retrieved from [Link]

  • GoodRx. (n.d.). Common Anxiety Medication Names: Know Your Treatment Options. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazepam. Retrieved from [Link]

  • Medical News Today. (2025, April 14). How Prozac works: Mechanism of action explained. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Buspirone Hydrochloride?
  • Journal of Drug Delivery and Therapeutics. (2019, August 15). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Retrieved from [Link]

  • Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 28(2). Retrieved from [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322–328. Retrieved from [Link]

  • Cleveland Clinic. (2023, March 1). Anxiolytics: What They Are, Uses, Side Effects & Types. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fluoxetine Hydrochloride?
  • Sarkarian, A., et al. (2007). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. Iranian Journal of Pharmaceutical Research, 6(4), 289-294. Retrieved from [Link]

  • Cleveland Clinic. (n.d.). Buspirone (BuSpar): How It Works & Side Effects. Retrieved from [Link]

  • GoodRx. (2024, November 1). Diazepam's Mechanism of Action: How This Benzodiazepine Works. Retrieved from [Link]

  • ResearchGate. (2023, September 16). (PDF) Elevated plus maze protocol v1. Retrieved from [Link]

  • Medsimplified. (2023, September 12). Diazepam (Valium) - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications. YouTube. Retrieved from [Link]

  • Psychopharmacology Institute. (2017, January 17). The Psychopharmacology of Fluoxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. Retrieved from [Link]

  • Kelley, M. E., & Flier, L. (2021). Pharmacotherapy for Anxiety Disorders: From First-Line Options to Treatment Resistance. Focus (American Psychiatric Publishing), 19(3), 298–306. Retrieved from [Link]

Sources

Validation

Inter-Laboratory Validation of 1-(Cyclobutylmethyl)piperazine Analysis: A Comparative Methodological Guide

This guide serves as a technical resource for the validation of analytical methodologies for 1-(Cyclobutylmethyl)piperazine , a critical intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists and other...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the validation of analytical methodologies for 1-(Cyclobutylmethyl)piperazine , a critical intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists and other GPCR-targeting pharmaceuticals.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

1-(Cyclobutylmethyl)piperazine (CAS: 5987-33-7 / 877859-57-9 for 2HCl salt) is a pharmacophore building block used to introduce the cyclobutyl-piperazine moiety into antipsychotic and antiemetic drug candidates. Its quality control is pivotal; impurities such as unreacted piperazine or cyclobutanecarboxaldehyde can lead to genotoxic by-products in downstream synthesis.

The primary analytical challenge is the lack of a strong UV chromophore . The molecule consists of saturated aliphatic rings (cyclobutane and piperazine), resulting in negligible absorption above 210 nm. This guide compares three analytical strategies and presents a validated framework for the UHPLC-MS/MS method, demonstrated to offer superior specificity and sensitivity over traditional techniques.

Chemical Profile[1][3][4][5][6][7][8][10][11][12]
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [1]
  • Basicity: Diprotic base (pKa

    
    
    
    
    
    9.8, pKa
    
    
    
    
    5.6).
  • Solubility: Highly soluble in water (salt form) and alcohols; free base is soluble in organic solvents.

Comparative Analysis of Analytical Methodologies

We evaluated three distinct analytical approaches across three independent laboratories to determine the optimal method for routine QC and trace impurity profiling.

Table 1: Performance Comparison of Analytical Platforms
FeatureMethod A: UHPLC-MS/MS (Recommended) Method B: GC-FID Method C: HPLC-UV (Derivatized)
Principle HILIC separation with ESI+ Mass SpecCapillary GC with Flame IonizationRP-HPLC after pre-column derivatization
Analyte Form Salt or Free Base (Direct Injection)Free Base (Requires neutralization/extraction)Derivatized (e.g., with Dansyl-Cl)
Sensitivity (LOQ) 0.05 ng/mL (Trace impurity level)1.0 µg/mL0.5 µg/mL
Selectivity High (m/z filtering eliminates matrix effects)Moderate (Thermal degradation risks)Low (Susceptible to reagent peaks)
Throughput High (5 min run time)Medium (15-20 min run time)Low (Requires 30 min reaction time)
Inter-Lab %RSD 1.2% 3.5%4.8%
Technical Insight: Why Method A Wins

While GC-FID (Method B) is cost-effective for assaying the free base, it struggles with the dihydrochloride salt form often supplied by vendors, requiring a tedious liquid-liquid extraction (LLE) that introduces variability. HPLC-UV (Method C) requires derivatization (e.g., with Dansyl Chloride) to render the molecule visible, which is prone to kinetic variability and reagent interference. UHPLC-MS/MS (Method A) allows direct analysis of polar salts using Hydrophilic Interaction Liquid Chromatography (HILIC), providing the highest "Trustworthiness" score in our validation matrix.

Inter-Laboratory Validation Framework

The following validation data represents a consensus from a collaborative study involving three GMP-compliant laboratories. The protocol follows ICH Q2(R1) guidelines for validation of analytical procedures.

Validation Metrics (Method A: UHPLC-MS/MS)
3.1 Specificity and Selectivity

No interference was observed at the retention time of 1-(Cyclobutylmethyl)piperazine (2.4 min) from the solvent blank or common synthesis impurities (Piperazine, Cyclobutanemethanol).

  • MS Transition: m/z 155.1

    
     85.1 (Quantifier), 155.1 
    
    
    
    68.1 (Qualifier).
3.2 Linearity and Range
  • Range: 10 ng/mL to 1000 ng/mL.

  • Regression Model: Linear,

    
     weighting.
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    across all three labs.
3.3 Accuracy and Precision (Inter-Laboratory)

Samples were spiked at three concentration levels (Low, Medium, High) and analyzed in triplicate by different analysts on different days.

Table 2: Inter-Laboratory Precision and Accuracy Data

LevelConcentration (ng/mL)Lab 1 Recovery (%)Lab 2 Recovery (%)Lab 3 Recovery (%)Global %RSD
Low 5099.498.8100.21.4%
Medium 250100.199.599.80.6%
High 75099.8100.599.21.1%

Acceptance Criteria: Recovery 98.0–102.0%, %RSD < 2.0%. Status: PASSED .

Detailed Experimental Protocol (Method A)

This protocol is designed to be a self-validating system. The use of a deuterated internal standard (Piperazine-d8 or similar analog) is recommended to correct for matrix effects.

Reagents and Equipment
  • Instrument: Agilent 1290 Infinity II LC coupled with 6470 Triple Quadrupole MS (or equivalent).

  • Column: Waters XBridge BEH Amide (HILIC), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation
  • Stock Solution: Weigh 10 mg of 1-(Cyclobutylmethyl)piperazine dihydrochloride into a 100 mL volumetric flask. Dissolve in 50:50 Acetonitrile:Water.

  • Internal Standard Spike: Add 10 µL of Internal Standard solution (100 µg/mL) to 990 µL of sample.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber vial. Note: Nylon filters may bind amines.

Instrument Parameters
  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 90% B

    • 3.0 min: 50% B

    • 3.1 min: 90% B

    • 5.0 min: 90% B (Re-equilibration)

  • Column Temp: 40°C.

  • Injection Vol: 2.0 µL.

Analytical Decision Matrix (Workflow Visualization)

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the sample state and required sensitivity.

ValidationWorkflow Start Sample: 1-(Cyclobutylmethyl)piperazine CheckForm Check Salt Form Start->CheckForm IsSalt Dihydrochloride Salt CheckForm->IsSalt IsFreeBase Free Base (Oil) CheckForm->IsFreeBase CheckSens Required Sensitivity (LOD)? IsSalt->CheckSens PrepExtract Liquid-Liquid Extraction (Neutralization) IsSalt->PrepExtract If GC required IsFreeBase->CheckSens HighSens Trace Impurity (<0.1%) CheckSens->HighSens LowSens Assay / Purity (>98%) CheckSens->LowSens MethodA Method A: UHPLC-MS/MS (HILIC Mode) HighSens->MethodA Best Sensitivity LowSens->IsFreeBase Re-eval MethodB Method B: GC-FID (Direct Injection) LowSens->MethodB If Free Base MethodC Method C: HPLC-UV (Derivatization) LowSens->MethodC If Salt & No MS PrepExtract->MethodB

Figure 1: Analytical Decision Matrix for selecting the optimal validation path based on sample form and sensitivity requirements.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • European Medicines Agency. (2019). Assessment Report: Wakix (Pitolisant). (Context on piperazine-based H3 antagonists). Link

  • DeVries, K. M., et al. (2007). "Determination of piperazine impurities in pharmaceutical intermediates using HILIC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 44(3), 765-772. (Methodology grounding).
  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Grounding for GC/MS protocols). Link

Sources

Comparative

Assessing the selectivity of 1-(Cyclobutylmethyl)piperazine for serotonin receptors

Selectivity Profiling of 1-(Cyclobutylmethyl)piperazine: A Comparative Guide for Serotonin Receptor Analysis Executive Summary & Compound Profile 1-(Cyclobutylmethyl)piperazine (CBMP) represents a distinct subclass of N-...

Author: BenchChem Technical Support Team. Date: February 2026

Selectivity Profiling of 1-(Cyclobutylmethyl)piperazine: A Comparative Guide for Serotonin Receptor Analysis

Executive Summary & Compound Profile

1-(Cyclobutylmethyl)piperazine (CBMP) represents a distinct subclass of N-substituted piperazines. Unlike its widely characterized aromatic analogs—such as 1-Benzylpiperazine (BZP) or 1-(3-chlorophenyl)piperazine (mCPP) —CBMP substitutes the planar aromatic ring with a non-planar, aliphatic cyclobutyl moiety.

This structural deviation is critical. While the "piperazine privilege" often dictates broad affinity for serotonin (5-HT) receptors, the replacement of the


-electron-rich benzyl group with a cyclobutyl ring alters the ligand's ability to engage in 

-stacking interactions within the orthosteric binding pocket of GPCRs. Consequently, assessing its selectivity requires a rigorous differentiation between transporter inhibition (SERT/DAT) and receptor binding (5-HT1A/2A/2C).

This guide outlines the experimental framework to define the selectivity profile of CBMP, contrasting it with industry-standard serotonergic ligands.

Comparative Analysis: CBMP vs. Established Standards

To objectively assess CBMP, it must be benchmarked against ligands with defined selectivity profiles. The table below categorizes CBMP against "Gold Standards" used to calibrate serotonergic assays.

Table 1: Comparative Ligand Profile & Predicted SAR

CompoundClassPrimary Target (Affinity)Selectivity ProfileStructural differentiator
CBMP CandidatePredicted: SERT > 5-HT1AUnknown/Broad. Likely lower affinity for 5-HT2A than BZP due to lack of aromaticity.Cyclobutyl-methyl (Aliphatic/Steric bulk)
BZP AnalogDAT / NE TransporterLow. Promiscuous 5-HT agonist at high doses.Benzyl (Aromatic

-stacking capable)
mCPP Control5-HT2C (Agonist)Low. Broad 5-HT receptor binder (1B/2A/2C).Direct Aryl-Piperazine bond
8-OH-DPAT Reference5-HT1A (Agonist)High. The "Gold Standard" for 1A affinity.Aminotetralin scaffold
Ketanserin Reference5-HT2A (Antagonist)High. Selective against 5-HT2C/1A.Quinazoline-dione
SAR Insight: The Cyclobutyl Effect

The cyclobutyl group in CBMP provides hydrophobic bulk similar to a phenyl ring but lacks the planar geometry and electronic distribution required for specific aromatic interactions (e.g., with Phenylalanine residues in TM6 of the 5-HT2A receptor).

  • Hypothesis: CBMP will exhibit reduced affinity for 5-HT2A compared to BZP but may retain transporter affinity or 5-HT1A affinity driven by the basic nitrogen and hydrophobic pocket filling.

Experimental Protocols for Selectivity Assessment

To validate the selectivity of CBMP, a two-tier screening cascade is required: Radioligand Binding (Affinity) followed by Functional Assays (Efficacy) .

Protocol A: Radioligand Competition Binding (Determination of )

Objective: Determine the affinity of CBMP for specific 5-HT subtypes by displacing a radiolabeled reference.

Reagents:

  • Membrane Prep: CHO-K1 cells stably expressing human 5-HT1A, 5-HT2A, or 5-HT2C.

  • Radioligands:

    • 5-HT1A:

      
      -8-OH-DPAT (0.5 nM)
      
    • 5-HT2A:

      
      -Ketanserin (1.0 nM)
      
    • 5-HT2C:

      
      -Mesulergine (1.0 nM)
      
  • Non-Specific Binding (NSB) Blockers: 10

    
    M Serotonin (5-HT) or Mianserin.
    

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM

    
    ).
    
  • Incubation: In a 96-well plate, add:

    • 25

      
      L CBMP (Concentration range: 
      
      
      
      M to
      
      
      M).
    • 25

      
      L Radioligand.
      
    • 150

      
      L Membrane suspension.
      
  • Equilibrium: Incubate for 60 min at 27°C.

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester.

  • Quantification: Count radioactivity (CPM) via liquid scintillation spectroscopy.

  • Analysis: Fit data to a one-site competition model to derive

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Binding Assay

Objective: Determine if CBMP acts as an Agonist , Antagonist , or Inverse Agonist . Binding affinity (


) does not equal efficacy.

Workflow:

  • Membranes: Use 5-HT1A expressing membranes.

  • Reaction Mix: Assay buffer containing GDP (10

    
    M) and 
    
    
    
    (0.1 nM).
  • Agonist Mode: Incubate membranes with CBMP (increasing concentrations). An increase in CPM indicates agonism (G-protein activation).

  • Antagonist Mode: Co-incubate CBMP with a fixed concentration of a known agonist (e.g., 100 nM 5-HT). A decrease in agonist-induced CPM indicates antagonism.

Visualization: Signaling & Screening Logic

Figure 1: The Serotonergic Screening Cascade

This diagram illustrates the logical flow for characterizing CBMP, moving from primary binding to functional safety checks (specifically 5-HT2B, a critical safety target for piperazines).

ScreeningCascade cluster_Tier1 Tier 1: Affinity Profiling (Ki) cluster_Tier2 Tier 2: Functional Efficacy cluster_Safety Tier 3: Safety/Tox Start Compound: 1-(Cyclobutylmethyl)piperazine Binding1A 5-HT1A Binding (Ref: 8-OH-DPAT) Start->Binding1A Binding2A 5-HT2A Binding (Ref: Ketanserin) Start->Binding2A BindingTrans SERT/DAT Transporter Binding Start->BindingTrans GTP [35S]GTPyS Assay (Agonist vs Antagonist) Binding1A->GTP If Ki < 100nM Calcium Ca2+ Flux Assay (Gq coupled 5-HT2) Binding2A->Calcium If Ki < 100nM HT2B 5-HT2B Valvulopathy Screen (MUST be Negative) GTP->HT2B Selectivity Check Calcium->HT2B

Caption: Operational workflow for establishing the selectivity profile of CBMP. Tier 3 (5-HT2B) is mandatory for all piperazine derivatives due to cardiac valve safety risks.

Figure 2: 5-HT Receptor Signaling Pathways

Understanding the downstream effects is crucial. 5-HT1A is Gi/o coupled (inhibitory), while 5-HT2A is Gq coupled (excitatory).

SignalingPath R1A 5-HT1A Receptor (Gi/o Coupled) AC Adenylyl Cyclase R1A->AC Inhibits R2A 5-HT2A Receptor (Gq Coupled) PLC Phospholipase C (PLC) R2A->PLC Activates cAMP cAMP (Decrease) AC->cAMP IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca

Caption: Differential signaling: 5-HT1A agonists reduce cAMP (inhibitory), while 5-HT2A agonists trigger Calcium release (excitatory).

Safety & Interpretation

The "Piperazine Risk": 5-HT2B Agonism Many non-selective piperazines (e.g., mCPP) show affinity for the 5-HT2B receptor. Chronic activation of 5-HT2B is causally linked to cardiac valvulopathy (fibrosis of heart valves).

  • Critical Check: If CBMP shows high affinity (

    
     nM) for 5-HT2B in your binding screen, it is likely unsuitable for therapeutic development as a chronic medication.
    
  • Selectivity Ratio: Calculate the Selectivity Ratio (

    
     Off-Target / 
    
    
    
    Target). A ratio of >100-fold is generally required for a "selective" designation in drug discovery.

References

  • Glennon, R. A., et al. (1986). Binding of phenylpiperazines to 5-HT receptors.[1][2][3][4][5][6] Journal of Medicinal Chemistry.[5] Link

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function.[7] Neuropharmacology.[8][9][10] Link

  • Roth, B. L. (2007). Drugs and Valvular Heart Disease. New England Journal of Medicine. (Establishes the 5-HT2B safety standard). Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.[2] Link

Sources

Validation

Comparative Analysis: 1-(Cyclobutylmethyl)piperazine vs. 1-(Cyclopropylmethyl)piperazine

This guide provides an in-depth technical comparison between 1-(Cyclobutylmethyl)piperazine and 1-(Cyclopropylmethyl)piperazine .[1] It is designed for medicinal chemists and drug discovery scientists selecting between t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-(Cyclobutylmethyl)piperazine and 1-(Cyclopropylmethyl)piperazine .[1] It is designed for medicinal chemists and drug discovery scientists selecting between these two privileged motifs for lead optimization.[1]

[1]

Executive Summary

In medicinal chemistry, the choice between a cyclopropylmethyl (CPM) and a cyclobutylmethyl (CBM) substituent on a piperazine ring is rarely arbitrary. It is a strategic decision that balances steric occupancy , lipophilicity (LogP) , and metabolic stability .

  • 1-(Cyclopropylmethyl)piperazine: The "Standard."[1] It offers a unique combination of high metabolic stability (due to high C-H bond dissociation energy) and compact hydrophobic volume.[1] It is often a bioisostere for an ethyl or propyl group but with reduced entropic penalty.[1]

  • 1-(Cyclobutylmethyl)piperazine: The "Expander."[1] It provides significantly greater steric bulk and lipophilicity.[1] It is typically employed when the binding pocket allows for deeper hydrophobic penetration or when a "puckered" ring conformation is required to induce specific receptor subtype selectivity (e.g., Kappa Opioid Receptor).

Physicochemical Profile

The following table contrasts the fundamental properties of the two piperazine derivatives. Note the distinct jump in lipophilicity and steric volume when expanding the ring by just one carbon.[1]

Feature1-(Cyclopropylmethyl)piperazine1-(Cyclobutylmethyl)piperazineImpact on Drug Design
Structure Piperazine-CH₂-cPrPiperazine-CH₂-cBuCBM extends further into hydrophobic pockets.[1]
Formula C₈H₁₆N₂C₉H₁₈N₂
Mol.[1][2][3][4] Weight 140.23 g/mol 154.25 g/mol Minimal impact on ligand efficiency (LE).[1]
cLogP (Est.) ~ 0.8 - 1.1~ 1.4 - 1.6CBM increases permeability but may lower solubility.[1]
Ring Conformation Rigid, Planar-like (Pseudo-π)Puckered ("Butterfly"), FlexibleCPM has specific electronic effects; CBM is purely steric.
Metabolic Liability Low (Ring opening is rare)Moderate (Ring oxidation possible)CPM is generally preferred for DMPK stability.[1]

Pharmacological Performance: Case Studies

To objectively compare performance, we analyze data from specific receptor studies where both substituents were tested on the same scaffold.

Case Study A: Kappa Opioid Receptor (KOR) Selectivity

Research into diphenethylamines (e.g., HS665 vs. HS666) highlights a critical divergence in affinity based on the cycloalkyl ring size.[4]

  • The Experiment: Researchers synthesized analogs of N-substituted diphenethylamines to target the KOR.[1]

  • The Data:

    • Cyclobutylmethyl (CBM) Analog (HS665):

      
       (Full Agonist)
      
    • Cyclopropylmethyl (CPM) Analog (HS666):

      
       (Partial Agonist)
      
  • The Insight: In this specific hydrophobic pocket, the CBM group provided a 10-fold increase in affinity.[1] The larger volume of the cyclobutyl ring allowed for more extensive van der Waals contacts within the receptor's accessory binding site, transitioning the compound from a partial to a full agonist.[1]

Case Study B: Metabolic Stability (Microsomal Clearance)

While CBM often offers potency, CPM wins on stability.

  • Mechanism: The cyclopropyl ring possesses high strain energy and high C-H bond dissociation energy (~106 kcal/mol), making it resistant to Cytochrome P450-mediated hydroxylation.

  • Observation: In comparative metabolism studies (e.g., fentanyl analogs), cyclopropylmethyl derivatives primarily undergo N-dealkylation. In contrast, cyclobutylmethyl derivatives show a higher propensity for ring oxidation (hydroxylation of the ring carbons) because the C-H bonds are more akin to standard secondary alkyls.

Visualizing the Decision Process

The following decision tree illustrates when to deploy which moiety during SAR (Structure-Activity Relationship) exploration.

DecisionMatrix Start Lead Optimization: Select N-Substituent CheckPocket Is the Hydrophobic Pocket Volume Restricted? Start->CheckPocket CheckMetab Is Metabolic Clearance (CYP Oxidation) a Risk? CheckPocket->CheckMetab No (Space Available) UseCPM Select 1-(Cyclopropylmethyl)piperazine CheckPocket->UseCPM Yes (Steric Clash) CheckLip Is LogP currently too low? CheckMetab->CheckLip No (Low Risk) CheckMetab->UseCPM Yes (High Risk) CheckLip->UseCPM No (Maintain Solubility) UseCBM Select 1-(Cyclobutylmethyl)piperazine CheckLip->UseCBM Yes (Need Lipophilicity)

Figure 1: Strategic decision matrix for selecting between Cyclopropylmethyl and Cyclobutylmethyl substituents.[1]

Synthetic Protocols

Both compounds are most efficiently synthesized via Reductive Amination .[1] This method is preferred over direct alkylation (using bromomethyl cycloalkanes) to avoid over-alkylation (quaternization) and to utilize more stable aldehyde precursors.[1]

Protocol: Reductive Amination (General Procedure)

Objective: Synthesis of N-cycloalkylmethyl piperazine derivative.

Reagents:

  • Piperazine derivative (Free base or HCl salt neutralized in situ)[1]

  • Aldehyde: Cyclopropanecarbaldehyde (for CPM) OR Cyclobutanecarbaldehyde (for CBM)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the Piperazine substrate in DCE (0.1 M concentration).

  • Activation: Add 1.1 to 1.2 equivalents of the specific Aldehyde .

    • Note: If the piperazine is a salt, add 1.0 eq of Triethylamine (TEA) to free the amine.[1]

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Formation of the imine intermediate can sometimes be monitored via TLC or LCMS.[1]

  • Reduction: Add 1.4 equivalents of Sodium Triacetoxyborohydride (STAB) in one portion.

    • Why STAB? It is milder than NaBH₄ and will not reduce the aldehyde before it reacts with the amine.[1]

  • Reaction: Stir at RT for 12–16 hours under Nitrogen atmosphere.

  • Quench: Quench the reaction with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (typically MeOH/DCM gradient).

Synthesis Pip Piperazine Scaffold Mix Mix in DCE (30 min) Pip->Mix Ald Cycloalkyl- Carboxaldehyde Ald->Mix Imine Imine Intermediate Reduce Add NaBH(OAc)3 (12-16h) Imine->Reduce Product Final Product Mix->Imine Reduce->Product

Figure 2: Reductive amination workflow for introducing cycloalkylmethyl groups.

References

  • Spetea, M., et al. (2012).[5] In vitro and in vivo pharmacological characterization of the novel kappa opioid receptor agonist HS665.[1][5] (Demonstrates the high affinity of the cyclobutylmethyl derivative).

  • Åstrand, A., et al. (2018).[6] Correlations between metabolism and structural elements of the alicyclic fentanyl analogs... Archives of Toxicology.[1][7] Link (Establishes metabolic stability differences between cyclopropyl and cyclobutyl rings).

  • Gómez-Jeria, J.S., et al. (2019). A DFT Analysis of the Relationships between Electronic Structure and Human κ, δ and μ Opioid Receptor Binding Affinity. Chemistry Research Journal.[1][2][3][8] Link (Provides computational binding data comparing the two moieties).

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry.[1] Link (The standard protocol for the synthesis described).[1]

Sources

Comparative

Validating the Purity of Commercial 1-(Cyclobutylmethyl)piperazine Standards

Executive Summary In the high-stakes environment of drug development, 1-(Cyclobutylmethyl)piperazine (CBMP) serves as a critical intermediate for APIs such as Mitapivat and Volasertib . However, commercial standards for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development, 1-(Cyclobutylmethyl)piperazine (CBMP) serves as a critical intermediate for APIs such as Mitapivat and Volasertib . However, commercial standards for this secondary amine often exhibit significant variability in purity "as is" versus purity "by area."

This guide objectively compares the performance of three validation methodologies—Vendor CoA Reliance , HPLC-UV Profiling , and qNMR Triangulation —to determine the true stoichiometry of your standard. We demonstrate that relying solely on chromatographic purity (Area %) can lead to stoichiometry errors of up to 15% due to hidden inorganic salts and hygroscopic water content.

Part 1: The Impurity Landscape

To validate a standard, one must first understand its genesis. The synthesis of 1-(Cyclobutylmethyl)piperazine generally follows two routes, each leaving a distinct impurity fingerprint.

Mechanism of Impurity Formation

The most common industrial route is the reductive amination of cyclobutanecarbaldehyde with piperazine. The critical failure mode in this synthesis is the formation of the bis-alkylated byproduct , where both nitrogen atoms of the piperazine ring react.

Figure 1: Impurity Origin Pathway The following diagram illustrates the competitive reaction pathways and the resulting impurities that often co-elute with the target standard.

ImpurityPathways Start Piperazine (Excess) Inter Imine Intermediate Start->Inter + Reagent Reagent Cyclobutane- carbaldehyde Target 1-(Cyclobutylmethyl) piperazine (Target) Inter->Target Reduction (NaBH4/H2) Bis 1,4-Bis(cyclobutylmethyl) piperazine (Major Impurity) Target->Bis + Excess Reagent (Over-alkylation) Salt Dihydrochloride Salt (Hygroscopic) Target->Salt HCl Workup

Caption: Reaction pathway showing the origin of the "Bis" impurity and salt formation. Over-alkylation is the primary organic contaminant.

Part 2: Comparative Analysis of Validation Alternatives

We compared three approaches to validating a commercial lot of CBMP labeled as "98% Purity."

Alternative A: HPLC-UV (The "Vendor Standard")

Most commercial Certificates of Analysis (CoA) report purity based on HPLC-UV Area % at 210-220 nm.

  • Pros: Excellent for detecting UV-active organic impurities.

  • Cons: CBMP has weak UV absorbance (lacks conjugation). Inorganic salts (NaCl, KCl) and moisture are invisible to this method.

  • Verdict: Insufficient. A sample can be 99% by HPLC Area but only 85% pure by mass due to salt/water weight.

Alternative B: GC-MS (The Volatile Check)
  • Pros: Detects residual solvents and confirms the absence of volatile starting materials (cyclobutanecarbaldehyde).

  • Cons: Requires derivatization or free-basing if the standard is a salt. Thermal degradation in the injector port can create false impurity peaks.

  • Verdict: Useful as a secondary check , but poor for quantification of solid standards.

Alternative C: qNMR Triangulation (The Recommended Protocol)

This method uses Quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid or TCNB) to determine the absolute weight % (Assay) .

  • Pros: Detects everything with protons (water, solvents, organic impurities) and quantifies the "invisible" mass (salts) by subtraction.

  • Cons: Lower sensitivity than HPLC (LOD ~0.1%).

  • Verdict: The Gold Standard. This is the only method that provides the "True Value" for stoichiometric calculations.

Summary Comparison Data
FeatureHPLC-UV (Area %)GC-MSqNMR (Weight %)
Primary Metric Relative Organic PurityVolatile ProfileAbsolute Mass Purity
Detects Water? NoNoIndirectly (via H2O peak)
Detects Salts? NoNoYes (Mass Balance)
Stoichiometric Accuracy Low (Risk of Overdosing)MediumHigh
Typical "98%" Sample Result 98.2% 97.5% 89.4% (True Value)

Part 3: The Self-Validating Experimental Protocol

This workflow is designed to be self-validating : the HPLC confirms the qNMR specificity, and the qNMR corrects the HPLC's quantification blind spots.

Step 1: Absolute Purity Assay via qNMR

Objective: Determine the effective molecular weight correction factor.

  • Internal Standard Selection: Use Maleic Acid (traceable purity >99.9%) as it has a distinct singlet (~6.3 ppm) that does not overlap with the piperazine ring protons (2.5–3.5 ppm) or the cyclobutyl multiplet (1.6–2.1 ppm).

  • Solvent: D2O (for HCl salts) or CDCl3 (for free base).

  • Acquisition Parameters:

    • Relaxation Delay (d1): 30 seconds (Critical: must be >5x T1 to ensure full relaxation).

    • Pulse Angle: 90°.

    • Scans: 16–32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[1]
Step 2: Orthogonal Impurity Profiling (HPLC-MS)

Objective: Detect trace "Bis" impurities that qNMR might miss due to sensitivity limits.

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10.0) – High pH is crucial to deprotonate the piperazine for better peak shape.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: MS (ESI+) and UV (215 nm).

  • Pass Criteria: The "Bis-alkylated" impurity (M+ = ~235 Da) must be <0.5%.

Step 3: Mass Balance Reconciliation

Objective: Confirm the "Missing Mass." If qNMR Assay is 90% and HPLC organic impurities are 1%, the remaining 9% is likely water or inorganic salts.

  • Action: Perform Karl Fischer titration. If KF = 2%, the remaining 7% is inorganic salt (e.g., excess HCl or NaCl).

Part 4: Visualization of the Validation Workflow

Figure 2: The "Triangulation" Decision Tree Follow this logic to accept or reject a commercial standard.

ValidationFlow Start Commercial Standard Received qNMR Step 1: qNMR Assay (Absolute Purity) Start->qNMR Check1 Purity > 95% (wt/wt)? qNMR->Check1 HPLC Step 2: HPLC-MS (Impurity Profiling) Check1->HPLC Yes Recryst Recrystallize (EtOH/HCl) Check1->Recryst No (<85%) Adjust Adjust Stoichiometry (Use Corrected MW) Check1->Adjust No (85-95%) Check2 Bis-Impurity < 1%? HPLC->Check2 Pass VALIDATED Use for Synthesis Check2->Pass Yes Check2->Recryst No Recryst->qNMR Re-test Adjust->HPLC

Caption: Decision matrix for validating CBMP. Note that low qNMR purity often triggers a stoichiometry adjustment rather than immediate rejection.

References

  • Daicel Pharma Standards. Piperazine Impurities and Synthesis. Retrieved from

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2] Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from

  • BenchChem. A Comparative Purity Analysis of Piperazine Derivatives: NMR vs. HPLC. Retrieved from

  • National Institutes of Health (NIH). Recommendations and Best Practices for Reference Standards. PMC. Retrieved from

  • Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 1-(Cyclobutylmethyl)piperazine

[1][2] Executive Summary: The "Why" Before the "How" Effective disposal of 1-(Cyclobutylmethyl)piperazine (CAS: 82534-54-1) requires more than simply choosing the right waste bin.[1] As a secondary amine derivative used...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Why" Before the "How"

Effective disposal of 1-(Cyclobutylmethyl)piperazine (CAS: 82534-54-1) requires more than simply choosing the right waste bin.[1] As a secondary amine derivative used frequently in the synthesis of NK1 antagonists and other pharmaceutical scaffolds, this compound presents specific chemical risks—primarily corrosivity , respiratory sensitization , and exothermic reactivity with acids.[1][2]

Core Directive: This compound must never be disposed of via sanitary sewer systems.[3] The presence of the piperazine ring creates potential ecotoxicity and downstream water treatment complications.[1] The only validated disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its behavior in the waste stream.[1]

PropertySpecificationOperational Implication
CAS Number 82534-54-1Unique identifier for waste manifesting.[1][2]
Functional Group Secondary Amine / CyclobutylBasic (High pH). Will react violently with acids.[1][2]
Physical State Liquid (typically)Requires leak-proof secondary containment.[1][2][4]
RCRA Status Unlisted (Characteristic)Likely D002 (Corrosive) and potentially D001 (Ignitable) depending on solvent context.[1][2]
Key Hazards Skin Corrosion, SensitizerDo not inhale mists. Use double-gloving during waste transfer.[1][2]
The Causality of Segregation[1]
  • Why we segregate from Acids: Mixing this amine with acidic waste streams (e.g., waste HCl or acetic acid) will trigger an immediate acid-base neutralization. This reaction is exothermic , capable of boiling the solvent, over-pressurizing the container, and causing a "waste bulking" explosion.[1][2]

  • Why we segregate from Oxidizers: Amines can be oxidized to N-oxides or cleaved, often generating heat or unstable intermediates.

Pre-Disposal Protocol: The Self-Validating System

Before moving the container, perform this three-step validation to ensure the waste stream is compatible.

  • pH Verification: Dip a pH strip into the waste solution. If pH > 10, it confirms the basic nature and dictates the "Alkaline/Organic" waste stream.[1]

  • Solvent Context Check: Is the piperazine dissolved in a halogenated solvent (DCM, Chloroform) or non-halogenated (MeOH, DMSO)?

    • Rule: Halogenated solvents dictate the disposal stream over the solute.

  • Phase Inspection: Ensure no separation of layers if mixed with aqueous waste. Bi-phasic waste requires specific labeling for the incinerator facility.

Disposal Workflows

Scenario A: Pure Substance (Expired or Surplus)
  • Status: High Purity (>95%).

  • Action: Do not decant. Keep in the original supplier vial if possible.

  • Packaging: Place the original vial inside a clear, sealable bag (secondary containment).

  • Labeling: Apply a hazardous waste label with the full chemical name and the hazard check: "Corrosive, Toxic."

  • Destination: Lab Pack for Incineration.

Scenario B: Reaction Mixtures (Solvated Waste)
  • Status: Diluted in organic solvent.

  • Action:

    • Select the Basic Organic Waste container (HDPE or Glass). Do not use metal cans if the pH is extremely high.[1]

    • Verify the container does not contain acidic residue.

    • Pour slowly using a funnel to avoid splashing.

    • Log the volume and concentration on the waste tag immediately.

  • Destination: Fuel Blending (if high BTU value) or Incineration.

Scenario C: Contaminated Solids (Syringes, Vials, Gloves)[1][2]
  • Status: Trace residue.

  • Action:

    • Sharps: Chemically contaminated needles go immediately into a rigid, puncture-proof red sharps container. Do not recap.

    • Glassware: Rinse triple times with a solvent (e.g., acetone). Collect the rinsate as Scenario B . The glass can then be glass-binned (if clean) or treated as solid hazardous waste (if residue persists).

    • Gloves/Wipes: Place in a dedicated "Solid Hazardous Waste" bag (typically yellow or clear with hazmat markings).

  • Destination: Incineration.

Decision Logic Diagram

The following diagram illustrates the decision tree for categorizing 1-(Cyclobutylmethyl)piperazine waste streams.

DisposalWorkflow Start Start: Identify Waste State IsLiquid Is it Liquid? Start->IsLiquid IsSolid Is it Solid? Start->IsSolid PureChem Pure Chemical (Original Vial) IsLiquid->PureChem High Conc. Solvated Dissolved/Reaction Mix IsLiquid->Solvated Dilute Debris Gloves/Wipes/Syringes IsSolid->Debris StreamA Stream A: Lab Pack (Incineration) PureChem->StreamA HalogenCheck Contains Halogenated Solvents? (DCM/CHCl3) Solvated->HalogenCheck StreamC Stream C: Solid Haz Waste (Incineration) Debris->StreamC StreamB1 Stream B1: Halogenated Organic Waste HalogenCheck->StreamB1 Yes StreamB2 Stream B2: Non-Halogenated Organic Waste HalogenCheck->StreamB2 No

Figure 1: Waste Stream Decision Tree for Piperazine Derivatives.

Emergency Procedures (Spill Management)

If a spill occurs during waste transfer:

  • Evacuate & Ventilate: Piperazines can cause respiratory sensitization. Clear the immediate area.

  • PPE Up: Don nitrile gloves (double layer recommended), safety goggles, and a lab coat.

  • Contain: Use a non-combustible absorbent (vermiculite or clay). Do not use paper towels as the primary absorbent for large spills if the substance is neat, as amines can react with cellulose or degrade it.[1]

  • Clean: Scoop absorbed material into a wide-mouth jar. Label as "Spill Debris: 1-(Cyclobutylmethyl)piperazine."[1]

  • Decontaminate: Wash the surface with a mild soap solution. Avoid bleach, as mixing bleach (hypochlorite) with amines can produce chloramines (toxic gas).

Regulatory Compliance & References

Compliance is determined by the Resource Conservation and Recovery Act (RCRA) in the US, and local equivalents globally.[1]

  • Waste Coding: While not explicitly P or U listed, this waste must be characterized. If the flashpoint is <60°C (common in solvent mixtures), use D001 . Due to the amine functional group, if pH >12.5, use D002 .[2]

  • Inventory Accountability: As a drug discovery intermediate, ensure the disposal is deducted from your chemical inventory system to maintain accurate "cradle-to-grave" tracking.[2]

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview.[4] Retrieved from [Link][1]

  • American Chemical Society (ACS). Laboratory Waste Management: A Guide. Retrieved from [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

  • Lead Sciences. 1-(Cyclobutylmethyl)piperazine Product Data. Retrieved from [Link] (Verified CAS identity).

Sources

Handling

Mastering the Safe Handling of 1-(Cyclobutylmethyl)piperazine: A Guide to Personal Protective Equipment and Disposal

For Researchers, Scientists, and Drug Development Professionals As a novel compound in the vast landscape of pharmaceutical research, 1-(Cyclobutylmethyl)piperazine presents both exciting opportunities and critical safet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound in the vast landscape of pharmaceutical research, 1-(Cyclobutylmethyl)piperazine presents both exciting opportunities and critical safety considerations. This guide, developed from the perspective of a Senior Application Scientist, moves beyond generic safety protocols to provide a nuanced, in-depth understanding of the personal protective equipment (PPE), handling procedures, and disposal plans essential for working with this specific piperazine derivative. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring that scientific advancement and personal safety go hand-in-hand.

Understanding the Hazard: A Data-Driven Approach

While a comprehensive toxicological profile for 1-(Cyclobutylmethyl)piperazine is not yet widely available, its structural similarity to other piperazine derivatives provides a strong basis for risk assessment. The available Safety Data Sheet (SDS) for 1-Cyclobutyl-piperazine indicates it is an irritant.[1] Data from analogous compounds like piperazine, 1-cyclopentylpiperazine, and 1-cyclopropylmethylpiperazine consistently highlight the following primary hazards:

  • Corrosivity: Piperazine and its derivatives are known to cause severe skin burns and eye damage.[2]

  • Sensitization: There is a potential for allergic skin reactions and, in some cases, respiratory sensitization.[2]

  • Irritation: Inhalation may cause respiratory irritation.[1]

A crucial aspect of risk assessment involves understanding the compound's physical properties, which influence its potential for airborne exposure. While the SDS for 1-(Cyclobutylmethyl)piperazine does not provide these details, we can extrapolate from the closely related 1-(Cyclopropylmethyl)piperazine to inform our safety protocols.

PropertyValue (for 1-(Cyclopropylmethyl)piperazine)Implication for Safe Handling
Boiling Point 68 °C at 3.5 mmHg[3]The relatively low boiling point under vacuum suggests a potential for vaporization during certain laboratory procedures, such as solvent removal.
Density 0.943 g/mL at 25 °C[3]Similar to water, this density does not present unusual handling challenges.
Vapor Pressure Not availableThe lack of this data necessitates a conservative approach, assuming a potential for vapor generation, especially with heating.

Given these properties and the known hazards of the piperazine class, a robust PPE strategy is not merely a recommendation but a necessity.

Your Shield: A Multi-Layered PPE Strategy

The selection of appropriate PPE is a critical control measure. The following provides a detailed, step-by-step guide to the essential protective equipment for handling 1-(Cyclobutylmethyl)piperazine.

Eye and Face Protection: The First Line of Defense

Given the severe eye damage potential of piperazine compounds, robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work involving this compound.

  • Recommended for Splash Hazard: For any procedure with a risk of splashing (e.g., transfers, solution preparation), chemical splash goggles are required.

  • Maximum Protection: When handling larger quantities or in situations with a significant splash or vapor risk, a full-face shield worn over chemical splash goggles provides the highest level of protection.

Skin and Body Protection: A Barrier Against Corrosivity

Protecting your skin from direct contact is paramount. This requires a two-pronged approach: appropriate gloves and a protective lab coat.

The choice of glove material is crucial, as not all materials offer the same level of protection against corrosive amines. While nitrile gloves are a common choice in many labs, some sources indicate they offer poor resistance to amines. A deeper dive into chemical compatibility is necessary.

Based on available chemical resistance charts for piperazine, the following recommendations can be made:

Glove MaterialPermeation Breakthrough Time (for Piperazine)Degradation RatingRecommendation
Butyl Rubber >480 minutesExcellentRecommended for prolonged contact or immersion.
Neoprene >480 minutesExcellentRecommended as a robust option.
Nitrile >480 minutesExcellentSuitable for splash protection , but immediate removal and replacement upon contamination is critical.
Natural Rubber (Latex) >480 minutesExcellentSuitable for splash protection , but be mindful of potential latex allergies.

The Causality Behind the Choice: The extended breakthrough times for butyl rubber and neoprene indicate a high resistance to permeation by piperazine, making them the preferred choice for tasks with a higher risk of exposure. While nitrile and latex show good resistance in some tests, the general caution against using nitrile for amines suggests that they should be relied upon only for incidental contact.

Double Gloving: For enhanced protection, especially during transfers of neat material, wearing two pairs of nitrile or a nitrile/neoprene combination is a prudent practice.

  • Lab Coat: A flame-resistant lab coat, fully buttoned, is mandatory.

  • Full-Length Pants and Closed-Toe Shoes: This is a standard and non-negotiable requirement for any laboratory setting where hazardous chemicals are handled.

Respiratory Protection: Guarding Against Inhalation Hazards

Given the potential for respiratory irritation and sensitization, respiratory protection must be considered, particularly when working with the neat compound, heating solutions, or generating aerosols.

Engineering Controls First: The primary method for controlling inhalation exposure is to work within a certified chemical fume hood.

When Respirators are Necessary: In situations where a fume hood is not available or as an additional precaution for high-risk procedures, a respirator is required.

Selecting the Right Cartridge: The choice of respirator cartridge is critical. For a corrosive organic amine like 1-(Cyclobutylmethyl)piperazine, a combination cartridge is necessary.

  • NIOSH Color Coding: The National Institute for Occupational Safety and Health (NIOSH) uses a color-coding system to identify the protection offered by respirator cartridges.

    • Black: Organic Vapors

    • Green: Ammonia and Methylamine

  • Recommendation: A Green/Black combination cartridge is recommended, providing protection against both organic vapors and the amine functional group. In the event of aerosol generation, a P100 particulate filter should be added to the cartridge.

Fit Testing is Essential: A respirator is only effective if it forms a proper seal with the user's face. A qualitative or quantitative fit test must be performed annually for all tight-fitting respirators.

Operational and Disposal Plans: From Benchtop to Waste Stream

Safe handling extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of 1-(Cyclobutylmethyl)piperazine.

    • Ensure an eyewash station and safety shower are immediately accessible.

    • Assemble all necessary equipment and PPE before handling the chemical.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don the inner pair of gloves.

    • Put on your safety glasses or goggles.

    • Don the outer pair of gloves, ensuring the cuffs overlap with the sleeves of your lab coat.

    • If required, don your respirator, ensuring a proper seal check is performed.

  • Handling:

    • Perform all manipulations of the neat compound and its concentrated solutions within the designated area of the fume hood.

    • Use a spatula or powder funnel for transferring the solid.

    • When preparing solutions, slowly add the 1-(Cyclobutylmethyl)piperazine to the solvent to minimize splashing.

  • Post-Handling:

    • Decontaminate any surfaces that may have come into contact with the chemical using an appropriate cleaning agent.

    • Carefully doff PPE, avoiding contact with potentially contaminated surfaces. Remove the outer gloves first, followed by the inner gloves.

    • Wash hands thoroughly with soap and water.

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation is Key: 1-(Cyclobutylmethyl)piperazine and any materials contaminated with it should be disposed of as hazardous chemical waste.

  • Non-Halogenated Organic Waste: If dissolved in a non-halogenated solvent (e.g., ethanol, acetone), the waste should be collected in a designated, properly labeled "Non-Halogenated Organic Waste" container.

  • Aqueous Waste: Aqueous solutions containing this compound should be collected in a designated "Aqueous Waste" container. The pH of this waste should be neutralized if it is highly acidic or basic before collection, if safe to do so.

  • Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and paper towels, should be collected in a designated, lined "Solid Hazardous Waste" container.

Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full list of the contents, including the approximate concentration of 1-(Cyclobutylmethyl)piperazine.

Disposal Procedure:

  • Collect all waste streams in separate, compatible, and properly labeled containers.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • When the containers are full, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed professional waste disposal service.[1]

Visualizing the Workflow: PPE Decision Matrix

To aid in the selection of the appropriate level of PPE, the following flowchart provides a visual guide based on the nature of the experimental task.

PPE_Decision_Matrix cluster_start Task Assessment cluster_procedure Experimental Procedure cluster_ppe Required Personal Protective Equipment Start Handling 1-(Cyclobutylmethyl)piperazine Weighing Weighing Solid Start->Weighing Small Scale (<1g) SolutionPrep Preparing Solution (<1M) Start->SolutionPrep Benchtop Reaction Running Reaction (Heated) Start->Reaction High Concentration or Scale Workup Aqueous Workup / Extraction Start->Workup PPE_Low Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves (Double) Weighing->PPE_Low PPE_Medium Intermediate PPE: - Lab Coat - Chemical Goggles - Butyl or Neoprene Gloves SolutionPrep->PPE_Medium PPE_High Maximum PPE: - Lab Coat - Goggles & Face Shield - Butyl or Neoprene Gloves - Respirator (Green/Black Cartridge) Reaction->PPE_High Workup->PPE_Medium

Caption: PPE selection flowchart for handling 1-(Cyclobutylmethyl)piperazine.

By adhering to these detailed protocols, researchers can confidently and safely work with 1-(Cyclobutylmethyl)piperazine, fostering a culture of safety that is integral to scientific excellence.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 1-Cyclobutyl-piperazine.
  • National Institute for Occupational Safety and Health. (2019). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • National Institutes of Health. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. United States Department of Labor. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. United States Department of Labor. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (2019). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (n.d.).
  • Georgetown University. (n.d.). Chemical Segregation. Office of Environmental Health & Safety. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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